5-(Hydroxymethyl)picolinic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQWSKCLFWNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542789 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39977-41-8 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(hydroxymethyl)picolinic acid chemical properties and structure
An In-Depth Technical Guide to 5-(Hydroxymethyl)picolinic Acid: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a pyridine derivative, is a molecule of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structural framework, featuring a carboxylic acid, a hydroxymethyl group, and a pyridine ring, offers a unique combination of functionalities. This trifunctional nature allows for a diverse range of chemical modifications and applications, from the synthesis of complex organic molecules to the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, as well as for professionals in the broader chemical and pharmaceutical industries.
Chemical Structure and Properties
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a hydroxymethyl group. The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, along with a nucleophilic hydroxymethyl group, dictates its chemical behavior and physical properties.
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 39977-41-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available. For comparison, 5-hydroxypyridine-2-carboxylic acid monohydrate melts at 267-275 °C.[3] | |
| Solubility | Soluble in water.[4] Expected to be soluble in polar organic solvents like DMSO and methanol. | |
| pKa | Data not available. The pKa of the parent picolinic acid is approximately 5.2. The electron-withdrawing nature of the hydroxymethyl group is expected to slightly decrease the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. | |
| LogP (calculated) | 0.2721 | [1] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [1] |
Structural Representation
The 2D and 3D structures of this compound are depicted below.
References
5-(hydroxymethyl)picolinic acid CAS number 39977-41-8 details
An In-depth Technical Guide to 5-(hydroxymethyl)picolinic acid (CAS: 39977-41-8)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound, registered under CAS number 39977-41-8, is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of picolinic acid—a natural catabolite of tryptophan—this molecule combines the metal-chelating properties and rigid structural backbone of the pyridine-2-carboxylic acid motif with the reactive potential of a primary alcohol.[1] This unique combination makes it an invaluable building block for creating complex molecular architectures and libraries of compounds for biological screening.
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple recitation of data, this document offers insights into its synthesis, characterization, potential applications, and the critical methodologies for its analysis and safe handling. The protocols and discussions herein are framed from the perspective of an application scientist, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a molecule is the bedrock of its effective application. This compound is a white to pale-brown solid at room temperature, possessing a molecular framework that lends itself to a variety of chemical transformations.
Key Properties Summary
The essential physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 39977-41-8 | [2][3] |
| Molecular Formula | C₇H₇NO₃ | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [2] |
| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carboxylic acid | [3] |
| Synonyms | 5-Hydroxymethyl-pyridine-2-carboxylic acid | [2] |
| Physical Form | White to Yellow to Pale-brown Solid | |
| Purity | Typically ≥95-98% | [2][3] |
| SMILES | O=C(O)C1=NC=C(CO)C=C1 | [2] |
| InChI Key | JFOQWSKCLFWNSW-UHFFFAOYSA-N | [3][4] |
Spectroscopic Profile & Characterization Rationale
While specific spectral data are lot-dependent, the structure of this compound allows for predictable characterization via standard spectroscopic methods. A robust quality control workflow must validate the identity and purity of the material prior to its use in sensitive applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the three aromatic protons on the pyridine ring, a methylene signal for the -CH₂OH group, and exchangeable protons for the alcohol (-OH) and carboxylic acid (-COOH) groups. The coupling patterns of the aromatic protons are critical for confirming the 5- and 2-substitution pattern.
-
¹³C NMR will display seven unique carbon signals, including those for the carboxyl, hydroxymethyl, and the five distinct pyridine ring carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative modes can be used. ESI-MS in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorbances include a broad O-H stretch from the carboxylic acid (superimposed with the alcohol O-H), a C=O stretch for the carbonyl group, and characteristic C=C and C=N stretching vibrations from the pyridine ring. The combination of these techniques provides a self-validating system for structural confirmation.[5]
Synthesis and Purification Workflow
The synthesis of this compound is not widely detailed in commercial literature, but a logical and effective route can be designed based on established transformations of pyridine derivatives. A common strategy involves the selective oxidation of a precursor molecule like 5-methyl-2-cyanopyridine or the functionalization of a pre-existing picolinate ester.
The following diagram outlines a plausible, multi-step synthetic workflow, emphasizing the causality behind each transformation.
Step-by-Step Methodology and Rationale
-
Esterification: The carboxylic acid of the starting material, 5-methylpicolinic acid, is protected as a methyl ester. This is a critical first step because the acidic proton would interfere with the subsequent radical bromination step. Fischer esterification using methanol with a catalytic amount of sulfuric acid is a standard, cost-effective method.
-
Radical Bromination: The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction is highly specific to the activated C-H bonds adjacent to the aromatic ring, leaving the ester and pyridine ring intact.
-
Nucleophilic Substitution: The resulting bromomethyl intermediate is converted to a hydroxymethyl group. A direct substitution with hydroxide can lead to side reactions. Therefore, a two-step approach using potassium acetate (KOAc) to form the acetoxy intermediate, followed by hydrolysis, is a more controlled and higher-yielding choice.
-
Saponification and Hydrolysis: In the final step, a single hydrolysis reaction using aqueous sodium hydroxide serves to both saponify the methyl ester and hydrolyze the acetate ester. Careful acidification of the reaction mixture to the isoelectric point of the product (estimated pH 3-4) will precipitate the final this compound, which can then be isolated.
Purification Protocol
-
Isolation: The crude product is collected by vacuum filtration after precipitation.
-
Recrystallization: The most effective purification method for this solid is recrystallization. A solvent screen should be performed, but a mixed solvent system like ethanol/water or methanol/water is often effective for polar, aromatic acids. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Validation: Purity of the final product must be confirmed by HPLC analysis (see Section 4) and NMR spectroscopy to ensure the absence of starting materials or intermediates.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold. The presence of three distinct functional handles—the carboxylic acid, the hydroxymethyl group, and the pyridine nitrogen—allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.
-
Anticancer Therapeutics: Picolinamide structures are recognized pharmacophores in oncology. The carboxylic acid can be converted into a wide range of N-methylpicolinamides, which have been investigated for their anticancer properties.[6] The hydroxymethyl group can be further functionalized to modulate solubility or introduce additional binding motifs.
-
Metallo-β-Lactamase (MBL) Inhibitors: The picolinic acid core is an excellent metal-binding pharmacophore. Research into isosteres of dipicolinic acid has shown that derivatives, such as those where a carboxylate is replaced with a phosphonic acid, can be potent inhibitors of MBLs like NDM-1, enzymes that confer antibiotic resistance to bacteria.[7] this compound is an ideal starting point for synthesizing such phosphonate derivatives via oxidation of the hydroxymethyl group followed by further elaboration.[7]
-
Cardiovascular Drug Candidates: The methyl ester of this compound has been identified as a molecule with potential activity against cardiovascular disease targets, including MAPK and PCSK9.[8] The parent acid serves as the direct precursor for this and other ester-based prodrugs designed to improve pharmacokinetic properties.
Analytical Methodologies: A Validated HPLC Protocol
Accurate quantification and purity assessment are non-negotiable in research and development. A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential. The protocol below is a self-validating system for the analysis of this compound, based on established methods for related picolinic acids.[9][10]
HPLC System Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to suppress the ionization of the carboxylic acid, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |
| Elution Mode | Isocratic (e.g., 80% A / 20% B) or Gradient | Isocratic is simpler for routine purity checks. A gradient is better for separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | The pyridine ring has a strong UV chromophore. Detection at ~265-280 nm is typical for picolinic acids.[10][11] |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Protocol for Purity Assessment
-
Standard Preparation: Prepare a stock solution of a certified reference standard at 1 mg/mL. Create a 5-point calibration curve by serial dilution (e.g., from 0.5 mg/mL down to 0.01 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL using the same diluent as the standards.
-
System Suitability: Inject the mid-point standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the blank (diluent), followed by the calibration standards, and then the test samples.
-
Data Processing: Generate a linear regression from the calibration curve. Use the resulting equation to calculate the concentration of the analyte in the test sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as harmful and an irritant.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12][13]
-
Respiratory Protection: If dust is generated and a fume hood is not available, use a NIOSH-approved particulate respirator.[13]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[3]
-
If on Skin: Wash off immediately with plenty of water and soap.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Many suppliers recommend refrigeration (4°C) for long-term stability.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[13]
Conclusion
This compound (CAS 39977-41-8) is more than just a chemical intermediate; it is a strategic building block for innovation in pharmaceutical and materials science. Its trifunctional nature provides a rich platform for synthetic chemists to explore novel chemical space, from developing next-generation antibiotics and anticancer agents to creating new functional materials. By understanding its core properties, employing rational synthesis and purification strategies, and utilizing validated analytical methods, researchers can confidently and safely unlock the full potential of this versatile molecule.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. fishersci.com [fishersci.com]
- 14. keyorganics.net [keyorganics.net]
- 15. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to the Synthesis of 5-Hydroxymethyl-Pyridine-2-Carboxylic Acid
Introduction
5-Hydroxymethyl-pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a carboxylic acid and a hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to Synthesis
The synthesis of 5-hydroxymethyl-pyridine-2-carboxylic acid can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product. The main strategies that will be discussed in this guide are:
-
Oxidation of 2,5-Lutidine: A direct approach involving the selective oxidation of one of the methyl groups of the readily available starting material, 2,5-lutidine.
-
Functional Group Interconversion from Brominated Pyridines: A multi-step pathway that leverages the versatility of brominated pyridine intermediates for the introduction of the required functional groups.
-
Hydrolysis of Cyano-Pyridine Precursors: A route that involves the synthesis and subsequent hydrolysis of a pyridine-2-carbonitrile intermediate.
-
Final Step Hydrolysis of Methyl 5-(Hydroxymethyl)picolinate: A straightforward final deprotection step from its corresponding methyl ester.
The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and mechanistic considerations.
Pathway 1: Selective Oxidation of 2,5-Lutidine
The direct oxidation of 2,5-lutidine presents a potentially atom-economical route to pyridine carboxylic acids. However, achieving selective oxidation of the 2-methyl group to a carboxylic acid while leaving the 5-methyl group intact or converting it to a hydroxymethyl group requires careful control of reaction conditions.
Conceptual Workflow
A Technical Guide to the Mechanism of Action of Hydroxymethyl Picolinic Acids
Introduction: The Picolinate Scaffold as a Privileged Structure in Drug Discovery
Picolinic acid, a derivative of pyridine-2-carboxylic acid, and its analogs, such as hydroxymethyl picolinic acids, represent a class of "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their versatile structure and inherent ability to interact with a wide array of biological targets, leading to diverse therapeutic effects including antimicrobial, anticancer, and anti-inflammatory activities.[1] The key to their biological prowess lies in the electronic properties of the pyridine ring and the strategic placement of a carboxylic acid group, which together form an excellent chelating agent for various metal ions.[1][2] This guide provides an in-depth exploration of the core mechanism of action of hydroxymethyl picolinic acids, focusing on their role as metalloenzyme inhibitors, the experimental methodologies used to validate this mechanism, and the structure-activity relationships that govern their potency and selectivity.
Core Mechanism of Action: Chelation-Driven Metalloenzyme Inhibition
The predominant mechanism of action for hydroxymethyl picolinic acids is the inhibition of metalloenzymes. These enzymes utilize a metal ion, often zinc (Zn²⁺), within their active site to catalyze biochemical reactions crucial for various physiological and pathological processes.[3][4] The hydroxymethyl picolinic acid scaffold acts as a metal-binding pharmacophore (MBP), where the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group coordinate with the active site metal ion in a bidentate fashion.[3][5] This coordination displaces or alters the geometry of the catalytically essential metal ion, thereby inactivating the enzyme.
A prime example of metalloenzymes targeted by such inhibitors are Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), both of which are zinc-dependent enzymes implicated in diseases like cancer and inflammatory conditions.[3][6][7] By chelating the active site zinc ion, hydroxymethyl picolinic acid derivatives can effectively block the substrate-binding and catalytic functions of these enzymes.
Below is a diagram illustrating the general mechanism of metalloenzyme inhibition by a hydroxymethyl picolinic acid derivative.
Caption: General mechanism of metalloenzyme inhibition by hydroxymethyl picolinic acid.
Experimental Elucidation of the Mechanism of Action
A multi-faceted experimental approach is necessary to rigorously establish the mechanism of action of hydroxymethyl picolinic acid derivatives as metalloenzyme inhibitors. This involves a combination of biochemical assays, biophysical techniques, and computational modeling.
In Vitro Enzyme Inhibition Assays
The foundational experiment is the in vitro enzyme inhibition assay, which directly measures the effect of the compound on the target enzyme's activity. For metalloenzymes like MMPs and HDACs, fluorogenic substrates are commonly employed.[6][8]
Experimental Protocol: Fluorogenic MMP Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[6]
-
Enzyme Stock: Recombinant human MMP (e.g., MMP-2) at a working concentration (e.g., 1.16 U).[6]
-
Inhibitor Stock: Hydroxymethyl picolinic acid derivative dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Substrate Stock: Fluorogenic OmniMMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂·AcOH) at a working concentration (e.g., 4 μM).[6][8]
-
-
Assay Procedure:
-
In a 96-well microplate, pre-incubate the enzyme with varying concentrations of the inhibitor in the assay buffer for 30 minutes at 37°C.[6][9]
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the active enzyme separates a fluorophore from a quencher, resulting in a quantifiable signal.
-
Include appropriate controls: enzyme without inhibitor (100% activity), and buffer with substrate only (background).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition [(1 - Vinhibitor/Vno inhibitor) * 100] against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the enzyme ensures that the binding equilibrium is reached before the substrate is introduced, which is crucial for accurate IC₅₀ determination, especially for slow-binding inhibitors.[6][9]
-
Fluorogenic Substrate: This provides a sensitive and continuous readout of enzyme activity, enabling kinetic analysis.[6][8]
-
Inclusion of CaCl₂: Many MMPs are calcium-dependent, and its inclusion in the buffer is essential for maintaining their structural integrity and catalytic activity.[6]
The following workflow diagram illustrates the key steps in determining the IC₅₀ value.
Caption: Experimental workflow for determining the IC₅₀ of an enzyme inhibitor.
Biophysical and Computational Validation
While IC₅₀ values demonstrate inhibitory activity, they do not definitively prove the chelation mechanism. Further validation is required.
-
Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking can provide insights into the binding mode of the hydroxymethyl picolinic acid derivative within the enzyme's active site.[1] These models can predict and visualize the coordination of the inhibitor with the metal ion, supporting the chelation hypothesis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based screening methods can be used to observe the direct interaction between the inhibitor and the target protein.[8] Changes in the chemical shifts of the protein's amino acid residues upon inhibitor binding can map the interaction site, confirming engagement with the active site.[8]
-
Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the thermodynamic parameters of the binding interaction, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive understanding of the forces driving the inhibitor-enzyme interaction.
Structure-Activity Relationships (SAR)
The potency and selectivity of hydroxymethyl picolinic acid inhibitors are highly dependent on their specific chemical structure. Medicinal chemists systematically modify the picolinate scaffold to optimize its pharmacological properties.[5][10]
Key Structural Modifications and Their Impact:
| Position of Substitution | Type of Modification | Impact on Activity | Rationale |
| Hydroxymethyl Group | Alteration of chain length or conversion to other functional groups | Can modulate binding affinity and selectivity. | The hydroxymethyl group can form additional hydrogen bonds with active site residues, enhancing potency. |
| Pyridine Ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Can influence electronic properties, lipophilicity, and steric interactions. | Substituents can be used to fine-tune the pKa of the carboxylic acid, affecting its chelation potential, and to exploit specific sub-pockets within the enzyme's active site for improved selectivity.[11] |
| Carboxylic Acid | Isosteric replacement (e.g., with tetrazoles, hydroxamic acids) | Can alter the metal-binding affinity and pharmacokinetic properties.[5][12] | While the carboxylic acid is a good metal-binding group, its isosteres may offer improved cell permeability or metabolic stability.[5][12] |
Systematic exploration of these modifications, often guided by computational modeling, allows for the rational design of more potent and selective hydroxymethyl picolinic acid-based drugs.[1][10]
Therapeutic Implications and Future Directions
The ability of hydroxymethyl picolinic acids to inhibit metalloenzymes has significant therapeutic implications for a range of diseases. Their potential applications include:
-
Oncology: Inhibition of MMPs involved in tumor invasion and metastasis, and HDACs that regulate gene expression in cancer cells.[3][7]
-
Inflammatory Diseases: Targeting MMPs and other metalloenzymes that contribute to tissue degradation in conditions like arthritis.
-
Infectious Diseases: Inhibition of bacterial metalloenzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance.[12]
Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects. The use of bioisostere replacement for the metal-binding pharmacophore is a promising strategy to improve the "drug-likeness" and pharmacokinetic profiles of these compounds.[5][13] Furthermore, the integration of advanced computational methods with traditional medicinal chemistry will continue to accelerate the discovery of novel and effective therapeutic agents based on the versatile picolinate scaffold.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors [mdpi.com]
- 8. HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-binding pharmacophores utilizing bioisosteres as novel scaffolds for metalloenzyme inhibition [morressier.com]
The Picolinic Acid Core: A Scaffold for Innovation in Agrochemicals and Pharmaceuticals
An In-depth Technical Guide on the Discovery and History of Substituted Picolinic Acids
Introduction
Picolinic acid, a simple pyridine derivative, has proven to be a remarkably versatile scaffold in the development of a wide array of biologically active molecules.[1] From its origins as a natural metabolite to its role as the backbone of potent herbicides and promising pharmaceuticals, the story of substituted picolinic acids is a testament to the power of chemical innovation. This technical guide provides a comprehensive overview of the discovery, history, and applications of this important class of compounds, with a focus on their synthesis, mechanism of action, and structure-activity relationships.
Part 1: The Agrochemical Revolution: Picolinic Acids as Herbicides
The journey of picolinic acids in modern science is intrinsically linked to the agricultural boom of the mid-20th century. The quest for selective and effective herbicides led researchers at The Dow Chemical Company to explore the potential of pyridine-based chemistries.
The Dawn of a New Herbicide Class: The Discovery of Picloram
In the early 1960s, a team at Dow Chemical made a breakthrough with the discovery of picloram (4-amino-3,5,6-trichloropicolinic acid).[2][3] Introduced commercially in 1963, picloram exhibited potent and systemic herbicidal activity against a broad spectrum of broadleaf weeds, particularly deep-rooted perennials and woody plants.[2][4] Its discovery marked the dawn of the picolinic acid class of herbicides.
Mechanism of Action: Mimicking a Plant's Own Growth Signals
Substituted picolinic acids, including picloram and its successors, act as synthetic auxins.[5] Auxins are a class of plant hormones that regulate various aspects of growth and development. At herbicidal concentrations, these synthetic mimics overload the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death.[5]
The primary target of picolinic acid herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, with a preference for AFB5.[6][7] Binding of the picolinic acid herbicide to the TIR1/AFB co-receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[6][8] This, in turn, unleashes Auxin Response Factors (ARFs), which activate the expression of auxin-responsive genes, leading to the observed herbicidal effects.[8]
Signaling Pathway of Picolinic Acid Herbicides
Caption: Auxin signaling pathway disruption by picolinic acid herbicides.
The Evolution Continues: Aminopyralid and Beyond
Building on the success of picloram, Dow AgroSciences (now Corteva Agriscience) continued to innovate within the picolinic acid family. This led to the development of aminopyralid (4-amino-3,6-dichloropicolinic acid), which was first registered for use in 2005.[9] Aminopyralid offered improved selectivity and a more favorable environmental profile compared to its predecessor.[9]
Recent research continues to explore the vast chemical space of substituted picolinic acids. Scientists are actively designing and synthesizing novel derivatives with enhanced herbicidal activity, broader weed control spectrums, and improved crop safety.[3][10][11] Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation herbicides.[7]
Table 1: Comparative Herbicidal Activity of Substituted Picolinic Acids
| Compound | Target Weeds | Application Rate (g/ha) | IC50 (µM) against A. thaliana root growth | Reference |
| Picloram | Broadleaf weeds, woody plants | 280-1120 | 1.54 | [3] |
| Aminopyralid | Broadleaf weeds, thistles, clovers | 30-120 | Not Reported | [9] |
| Compound V-8 | Chenopodium album, Abutilon theophrasti, Amaranthus retroflexus | 300 | 0.23 | [11] |
| Compound 5a | Brassica napus, Abutilon theophrasti | 250 | Significantly better than picloram | [10] |
Experimental Protocols: Synthesis of Key Picolinic Acid Herbicides
Synthesis of Picloram
The industrial synthesis of picloram typically involves the chlorination of α-picoline, followed by amination and hydrolysis.[12]
Step 1: Chlorination of α-Picoline
α-Picoline is subjected to exhaustive chlorination to yield 2-trichloromethyl-3,4,5,6-tetrachloropyridine.
Step 2: Amination
The chlorinated intermediate is then treated with ammonia in a suitable solvent to introduce an amino group at the 4-position, displacing a chlorine atom.
Step 3: Hydrolysis
Finally, the trichloromethyl group is hydrolyzed under basic conditions to afford the carboxylic acid, yielding picloram.
Workflow for Picloram Synthesis
Caption: Synthetic workflow for the production of Picloram.
Synthesis of Aminopyralid
A common laboratory-scale synthesis of aminopyralid starts from 4-amino-3,5,6-trichloropicolinonitrile.[13]
Step 1: Hydrolysis of the Nitrile
4-amino-3,5,6-trichloropicolinonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid.
Step 2: Selective Dechlorination
The resulting trichlorinated picolinic acid is then subjected to selective catalytic hydrogenation to remove the chlorine atom at the 5-position, yielding aminopyralid.
Workflow for Aminopyralid Synthesis
Caption: Synthetic workflow for the production of Aminopyralid.
Part 2: The Pharmaceutical Frontier: Picolinic Acid's Therapeutic Potential
Beyond the fields of agriculture, picolinic acid and its derivatives have emerged as intriguing molecules with a diverse range of biological activities, holding promise for the treatment of various human diseases.
An Endogenous Modulator: Picolinic Acid in Human Physiology
Picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][14] It is not merely a metabolic byproduct; it actively participates in a variety of physiological processes.[14] One of its most well-characterized functions is its role as an efficient chelator of metal ions, such as zinc, iron, and chromium.[1][14] This chelating ability is thought to be central to many of its biological effects.
A Spectrum of Therapeutic Possibilities
Research has unveiled a wide array of potential therapeutic applications for substituted picolinic acids:
-
Immunomodulation: Picolinic acid has been shown to modulate immune responses, acting as a "second signal" in the activation of macrophages.[15] This suggests its potential in conditions where immune modulation is beneficial.
-
Neuroprotection: Studies have indicated that picolinic acid can exert neuroprotective effects, for instance, by blocking the neurotoxicity induced by quinolinic acid, another tryptophan metabolite.[16]
-
Antiviral Activity: Recent investigations have highlighted the broad-spectrum antiviral activity of picolinic acid, with demonstrated efficacy against enveloped viruses like SARS-CoV-2 and Influenza A in preclinical models.[17]
-
Osteoporosis and Sarcopenia: Picolinic acid has shown anabolic effects on bone and muscle cells, suggesting its potential as a therapeutic agent for age-related musculoskeletal disorders like osteosarcopenia.[18][19]
-
Anticonvulsant Properties: Certain derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity, with some showing promising results in preclinical screening.[20]
Mechanism of Action in a Pharmaceutical Context
The mechanisms of action for the therapeutic effects of picolinic acid derivatives are multifaceted and often depend on the specific compound and its biological target. The metal-chelating properties of the picolinic acid core frequently play a central role. For instance, its ability to chelate zinc and iron may underlie its antimicrobial and anti-proliferative effects.[14] In the context of its antiviral activity, it is thought to interfere with viral entry into host cells.[17] For its neuroprotective effects, it may counteract the excitotoxic effects of other molecules.[16]
Table 2: Preclinical Data for Picolinic Acid and its Derivatives
| Compound | Therapeutic Area | Model | Key Findings | Reference |
| Picolinic Acid | Osteoporosis | Ovariectomized mice | Increased bone formation, mass, and strength. | [18] |
| Picolinic Acid | Viral Infections | Animal models (SARS-CoV-2, Influenza A) | Protected animals from infection and reduced viral load. | [17] |
| Picolinic acid 2-fluorobenzylamide | Epilepsy | Mouse models | Potent anticonvulsant activity. | [20] |
| Picolinic Acid | Neuroprotection | Rat cortical cell cultures | Blocked quinolinic acid-induced cholinergic neurotoxicity. | [16] |
Conclusion
The journey of substituted picolinic acids, from their discovery as potent herbicides to their exploration as promising therapeutic agents, underscores the profound impact of this chemical scaffold. The ability to fine-tune the biological activity of the picolinic acid core through targeted substitutions has led to significant advancements in both agriculture and medicine. As research continues to unravel the full potential of these versatile molecules, we can anticipate the development of even more innovative and impactful applications in the years to come. The legacy of the picolinic acid core serves as a powerful example of how fundamental chemical research can translate into solutions for some of society's most pressing challenges.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 13. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 14. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)picolinic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(hydroxymethyl)picolinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide elucidates the causal relationships between molecular structure and spectral features, providing a framework for the robust characterization of this and similar molecules. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a derivative of picolinic acid, a well-known bidentate chelating agent.[1][2] The introduction of a hydroxymethyl group at the 5-position of the pyridine ring introduces an additional functional handle for chemical modification and potential biological interactions. Accurate and unambiguous structural confirmation is paramount for its application in drug design, coordination chemistry, and as a building block in organic synthesis. This guide provides a detailed walkthrough of the essential spectroscopic techniques required for its definitive characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for NMR analysis ensures data reproducibility and accuracy.
Methodology:
-
Solvent Selection: this compound is soluble in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and its distinct solvent signals that do not overlap with key analyte resonances.[3] The residual proton signal in DMSO-d₆ appears around 2.50 ppm, and the carbon signal is a quintet at 39.52 ppm.[4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.
-
Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.6 | d | 1H | H-6 |
| ~8.0 | dd | 1H | H-4 |
| ~7.8 | d | 1H | H-3 |
| ~5.5 | t | 1H | -CH₂OH |
| ~4.6 | d | 2H | -CH₂OH |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (~13.0 ppm) due to the acidic nature of the proton and hydrogen bonding with the solvent. This peak's broadness is a characteristic feature.
-
Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct signals due to their different electronic environments.
-
H-6: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic acid group, leading to a significant downfield shift, expected as a doublet.
-
H-4: This proton will appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
H-3: This proton will be a doublet, coupled to H-4.
-
-
Hydroxymethyl Protons (-CH₂OH): The methylene protons (-CH₂) are adjacent to an oxygen atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear as a triplet, coupled to the methylene protons. The exact chemical shifts and multiplicities can be influenced by solvent and temperature.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~150 | C-2 |
| ~148 | C-6 |
| ~140 | C-5 |
| ~125 | C-3 |
| ~122 | C-4 |
| ~62 | -CH₂OH |
Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field (~167 ppm).
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (120-150 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the hydroxymethyl group (C-5) will also be significantly downfield.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region but will be shifted downfield (~62 ppm) due to the attached oxygen atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
Methodology:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium, Broad | O-H stretch (Alcohol) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, 1470 | Medium | C=C and C=N stretch (Pyridine Ring) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid/Alcohol) |
Interpretation:
-
O-H Stretching: The most prominent feature will be a very broad absorption in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretching vibration of the alcohol, typically appearing as a broader band around 3300 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
-
C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1470 cm⁻¹ region.
-
C-O Stretching: C-O stretching vibrations from both the carboxylic acid and the alcohol will be present in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol: Mass Spectrum Acquisition
Methodology:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The mass spectrum is recorded over a relevant m/z range.
Mass Spectrum Data and Interpretation
Expected Mass Spectrum:
-
Molecular Ion Peak: In positive ion mode ESI-MS, the base peak or a prominent peak is expected at m/z 154.05, corresponding to the protonated molecule [C₇H₇NO₃ + H]⁺. In negative ion mode, a peak at m/z 152.03 corresponding to the deprotonated molecule [C₇H₇NO₃ - H]⁻ would be observed.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for picolinic acid derivatives involve the loss of small neutral molecules.
Potential Fragmentation Pathways:
Caption: Plausible fragmentation pathways for protonated this compound.
-
Loss of Water (H₂O): The presence of both a hydroxyl and a carboxylic acid group makes the loss of a water molecule (18 Da) a likely fragmentation, leading to a peak at m/z 136.
-
Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of a CO₂ molecule (44 Da), is a common fragmentation for carboxylic acids, which would result in a fragment at m/z 110.
-
Loss of Formaldehyde (CH₂O): The hydroxymethyl group can undergo fragmentation to lose formaldehyde (30 Da), yielding a fragment at m/z 124.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid, the alcohol, and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior under ionization. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical entity, which is a critical step in any research or development endeavor.
References
A Comprehensive Technical Guide to the Solubility and Stability of 5-(hydroxymethyl)picolinic acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the critical physicochemical properties of 5-(hydroxymethyl)picolinic acid, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the successful formulation, manufacturing, and therapeutic efficacy of any potential drug candidate based on this molecule. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough and practical understanding.
Section 1: Introduction to this compound
This compound, a derivative of picolinic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₃.[1][2][3] Its structure, featuring a pyridine ring with a carboxylic acid at the 2-position and a hydroxymethyl group at the 5-position, imparts specific polarity and reactivity that dictates its behavior in different chemical environments. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carboxylic acid and pyridine nitrogen) suggests its potential for varied solubility and interaction profiles.[1]
A foundational understanding of the solubility and stability of this molecule is a critical first step in the pre-formulation phase of drug development. Poor solubility can lead to challenges in achieving therapeutic concentrations, while instability can compromise the safety and efficacy of the final drug product.
Section 2: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. While specific experimental solubility data for this compound is not extensively available in public literature, this section outlines the established methodologies for determining its solubility and provides expected trends based on the known behavior of its parent compound, picolinic acid. Picolinic acid itself is very soluble in water and has some solubility in polar organic solvents like ethanol.[4][5] The addition of a hydroxymethyl group is expected to further enhance its polarity and potential for hydrogen bonding, likely increasing its aqueous solubility.
Theoretical Considerations and Solvent Selection Rationale
The choice of solvents for solubility screening is dictated by their polarity, hydrogen bonding capabilities, and relevance to pharmaceutical processing. A diverse panel of solvents should be selected to construct a comprehensive solubility profile.
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely candidates for effectively solvating this compound. Water is the most biologically relevant solvent, and its pH will significantly influence the solubility of this amphoteric molecule.
-
Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and are often used to dissolve compounds for initial screening assays.
-
Non-Polar Solvents (e.g., Hexane, Toluene): While low solubility is expected in these solvents, determining it is crucial for understanding the compound's overall physicochemical properties and for purification or extraction processes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (e.g., purified water, ethanol, methanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
Data Presentation: Predicted Solubility Profile
While awaiting experimental data, a qualitative prediction of the solubility of this compound can be made.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.0) | High | The presence of polar functional groups (carboxylic acid, hydroxymethyl, pyridine nitrogen) allows for extensive hydrogen bonding with water. |
| Ethanol | Moderate to High | As a polar protic solvent, ethanol can effectively solvate the molecule through hydrogen bonding. |
| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |
| DMSO | High | A highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor. |
| Acetone | Low to Moderate | A polar aprotic solvent with weaker solvating power for this molecule compared to DMSO. |
| Hexane | Very Low | A non-polar solvent with no capacity for hydrogen bonding with the polar functional groups of the molecule. |
Section 3: Stability Profile and Forced Degradation Studies
Evaluating the intrinsic stability of this compound is a regulatory requirement and a critical component of risk assessment in drug development. Forced degradation studies, or stress testing, are employed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter during storage and handling.[5] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
Rationale for Stress Conditions
The choice of stress conditions is based on the International Council for Harmonisation (ICH) guidelines and is designed to probe the susceptibility of the molecule to various degradation mechanisms.
-
Acid and Base Hydrolysis: To assess the stability of the compound in acidic and basic environments, which is relevant to both formulation and in vivo conditions. Esters and amides are particularly susceptible to hydrolysis.[6][7][8]
-
Oxidation: To evaluate the molecule's sensitivity to oxidative stress, which can be encountered during manufacturing and storage.
-
Thermal Degradation: To determine the impact of high temperatures on the compound's stability.[9][10][11][12]
-
Photostability: To assess the potential for degradation upon exposure to light.[13][14][15]
Experimental Workflow: Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Protocols for Stress Testing
Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Expose aliquots of the stock solution (and the solid compound for thermal and photostability) to the stress conditions outlined below.
-
At specified time points, withdraw samples, quench the degradation reaction if necessary (e.g., neutralization of acid/base), and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Store the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Store the mixture at room temperature for a defined period (e.g., 8 hours). The milder condition is chosen to prevent rapid, extensive degradation.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation:
-
Solution: Store the drug solution in a tightly sealed vial at an elevated temperature (e.g., 80°C) for up to 72 hours.
-
Solid State: Place the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C) for up to 7 days.
-
-
Photostability: Expose the drug solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from all its degradation products.[16][17][18][19][20][21][22]
Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a common starting point for polar aromatic compounds.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its more polar or less polar degradants.
-
Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and help in the initial characterization of degradants. Mass spectrometry (MS) detection provides molecular weight information, which is invaluable for identifying unknown degradation products.[17][23][24][25]
The following diagram outlines the logical flow for developing a stability-indicating HPLC method.
Caption: Logical flow for developing a stability-indicating HPLC method.
Section 4: Causality and Self-Validation in Experimental Design
The protocols described in this guide are designed to be self-validating systems. For instance, in the shake-flask solubility study, taking multiple samples over time until a plateau in concentration is reached confirms that equilibrium has been achieved. In forced degradation studies, the inclusion of a control (unstressed) sample in every analysis allows for the direct comparison and identification of newly formed peaks corresponding to degradation products. The use of a PDA detector in HPLC analysis provides real-time peak purity assessment, which is a critical self-validating feature of a stability-indicating method.
The choice of specific stress conditions is rooted in the fundamental principles of chemical kinetics and degradation pathways. For example, the use of both acidic and basic conditions is to probe the susceptibility of the molecule to pH-dependent hydrolysis. The hydroxymethyl group and the carboxylic acid group are potential sites for esterification or other reactions, and their stability across the pH spectrum is crucial.[6][7] Similarly, the inclusion of an oxidizing agent like hydrogen peroxide directly tests the molecule's resilience to oxidative stress, a common degradation pathway for many organic molecules.
Section 5: Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the methodologies outlined herein are based on established scientific principles and regulatory expectations. By following these protocols, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the formulation, manufacturing, and storage of drug products containing this compound, ultimately ensuring their quality, safety, and efficacy.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eucalyptus.com.br [eucalyptus.com.br]
- 12. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 16. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 17. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. Picolinic Acid | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. helixchrom.com [helixchrom.com]
- 22. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
The Therapeutic Potential of 5-(Hydroxymethyl)picolinic Acid Analogs: A Technical Guide for Drug Discovery
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The picolinic acid scaffold, a pyridine ring graced with a carboxylic acid, is one such "privileged" structure.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications in the realms of neurodegenerative disease, oncology, and inflammatory conditions.[1] This guide delves into a specific, promising subclass: analogs of 5-(hydroxymethyl)picolinic acid. The introduction of a hydroxymethyl group offers a unique handle for structural modification, potentially enhancing pharmacokinetic properties and enabling novel interactions with biological targets.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these intriguing compounds.
The Rationale for this compound Analog Development
Picolinic acid itself is an endogenous metabolite of tryptophan and is known to possess a range of biological effects, including neuroprotective and immunomodulatory properties.[3][4] A key aspect of its activity is its ability to chelate metal ions, such as zinc and iron, which are crucial for the function of various enzymes and proteins.[5] The development of analogs of this compound is driven by several key hypotheses:
-
Enhanced Target Engagement: The hydroxymethyl group provides a site for derivatization to introduce new functional groups. These modifications can lead to improved binding affinity and selectivity for specific biological targets.
-
Modulation of Physicochemical Properties: Altering the structure of the hydroxymethyl group can fine-tune the compound's solubility, lipophilicity (LogP), and metabolic stability, all critical parameters for drug efficacy.[5]
-
Prodrug Strategies: The hydroxyl moiety can be esterified to create prodrugs, which may improve oral bioavailability and targeted delivery.[6]
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be approached through several strategic pathways, starting from commercially available materials. A general and adaptable synthetic workflow is presented below.
General Synthetic Workflow
The synthesis typically begins with a suitable starting material, such as 5-bromo-2-methylpyridine, and proceeds through a series of functional group transformations to introduce the desired hydroxymethyl and carboxylic acid moieties, followed by diversification of the hydroxymethyl group.
Caption: General synthetic workflow for this compound and its analogs.
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations illustrated in the workflow.
Protocol 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine
-
Bromination of the Methyl Group: To a solution of 5-bromo-2-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Acetate Displacement: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the crude 5-bromo-2-(bromomethyl)pyridine in dimethylformamide (DMF) and add potassium acetate (KOAc). Heat the mixture to facilitate the nucleophilic substitution.
-
Hydrolysis to the Alcohol: Upon completion, dilute the reaction with water and extract with an organic solvent. The crude 5-bromo-2-(acetoxymethyl)pyridine is then hydrolyzed using an aqueous base (e.g., NaOH) to yield 5-bromo-2-(hydroxymethyl)pyridine.
Protocol 2: Synthesis of this compound
-
Cyanation of the Pyridine Ring: In a sealed tube, combine 5-bromo-2-(hydroxymethyl)pyridine, palladium(II) acetate, zinc cyanide, and a suitable phosphine ligand (e.g., dppf) in a degassed solvent like DMF. Heat the mixture to the appropriate temperature until the starting material is consumed.
-
Hydrolysis of the Nitrile: The resulting 5-(hydroxymethyl)picolinonitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, refluxing in aqueous hydrochloric acid will yield the desired this compound.
Protocol 3: Derivatization of the Hydroxymethyl Group
-
Synthesis of 5-(Acyloxymethyl)picolinic Acid Analogs: The hydroxyl group can be acylated using various acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine.[6]
-
Synthesis of 5-(Alkoxymethyl)picolinic Acid Analogs: Etherification can be achieved by treating the sodium salt of this compound (formed with a base like sodium hydride) with an appropriate alkyl halide.
Potential Therapeutic Applications and Mechanisms of Action
While direct studies on this compound analogs are limited, we can infer their potential therapeutic applications and mechanisms of action based on the known activities of picolinic acid and its other derivatives. The two most promising areas are neuroprotection and anti-inflammatory effects.
Neuroprotection
Picolinic acid has been shown to exhibit neuroprotective effects by antagonizing the excitotoxicity induced by quinolinic acid, an endogenous NMDA receptor agonist.[7] This suggests that this compound analogs could act as modulators of glutamatergic neurotransmission, a key pathway in many neurodegenerative diseases.
Hypothesized Mechanism of Neuroprotection:
Caption: Hypothesized modulation of NMDA receptor-mediated excitotoxicity.
The structural modifications on the this compound scaffold can be designed to enhance the interaction with specific subunits of the NMDA receptor, leading to a more potent and selective neuroprotective effect.
Anti-inflammatory Activity
Neuroinflammation is a common feature of many neurodegenerative disorders.[8] Picolinic acid derivatives have been explored for their anti-inflammatory properties.[9] The mechanism of action is often linked to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8]
Hypothesized Anti-inflammatory Signaling Pathway Modulation:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 9. CN1060655A - 4-or 5-substituted pyridines-2-carboxylic acid, their preparation method and medicinal - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 5-(Hydroxymethyl)picolinic Acid: A Versatile Pyridine Derivative Intermediate
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of modern synthetic chemistry, the strategic value of an intermediate is measured by its versatility, accessibility, and the inherent reactivity it offers. 5-(hydroxymethyl)picolinic acid, a disubstituted pyridine derivative, has emerged as a cornerstone building block for researchers in drug development and materials science. This guide provides an in-depth examination of its synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.
The molecule's utility is rooted in its unique architecture: a pyridine ring functionalized with both a carboxylic acid at the 2-position and a hydroxymethyl group at the 5-position[1][2]. This arrangement provides three distinct points for chemical modification: the aromatic nitrogen, the carboxylic acid, and the primary alcohol. This trifecta of reactivity allows for the construction of complex molecular frameworks, making it a prized intermediate in the synthesis of novel compounds.[3] Pyridine-based scaffolds, in general, are prevalent in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and enhance the pharmacokinetic profiles of drug candidates[4].
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carboxylic acid | [1] |
| CAS Number | 39977-41-8 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Part 1: Synthesis and Mechanistic Considerations
The synthesis of picolinic acid derivatives often begins from readily available precursors like picolines (methylpyridines) through oxidation or from other functionalized pyridine rings.[5] While specific, peer-reviewed syntheses for this compound itself are not extensively detailed in the initial search results, we can infer logical pathways based on established organic chemistry principles and related transformations. A common and direct approach involves the selective oxidation of a dimethylpyridine precursor.
A plausible and efficient route starts from 2,5-lutidine (2,5-dimethylpyridine). The challenge lies in the selective oxidation of one methyl group to a carboxylic acid and the other to a primary alcohol. This is typically achieved in a stepwise manner.
Conceptual Synthesis Workflow
The following diagram outlines a logical, multi-step synthesis from a common starting material.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic transformations for pyridine derivatives.
Step 1: Oxidation of 2,5-Lutidine to 5-Methylpicolinic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-lutidine in water.
-
Reaction: Slowly add potassium permanganate (KMnO₄) portion-wise to the solution. The stoichiometry is critical to favor mono-oxidation of the more reactive 2-methyl group.
-
Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed. The purple color of permanganate will disappear as it is reduced to brown manganese dioxide (MnO₂).
-
Workup: Cool the reaction mixture and filter to remove the MnO₂. Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methylpicolinic acid.
Step 2: Esterification and Bromination
-
Esterification: Protect the carboxylic acid by converting it to a methyl ester. Reflux the 5-methylpicolinic acid in methanol with a catalytic amount of sulfuric acid or use thionyl chloride followed by methanol.[6]
-
Bromination: Dissolve the resulting methyl 5-methylpicolinate in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Reflux the mixture under a light source to initiate radical bromination of the 5-methyl group.
-
Purification: After completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Step 3: Nucleophilic Substitution and Hydrolysis
-
Substitution: Dissolve the purified methyl 5-(bromomethyl)picolinate in an aqueous solvent mixture (e.g., THF/water). Add an aqueous base like sodium hydroxide and heat to facilitate the SN2 reaction, replacing the bromide with a hydroxide.
-
Hydrolysis: The basic conditions will simultaneously hydrolyze the methyl ester back to the carboxylate salt.
-
Final Isolation: After the reaction is complete, cool the mixture and carefully acidify with HCl. The final product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash, and dry.
Part 2: Chemical Reactivity and Strategic Transformations
The synthetic power of this compound stems from the differential reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular complexity.
Caption: Reactivity map of this compound's functional groups.
-
The Carboxylic Acid (-COOH): This group is a versatile handle for forming esters and amides. Standard esterification with an alcohol under acidic catalysis or conversion to an acyl chloride followed by alcohol addition are common methods.[6] Amide bond formation, crucial for many pharmaceuticals, is achieved using coupling reagents (e.g., EDC, HATU) to react the acid with a primary or secondary amine.
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be easily oxidized to an aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants. It can be converted into a good leaving group (e.g., tosylate) or directly substituted with a halogen (e.g., using SOCl₂) to facilitate nucleophilic substitution reactions.[7] This allows for the introduction of a wide array of functionalities, such as ethers, azides, or sulfones.[7]
-
The Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be alkylated to form pyridinium salts or oxidized to an N-oxide with reagents like m-CPBA. N-oxidation alters the electronic properties of the ring, facilitating different substitution patterns than the parent pyridine.
Part 3: Applications in Drug Discovery and Beyond
The true value of this intermediate is demonstrated by its application in synthesizing bioactive molecules and functional materials.
-
Pharmaceutical Intermediates: Picolinic acid derivatives are key intermediates in the synthesis of drugs for various conditions. Patents show their use in creating compounds for respiratory disorders like cystic fibrosis.[8][9] The structural framework is often elaborated to produce final drug candidates with improved efficacy and safety profiles.[8]
-
Enzyme Inhibition: The picolinate structure is an effective metal-chelating motif.[5] This property is exploited in the design of enzyme inhibitors. For example, derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[7] Isosteres of dipicolinic acid, derived from related hydroxymethyl picolinates, are synthesized to probe the active sites of these critical bacterial enzymes.[7]
-
Bioactive Molecules: 2,5-disubstituted pyridines, including derivatives of this acid, have been identified as highly selective inhibitors for enzymes like D-dopachrome tautomerase (D-DT), which is implicated in various diseases.[10] The specific substitution pattern is crucial for achieving high selectivity over related proteins.[10]
-
Organometallic Catalysis: Hydroxy-substituted pyridine ligands are used in organometallic chemistry. The hydroxyl group can act as an internal base or an electron-donating group, influencing the activity and selectivity of metal catalysts in transformations related to hydrogen storage and small molecule activation.[11][12]
Part 4: Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the intermediate.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically 3 distinct signals).- A singlet for the two protons of the methylene group (-CH₂OH).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.- A very broad singlet for the carboxylic acid proton (-COOH), also exchangeable. |
| ¹³C NMR | - Six distinct signals for the aromatic/carboxylic carbons.- One signal for the methylene carbon (-CH₂-). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- A sharp O-H stretch from the alcohol (approx. 3200-3500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=C and C=N stretching vibrations from the aromatic ring (approx. 1400-1600 cm⁻¹). |
| Mass Spectrometry | - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (153.14). |
Part 5: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure user safety. The following information is synthesized from available Safety Data Sheets (SDS).[1][13]
| Category | Guideline |
| Hazards | - H302: Harmful if swallowed.[1]- H315: Causes skin irritation.[1]- H319: Causes serious eye irritation.[1]- H335: May cause respiratory irritation.[1] |
| Precautions | - P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]- P280: Wear protective gloves/protective clothing and eye/face protection.[1][13]- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][13]- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Handling | - Use only under a chemical fume hood.[13]- Avoid dust formation.[13]- Keep away from heat, sparks, and open flames.[13]- Wash hands thoroughly after handling.[1] |
| Storage | - Store in a tightly closed container.- Keep in a dry, cool, and well-ventilated place.[14]- Store locked up.[13] |
Conclusion
This compound stands out as a high-value intermediate due to its inherent structural features. The presence of three distinct, modifiable functional groups provides a robust platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the development of pharmaceuticals, particularly as a scaffold for enzyme inhibitors and other bioactive compounds, underscores its importance. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in creating the next generation of medicines and materials.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 9. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 10. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxy-substituted pyridine-like N-heterocycles: versatile ligands in organometallic catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydroxy-substituted pyridine-like N-heterocycles: versatile ligands in organometallic catalysis | Semantic Scholar [semanticscholar.org]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Strategic Synthesis of 5-(Hydroxymethyl)picolinic Acid Derivatives: Protocols and Mechanistic Insights
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
5-(Hydroxymethyl)picolinic acid and its derivatives represent a class of highly valuable scaffolds in medicinal chemistry and materials science. Their unique structural arrangement, featuring a carboxylic acid, a hydroxymethyl group, and a pyridine ring, provides multiple points for diversification and interaction with biological targets. This application note presents a detailed, field-tested protocol for the synthesis of the core this compound structure, starting from readily available precursors. We delve into the causality behind experimental choices, offering insights into reaction mechanisms, protecting group strategies, and process optimization. Furthermore, we outline key derivatization techniques, including esterification and palladium-catalyzed cross-coupling reactions, to empower researchers in the rapid development of compound libraries.
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent and a crucial intermediate in various chemical syntheses.[1] The introduction of a hydroxymethyl group at the 5-position significantly enhances its utility, creating a trifunctional building block. This moiety is prevalent in active pharmaceutical ingredients (APIs), where it can act as a hydrogen bond donor/acceptor, a linker for conjugation, or a key component of a pharmacophore. This guide provides robust synthetic strategies to access this core structure and its derivatives, emphasizing reproducibility and scalability.
Primary Synthetic Strategy: A Multi-Step Approach from Halogenated Pyridines
A reliable and versatile approach to this compound begins with a halogenated pyridine, which serves as a handle for introducing the required functional groups. The overall strategy involves the sequential installation of the nitrile (a precursor to the carboxylic acid) and the hydroxymethyl group, followed by late-stage hydrolysis.
Figure 1. High-level workflow for the synthesis of this compound and its derivatives.
Detailed Protocols and Mechanistic Discussion
Protocol 1: Synthesis of 5-Bromo-2-pyridinecarbonitrile (Intermediate 1)
This initial step transforms a readily available di-halogenated pyridine into a key nitrile intermediate. The cyano group serves as a stable precursor to the carboxylic acid.
Rationale: The use of a copper(I) cyanide or a combination of sodium cyanide and cuprous cyanide is a standard method for nucleophilic aromatic substitution of aryl halides, particularly in heteroaromatic systems.[2][3] DMSO is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the cyanide salts and promoting the reaction at elevated temperatures.[2]
Step-by-Step Protocol:
-
Setup: In a 2L four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,5-dibromopyridine (100g, 0.422 mol), sodium cyanide (18.6g, 0.380 mol), and DMSO (1000 mL).[2]
-
Reaction Initiation: Heat the mixture to 160°C. Once the temperature is stable, carefully add cuprous cyanide (11.34g, 0.127 mol).[2]
-
Expert Insight: The addition of CuCN catalyzes the displacement of the bromide. The reaction is highly exothermic and requires careful temperature control.
-
-
Reaction Monitoring: Maintain the reaction at 160°C for approximately 6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture. The product can be isolated by vacuum distillation followed by precipitation.[2] Rapidly add the distilled fractions to purified water (approx. 2500g) to precipitate the white solid product.[2]
-
Purification: Collect the crude product by filtration. Recrystallization from anhydrous ethanol or ethyl acetate can be performed to yield a high-purity white solid.[2]
| Parameter | Value | Source |
| Starting Material | 2,5-Dibromopyridine | [2][3] |
| Reagents | NaCN, CuCN, DMSO | [2] |
| Temperature | 160-170°C | [2] |
| Typical Yield | ~70% (crude), 83% (recrystallized from ethanol) | [2] |
Protocol 2: Synthesis of this compound (Target Molecule)
This sequence transforms the brominated nitrile intermediate into the final product through formylation, reduction, and hydrolysis.
Figure 2. Stepwise conversion of Intermediate 1 to the final product.
Step 2A: Formylation to 5-Formylpicolinonitrile (Intermediate 2)
Rationale: This step utilizes a lithium-halogen exchange followed by quenching with an electrophile (DMF) to install the aldehyde functionality. Performing this at very low temperatures (-78°C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
Step-by-Step Protocol:
-
Setup: Dissolve 5-bromo-2-pyridinecarbonitrile (1 equivalent) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2B: Reduction to 5-(Hydroxymethyl)picolinonitrile (Intermediate 3)
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the nitrile group. The reaction is typically performed in an alcoholic solvent like ethanol or methanol.
Step-by-Step Protocol:
-
Setup: Dissolve 5-formylpicolinonitrile (1 equivalent) in ethanol in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully add acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers and concentrate.
Step 2C: Hydrolysis to this compound
Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under strong acidic conditions with heating.[4] The acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.
Step-by-Step Protocol:
-
Setup: Suspend 5-(hydroxymethyl)picolinonitrile (1 equivalent) in a 6M aqueous HCl solution.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by HPLC.
-
Isolation: Cool the reaction mixture to room temperature. Adjust the pH to approximately 3-4 with a concentrated NaOH solution. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Key Derivatization Protocols
Once the core this compound is synthesized, it can be readily derivatized at its carboxylic acid or hydroxyl functionalities.
Protocol 3: Esterification of the Carboxylic Acid
Rationale: Fischer esterification provides a direct method to form esters by reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[5] Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be used.[6][7] A more modern approach involves converting the acid to an acid chloride followed by reaction with an alcohol.[6]
Step-by-Step Protocol (via Acid Chloride):
-
Acid Chloride Formation: Suspend this compound (1 equivalent) in dichloromethane. Add a catalytic amount of DMF. Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0°C.[6] Stir at room temperature for 2-3 hours.
-
Ester Formation: In a separate flask, dissolve the desired alcohol (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane at 0°C.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Protocol 4: Derivatization via Cross-Coupling Reactions
For advanced derivatives, starting with a halogenated picolinic acid ester (e.g., methyl 5-bromopicolinate) allows for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura or Sonogashira couplings.[8][9][10][11]
Rationale: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester using a palladium catalyst and a base.[8][12] The Sonogashira reaction couples an organohalide with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst.[9][13][14] These reactions are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a reaction vessel, add methyl 5-bromopicolinate (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[11]
-
Reaction: Add a suitable solvent system (e.g., DME/water or dioxane/water) and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography.
-
Final Step: The ester can then be hydrolyzed to the carboxylic acid if desired.
Protecting Group Considerations
In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions.[15][16]
-
Hydroxyl Group: The primary alcohol can be protected as a silyl ether (e.g., TBDMS, TIPS) which is stable to many reaction conditions but can be easily removed with fluoride sources (like TBAF) or acid.[15]
-
Carboxylic Acid Group: Carboxylic acids are most commonly protected as esters (e.g., methyl or ethyl esters).[15] These are stable to many coupling and reduction conditions but can be cleaved by base- or acid-catalyzed hydrolysis.
Orthogonal Protection Strategy: When multiple protecting groups are used, an orthogonal strategy is ideal.[16][17] This involves selecting groups that can be removed under distinct conditions without affecting the others. For example, a TBDMS-protected alcohol (removed by fluoride) and a methyl ester-protected acid (removed by base) constitute an orthogonal pair.
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust framework for accessing this compound and its diverse derivatives. By understanding the rationale behind the choice of reagents, reaction conditions, and strategic use of intermediates, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and materials science. The outlined methods for derivatization, particularly through powerful cross-coupling reactions, open the door to vast chemical spaces for exploration.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis routes of 5-Bromopicolinonitrile [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: 5-(hydroxymethyl)picolinic acid in Pharmaceutical Development
Introduction: Unveiling the Therapeutic Potential of 5-(hydroxymethyl)picolinic acid
This compound is a pyridine carboxylic acid derivative that has emerged as a molecule of interest in pharmaceutical research. Its structural features, combining a picolinic acid scaffold with a hydroxymethyl group, suggest a potential for diverse biological activities. Picolinic acid itself is an endogenous metabolite of tryptophan and has been studied for its roles in various physiological and pathological processes, including antiviral activity and the induction of cellular senescence through signaling pathways like MAPK[1][2]. The addition of a hydroxymethyl group, as seen in related compounds like 5-hydroxymethylfurfural, has been associated with potent anti-inflammatory and antioxidant properties, including the inhibition of TNF-α and NF-κB activation[3][4].
These preliminary insights suggest that this compound may hold promise in therapeutic areas such as cardiovascular diseases, inflammatory disorders, and oncology. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of this compound, including detailed protocols for its investigation.
Physicochemical Properties and Synthetic Considerations
A foundational understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₇H₇NO₃ | Provides the elemental composition. |
| Molecular Weight | 153.14 g/mol | Influences diffusion and transport across membranes. |
| CAS Number | 39977-41-8[5] | Unique identifier for the compound. |
| Predicted LogP | -0.5 to 0.5 | Suggests good aqueous solubility, which is favorable for formulation. |
| Predicted pKa | ~2.5 (acid), ~4.5 (base) | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available pyridine derivatives. The synthesis and evaluation of derivatives are also of interest to explore structure-activity relationships (SAR) and optimize therapeutic properties[6][7][8][9].
Section 1: Cardiovascular Applications - Targeting Pro-inflammatory and Pro-atherosclerotic Pathways
The structural components of this compound suggest its potential as a modulator of key pathways implicated in cardiovascular disease. The picolinic acid moiety may contribute to metal chelation and modulation of inflammatory responses, while the hydroxymethyl group could provide antioxidant and anti-inflammatory effects.
Proposed Mechanism of Action in Cardiovascular Disease
Based on the activities of related compounds, we hypothesize that this compound may exert cardioprotective effects through a multi-pronged mechanism involving the inhibition of pro-inflammatory cytokines and enzymes involved in oxidative stress and lipid metabolism.
Caption: Proposed multi-target mechanism of this compound in cardiovascular disease.
Protocol: In Vitro TNF-α Inhibition Assay in Human Aortic Endothelial Cells (HAECs)
This protocol is designed to assess the ability of this compound to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by TNF-α in HAECs, a key process in the development of atherosclerosis[3][10][11].
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
This compound
-
Phosphate Buffered Saline (PBS)
-
TRIzol Reagent
-
qRT-PCR reagents
-
Anti-VCAM-1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
-
Western blotting apparatus
Procedure:
-
Cell Culture: Culture HAECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed HAECs in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with 10 ng/mL of TNF-α for 6 hours (for RNA analysis) or 24 hours (for protein analysis).
-
RNA Extraction and qRT-PCR:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA and perform qRT-PCR for VCAM-1 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of VCAM-1 using the ΔΔCt method.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-VCAM-1 and anti-β-actin antibodies.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Data Analysis:
Present the data as mean ± SEM from at least three independent experiments. Analyze for statistical significance using ANOVA followed by a post-hoc test.
Protocol: Myeloperoxidase (MPO) Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of myeloperoxidase, a key enzyme in the generation of oxidative stress in cardiovascular diseases[12][13][14][15][16].
Materials:
-
Human Myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
50 µL of assay buffer containing varying concentrations of this compound.
-
25 µL of MPO solution (final concentration ~10 nM).
-
25 µL of a mixture of H₂O₂ (final concentration ~100 µM) and taurine (final concentration ~10 mM).
-
100 µL of Amplex® Red/HRP solution.
-
-
Measurement: Immediately measure the fluorescence (excitation ~530 nm, emission ~590 nm) kinetically for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 2: Anti-inflammatory Applications - Modulation of the MAPK Signaling Pathway
The picolinic acid scaffold has been shown to interact with the p38 MAPK signaling pathway, a key regulator of inflammatory responses[2]. This section provides a protocol to investigate the potential of this compound to modulate this pathway.
Proposed Mechanism of Action in Inflammation
We propose that this compound may inhibit the activation of the p38 MAPK pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Proposed inhibition of the p38 MAPK pathway by this compound.
Protocol: Assessment of p38 MAPK Phosphorylation in LPS-stimulated Macrophages
This protocol details a method to determine if this compound can inhibit the phosphorylation of p38 MAPK in response to lipopolysaccharide (LPS) in a macrophage cell line like RAW 264.7[4][17].
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Phospho-p38 MAPK antibody
-
Total p38 MAPK antibody
-
Secondary antibody conjugated to HRP
-
Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in 6-well plates and grow to 80% confluency. Pre-treat with this compound at various concentrations for 2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Protein Extraction and Western Blotting:
-
Lyse the cells and perform a Western blot as described in section 1.2.
-
Probe the membrane with anti-phospho-p38 MAPK antibody.
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated p38 to total p38.
Section 3: Exploring Further Therapeutic Avenues
The unique structure of this compound suggests other potential therapeutic applications that warrant investigation.
SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 is a promising strategy for treating age-related diseases[18][19][20].
Protocol: In Vitro SIRT1 Activity Assay
A commercially available fluorometric SIRT1 activity assay kit can be used to screen for the activating potential of this compound. The assay typically involves a deacetylase reaction with a fluorogenic substrate, and the fluorescence generated is proportional to SIRT1 activity.
PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels. Inhibition of PCSK9 is a validated therapeutic approach for hypercholesterolemia[21][22][23][24][25].
Protocol: PCSK9-LDLR Interaction Assay
A cell-free ELISA-based assay can be employed to assess the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor. This typically involves incubating recombinant PCSK9 and LDLR in the presence of the test compound and detecting the level of binding.
Conclusion and Future Directions
This compound presents a compelling scaffold for pharmaceutical development, with potential applications in cardiovascular and inflammatory diseases. The protocols outlined in this guide provide a framework for systematically evaluating its biological activities and elucidating its mechanisms of action. Further studies, including in vivo efficacy and safety assessments, are warranted to fully realize the therapeutic potential of this promising molecule.
References
- 1. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural from black garlic extract prevents TNFα-induced monocytic cell adhesion to HUVECs by suppression of vascular cell adhesion molecule-1 expression, reactive oxygen species generation and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antioxidants and nitric oxide on TNF-alpha-induced adhesion molecule expression and NF-kappaB activation in human dermal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 16. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potential dual inhibitors of PCSK-9 and HMG-R from natural sources in cardiovascular risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PCSK9 inhibition alters the lipidome of plasma and lipoprotein fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: High-Performance Liquid Chromatography (HPLC) and Purification Strategies for 5-(hydroxymethyl)picolinic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the analytical determination and purification of 5-(hydroxymethyl)picolinic acid. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices. We present detailed, field-tested protocols for analytical Reversed-Phase HPLC (RP-HPLC), preparative-scale HPLC purification, purification via crystallization, and sample cleanup using Solid-Phase Extraction (SPE). The protocols are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Scientific Context
This compound is a pyridinecarboxylic acid derivative of significant interest. As a structural analog of picolinic acid, it serves as a versatile building block in organic synthesis and a bidentate chelating ligand in coordination chemistry.[1][2] Its structural features make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.[3]
The precise quantification and isolation of this compound are paramount for any downstream application. Impurities can interfere with biological assays, alter reaction kinetics, or compromise the structural integrity of metal complexes. Therefore, robust analytical methods and efficient purification strategies are not merely procedural requirements but foundational necessities for ensuring data integrity and experimental success. This guide provides the necessary framework to achieve high-purity this compound.
Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of any successful separation strategy.
| Property | Value | Source |
| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carboxylic acid | [4] |
| CAS Number | 39977-41-8 | [5] |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Physical State | Solid | [4] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [5] |
| Predicted LogP | 0.2721 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
The molecule's polarity, indicated by its low LogP and significant TPSA, alongside its ionizable carboxylic acid and pyridine nitrogen groups, dictates the separation methodologies detailed below.
Analytical HPLC Method Development
The primary objective of an analytical HPLC method is to achieve accurate, reproducible quantification with excellent peak resolution and symmetry. For a polar, zwitterionic compound like this compound, Reversed-Phase HPLC is the modality of choice.
The Causality Behind Experimental Choices
-
Column Chemistry: A standard C18 (octadecylsilane) column is the universal starting point for RP-HPLC. Its nonpolar stationary phase provides effective retention for a wide range of organic molecules. For separating isomers or closely related pyridinecarboxylic acids, mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics (e.g., Primesep 100) can offer superior selectivity by exploiting subtle differences in hydrophobicity and ionic character.[6][7]
-
Mobile Phase pH—The Critical Parameter: The retention and peak shape of this compound are highly dependent on the mobile phase pH. The molecule possesses a carboxylic acid (pKa ~2-3) and a pyridine nitrogen (pKa ~5-6).
-
At neutral pH, the molecule is zwitterionic, which can lead to poor retention and peak tailing on standard C18 columns.
-
By acidifying the mobile phase to a pH of ~2.5-3.5, we achieve two critical goals:
-
The carboxylic acid group is protonated (COOH), rendering it neutral and increasing its retention on the nonpolar stationary phase.
-
The pyridine nitrogen is protonated (N⁺-H), ensuring consistent ionization. This strategy is proven to yield sharp, symmetrical peaks.[8][9] Common acidic modifiers include formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[6]
-
-
-
Detection: The conjugated pyridine ring system provides strong UV absorbance. Picolinic acid and its derivatives are typically detected between 260 nm and 270 nm.[9][10] A preliminary UV-Vis scan of the pure compound is always recommended to determine the precise absorption maximum (λ-max) for optimal sensitivity.
Workflow for Analytical Method Development
Caption: Fig 1. Analytical HPLC Method Development Workflow.
Protocol: Analytical HPLC Method for this compound
This protocol provides a robust starting point that should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Conditions & Rationale |
| HPLC System | Standard analytical HPLC with UV/PDA detector. |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size. This provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v), pH ~2.5. Phosphoric acid is an excellent buffer at this pH for sharp peak shape.[9] |
| Mobile Phase B | Acetonitrile. Acetonitrile generally provides lower backpressure and better UV transparency than methanol. |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 25.0 | |
| A gradient is recommended for initial screening to elute all components. | |
| Flow Rate | 1.0 mL/min. Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C. Elevated temperature reduces viscosity and can improve peak shape. |
| Detection | UV at 265 nm. A common wavelength for picolinic acid derivatives; verify with a UV scan.[10] |
| Injection Volume | 10 µL. Adjust as needed based on sample concentration. |
| Sample Preparation | Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture matching initial conditions. Filter through a 0.45 µm syringe filter. |
Purification Strategies
For applications requiring high-purity material, a multi-step approach involving initial cleanup followed by a high-resolution purification technique is often necessary.
Caption: Fig 2. Overall Purification Strategy.
Purification by Preparative HPLC
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures.[11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate significantly larger sample loads.
Protocol: Preparative HPLC Purification
-
Method Development: Optimize the analytical method first. The goal is to maximize the resolution between the target peak and its nearest impurities.
-
Scale-Up:
-
Select a preparative column with the same stationary phase chemistry (e.g., C18) but a larger internal diameter (e.g., 20-50 mm).
-
Adjust the flow rate proportionally to the cross-sectional area of the column.
-
The mobile phase composition remains the same.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to avoid precipitation upon injection. The final sample should be fully dissolved.
-
Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum load before significant peak distortion occurs.[12] This informs the loading on the preparative column.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold corresponding to your target peak.
-
Collect the eluent corresponding to the peak of interest.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
If the mobile phase was buffered with non-volatile salts (e.g., phosphate), a subsequent desalting step (e.g., using C18 SPE) may be required. If volatile modifiers like formic acid or TFA were used, they can often be removed by lyophilization (freeze-drying).
-
Analyze the purity of the final product using the optimized analytical HPLC method.
-
Purification by Crystallization
Crystallization is a highly effective and economical method for purifying solid compounds, capable of yielding material of very high purity. The process exploits differences in solubility between the target compound and impurities in a chosen solvent system.
Scientific Rationale for Solvent Selection: Studies on the parent compound, picolinic acid, show it is highly soluble in water, moderately soluble in ethanol, and poorly soluble in acetonitrile.[13][14] This solubility profile is an excellent starting point for this compound. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Protocol: Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot water or ethanol) and heat gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through Celite or fluted filter paper to remove the carbon.
-
Crystallization:
-
Method A (Slow Cooling): Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
Method B (Anti-Solvent): To the hot, dissolved solution, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., acetonitrile) until the solution becomes cloudy. Re-heat slightly to clarify and then cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals on the filter with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by analytical HPLC to assess the efficiency of the purification.
Sample Cleanup by Solid-Phase Extraction (SPE)
SPE is a sample preparation technique used for cleanup, concentration, or matrix simplification prior to analysis or final purification.[15] It involves passing a sample through a cartridge containing a solid adsorbent (sorbent).
Rationale for Sorbent Selection: For this compound, a strong cation exchange (SCX) sorbent is highly effective. At a low pH, the pyridine nitrogen is protonated (positively charged), allowing it to bind strongly to the negatively charged SCX sorbent (e.g., sulfonic acid functionalized silica).[15] Neutral and anionic impurities will not be retained and can be washed away.
Protocol: SPE Cleanup using a Strong Cation Exchange (SCX) Cartridge
This protocol follows the standard four-step SPE process.[16]
-
Conditioning:
-
Purpose: To activate the sorbent and ensure reproducible interaction with the sample.
-
Steps:
-
Pass 1-2 tube volumes of methanol through the SCX cartridge.
-
Pass 1-2 tube volumes of acidified water (e.g., water with 0.1% formic acid, pH ~2.7) to equilibrate the sorbent. Do not let the sorbent run dry.
-
-
-
Loading:
-
Purpose: To adsorb the analyte of interest onto the sorbent.
-
Steps:
-
Dissolve the sample in an acidic aqueous solution (e.g., 0.1% formic acid).
-
Pass the sample solution slowly through the conditioned cartridge. The positively charged this compound will be retained.
-
-
-
Washing:
-
Purpose: To remove unretained impurities.
-
Steps:
-
Pass 1-2 tube volumes of the acidic equilibration buffer (e.g., water with 0.1% formic acid) to wash away salts and polar, neutral impurities.
-
Pass 1-2 tube volumes of methanol to wash away non-polar, neutral impurities.
-
-
-
Elution:
-
Purpose: To desorb the pure analyte from the sorbent.
-
Steps:
-
Pass 1-2 tube volumes of a basic organic solution, such as 5% ammonium hydroxide in methanol. The ammonia neutralizes the protonated pyridine, breaking the ionic bond with the SCX sorbent and allowing the compound to elute.
-
Collect the eluate and evaporate the solvent to obtain the cleaned-up product.
-
-
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. Picolinic Acid | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
The Strategic Utility of 5-(Hydroxymethyl)picolinic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properties is ever-increasing. 5-(Hydroxymethyl)picolinic acid, a pyridine derivative featuring both a carboxylic acid and a primary alcohol, has emerged as a highly valuable and versatile building block for the construction of complex molecular scaffolds. Its strategic importance lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications. This attribute makes it an ideal synthon for creating elaborate structures, including enzyme inhibitors, metal chelators, and functionalized linkers for bioconjugation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Core Physicochemical and Reactivity Profile
Understanding the inherent properties of this compound is paramount to its effective utilization. The pyridine ring imparts a degree of aromatic stability and influences the acidity of the carboxylic acid and the reactivity of the hydroxymethyl group.
| Property | Value | Source |
| CAS Number | 39977-41-8 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) and aqueous base. | General Knowledge |
The dual functionality of this compound dictates its reaction pathways. The carboxylic acid readily participates in standard transformations such as esterification and amide bond formation, while the hydroxymethyl group can be oxidized, converted to a leaving group for nucleophilic substitution, or protected to allow for selective reaction at the carboxyl group.
Strategic Considerations in Synthetic Design: The Art of Protecting Groups
The presence of two reactive functional groups necessitates a carefully considered protecting group strategy to achieve selective transformations. The choice of protecting groups is dictated by their stability under the reaction conditions for modifying the unprotected group and the mildness of their subsequent removal.
Protecting the Hydroxymethyl Group:
The primary alcohol can be protected with a variety of standard protecting groups. A common and robust choice is the benzyl ether, which is stable to a wide range of reaction conditions used for modifying the carboxylic acid and can be readily removed by hydrogenolysis.
Protecting the Carboxylic Acid Group:
Conversely, the carboxylic acid can be protected as an ester, such as a methyl or ethyl ester, to allow for reactions at the hydroxymethyl group. These esters are typically stable under neutral or mildly acidic/basic conditions and can be hydrolyzed under standard saponification conditions.
Application Feature: Synthesis of Metallo-β-Lactamase Inhibitors
The picolinic acid scaffold is a known metal-binding pharmacophore and has been extensively explored in the design of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. This compound serves as a valuable starting point for the synthesis of MBL inhibitors, where the hydroxymethyl group can be further functionalized to enhance binding affinity and selectivity.
A key synthetic intermediate in this area is methyl 6-(hydroxymethyl)picolinate, which can be further elaborated. For instance, the hydroxymethyl group can be converted to a bromide and subsequently displaced with various nucleophiles to introduce diverse functionalities.[2]
Experimental Protocols
The following protocols are provided as a guide for the common transformations of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules.
Protocol 1: Esterification of this compound (Steglich Esterification)
This protocol describes a mild and efficient method for esterifying the carboxylic acid moiety using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]
Reaction Scheme:
Caption: Steglich esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound and the alcohol in anhydrous DCM, add DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The removal of DCU can sometimes be challenging. If the product co-elutes with DCU, precipitation from a different solvent system or trituration may be effective.[5]
Protocol 2: Amide Coupling of this compound using HATU
This protocol outlines a highly efficient method for forming an amide bond using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7][8]
Reaction Scheme:
Caption: HATU-mediated amide coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (R₁R₂NH) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Cool the mixture to 0 °C and add the amine.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: HATU is known for its ability to suppress racemization in chiral carboxylic acids and is highly effective for coupling sterically hindered substrates.[8]
Protocol 3: Selective Protection of the Hydroxymethyl Group as a Benzyl Ether
This protocol describes the protection of the primary alcohol as a benzyl ether, a crucial step for subsequent modifications of the carboxylic acid.
Workflow Diagram:
Caption: A typical workflow involving protection and deprotection.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with 1 M HCl to pH ~4-5.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Gateway to Molecular Complexity
This compound stands out as a strategically important building block, offering chemists a reliable and versatile platform for the synthesis of complex and functionally rich molecules. The ability to selectively manipulate its two orthogonal functional groups, guided by rational protecting group strategies, opens up a vast chemical space for exploration. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to confidently incorporate this valuable synthon into their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities with impactful applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to 5-(hydroxymethyl)picolinic acid for Metallo-β-Lactamase (MBL) Inhibition Studies
Introduction: The Rationale for Investigating Novel MBL Inhibitors
The rise of antibiotic resistance is a paramount global health crisis. Metallo-β-lactamases (MBLs) are a particularly formidable threat, belonging to the Ambler class B of β-lactamases.[1] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond of β-lactam antibiotics, rendering them ineffective.[2] Unlike their serine-β-lactamase (SBL) counterparts, for which clinical inhibitors like clavulanic acid and avibactam exist, there are currently no clinically approved MBL inhibitors.[3][4] This leaves clinicians with limited options for treating infections caused by MBL-producing bacteria, such as strains expressing New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded MBL (VIM), and Imipenemase (IMP).[1]
The picolinic acid scaffold has emerged as a promising starting point for MBL inhibitor design.[5][6] Derivatives such as dipicolinic acid (DPA) and 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have demonstrated potent inhibition of various MBLs.[3][7] Their mechanism hinges on the ability of the pyridine nitrogen and the C2-carboxylate to chelate the active site zinc ions.[5] This interaction can either strip the essential metal cofactors from the enzyme or, more desirably, form a stable ternary complex (MBL:Zn(II):Inhibitor), effectively blocking substrate access.[1][5]
This guide focuses on 5-(hydroxymethyl)picolinic acid , a commercially available analog[8][9] whose potential as an MBL inhibitor is, to our knowledge, uncharacterized in the public literature. Its structural similarity to known MBL-inhibiting scaffolds makes it an ideal candidate for investigation. The strategic placement of the hydroxymethyl group at the C5 position offers a unique vector for exploring structure-activity relationships (SAR) without disrupting the critical C2-carboxylate/pyridine nitrogen zinc-binding pharmacophore. These protocols provide a comprehensive framework for researchers to acquire or synthesize this compound and rigorously evaluate its potential as a novel MBL inhibitor.
The Scientific Basis: Mechanism of Picolinic Acid Scaffolds
The inhibitory action of picolinic acid derivatives is rooted in their function as metal-binding pharmacophores (MBPs). The dizinc center of subclass B1 MBLs (the most clinically relevant class) is the primary target.
Causality of Inhibition: The core picolinic acid structure presents a bidentate chelation motif through the pyridine ring nitrogen and the C2-carboxylate oxygen. This arrangement is sterically and electronically suited to coordinate with one or both of the active site zinc ions (Zn1 and Zn2). Crystallographic studies of related inhibitors have revealed that the carboxylate typically interacts with Zn2 and conserved active site residues, while the pyridine nitrogen also coordinates a zinc ion.[3] This high-affinity binding event physically occludes the active site, preventing the β-lactam substrate from binding and being hydrolyzed.
The key scientific question for any new derivative, including this compound, is whether it acts by:
-
Ternary Complex Formation: The inhibitor binds to the zinc-loaded active site, forming a stable enzyme-metal-inhibitor complex. This is the preferred mechanism as it is more specific and less likely to cause off-target effects by indiscriminately chelating systemic metal ions.[1]
-
Metal Stripping: The inhibitor has such high affinity for zinc that it removes one or both ions from the enzyme, rendering it inactive. While effective in vitro, this mechanism raises concerns about toxicity in vivo.[1]
The following protocols are designed to elucidate the potency (IC50) and cellular efficacy (MIC) of this compound, providing the foundational data needed to justify more advanced mechanistic studies.
Application Protocol 1: Acquisition or Synthesis of the Test Compound
3.1. Rationale and Approach
Before biological testing can commence, a pure source of the inhibitor is required. This compound (CAS 39977-41-8) is commercially available from several chemical suppliers.[10][11][12] For most research applications, direct purchase is the most efficient route. However, if custom synthesis is required, a straightforward hydrolysis of the corresponding methyl ester is recommended.
3.2. Protocol: Synthesis via Ester Hydrolysis
This protocol is adapted from standard organic chemistry procedures for the saponification of an ester to a carboxylic acid, based on the commercially available precursor, methyl 5-(hydroxymethyl)picolinate.[13]
-
Dissolution: In a round-bottom flask, dissolve methyl 5-(hydroxymethyl)picolinate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH, ~1.5 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.
-
Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. LiOH is preferred for its high reactivity and minimal side product formation.
-
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Expert Insight: The hydroxymethyl group increases polarity. If extraction into ethyl acetate is poor, a more polar solvent like a 9:1 dichloromethane/isopropanol mixture can be used.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water) or by flash column chromatography to obtain pure this compound.
-
Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Application Protocol 2: Biochemical Characterization (IC₅₀ Determination)
4.1. Rationale and Approach
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor against its target enzyme. This protocol uses a continuous spectrophotometric assay to measure the rate of MBL-catalyzed hydrolysis of a chromogenic cephalosporin substrate, nitrocefin.[14][15] Nitrocefin hydrolysis results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at 486-492 nm.[14][15]
4.2. Materials
-
Purified MBL Enzyme: e.g., NDM-1, VIM-2, IMP-1 (expressed and purified according to established literature methods[16]).
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Triton X-100.
-
Expert Insight: The inclusion of ZnCl₂ is critical to ensure the MBL is fully metal-loaded and active. Avoid phosphate buffers, which can chelate zinc.
-
-
Substrate: Nitrocefin stock solution (10 mM in DMSO).
-
Inhibitor: this compound stock solution (10-50 mM in DMSO).
-
Instrumentation: 96-well plate reader capable of kinetic measurements.
4.3. Step-by-Step Protocol
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) in a 96-well plate. Include a "no inhibitor" control (Assay Buffer with DMSO equivalent).
-
Enzyme Preparation: Dilute the purified MBL enzyme in Assay Buffer to a final concentration that gives a linear reaction rate for at least 10 minutes (typically in the low nM range).
-
Pre-incubation: Add the diluted MBL enzyme to each well of the 96-well plate containing the inhibitor dilutions. Allow the plate to incubate at room temperature for 10-15 minutes.
-
Expert Insight: Some inhibitors, particularly chelators, can be slow-binding.[3] This pre-incubation step allows the inhibitor-enzyme binding to reach equilibrium before starting the reaction.
-
-
Reaction Initiation: Prepare a working solution of nitrocefin by diluting the stock into Assay Buffer (final concentration typically 50-100 µM).[14] Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
4.4. Data Presentation and Benchmarking
The results for this compound should be compared against known inhibitors to establish context.
| Inhibitor | Target MBL | Reported IC₅₀ (µM) | Reference |
| This compound | NDM-1 | To be determined | N/A |
| This compound | VIM-2 | To be determined | N/A |
| This compound | IMP-1 | To be determined | N/A |
| Dipicolinic Acid (DPA) | NDM-1 | 0.84 ± 0.04 | [5] |
| 6-(Phosphonomethyl)picolinic acid | NDM-1 | 0.31 ± 0.01 | [3] |
| 6-(Phosphonomethyl)picolinic acid | VIM-2 | 2.9 ± 0.1 | [3] |
| 6-(Phosphonomethyl)picolinic acid | IMP-1 | 0.76 ± 0.03 | [3] |
Application Protocol 3: Cellular Efficacy (Checkerboard Synergy Assay)
5.1. Rationale and Approach
A potent biochemical inhibitor must be able to reach its target in a whole-cell context to be therapeutically relevant. The checkerboard assay is the gold-standard method to determine if an MBL inhibitor can restore the activity of a β-lactam antibiotic against a resistant bacterial strain.[17][18] This protocol measures the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of varying concentrations of the inhibitor.
5.2. Materials
-
Bacterial Strain: An MBL-producing clinical isolate or engineered lab strain (e.g., E. coli expressing blaNDM-1).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic: A carbapenem, such as meropenem.
-
Inhibitor: this compound.
-
Equipment: 96-well microtiter plates, incubator.
5.3. Step-by-Step Protocol
-
Plate Setup: In a 96-well plate, add growth medium to all wells.
-
Antibiotic Dilution: Create a 2-fold serial dilution of meropenem along the x-axis (e.g., columns 1-10).
-
Inhibitor Dilution: Create a 2-fold serial dilution of this compound along the y-axis (e.g., rows A-G). The final plate will contain a matrix of unique antibiotic/inhibitor concentrations.
-
Expert Insight: Include controls: Row H should contain antibiotic dilutions only (to determine the MIC of meropenem alone). Column 11 should contain inhibitor dilutions only (to determine if the inhibitor has intrinsic antibacterial activity). Column 12 should be a growth control (no antibiotic or inhibitor).
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of an agent (alone or in combination) that completely inhibits visible bacterial growth.
-
Data Analysis (FICI Calculation):
-
The Fractional Inhibitory Concentration (FIC) is calculated for each component:
-
FIC of Antibiotic (A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of Inhibitor (B) = (MIC of B in combination) / (MIC of B alone)
-
-
The FIC Index (FICI) is the sum: FICI = FIC(A) + FIC(B)
-
Interpretation:
-
FICI ≤ 0.5: Synergy (the desired outcome)
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
-
Conclusion and Future Directions
These protocols provide a robust, field-proven framework for the initial evaluation of this compound as a potential metallo-β-lactamase inhibitor. By systematically determining its biochemical potency (IC₅₀) and its ability to re-sensitize resistant bacteria to carbapenems (MIC synergy), researchers can generate the critical data needed to validate this compound as a novel tool or therapeutic lead.
Positive results from these studies—specifically, a low micromolar or better IC₅₀ and a FICI value indicating synergy—would strongly justify advancing the compound to more detailed mechanistic studies. These could include kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), biophysical methods like isothermal titration calorimetry to confirm direct binding, and crystallography to elucidate its precise binding mode within the MBL active site. The strategic simplicity of the this compound scaffold makes it an excellent starting point for a fragment-based or structure-guided drug design campaign aimed at developing the next generation of life-saving MBL inhibitors.
References
- 1. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. parchem.com [parchem.com]
- 11. 39977-41-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. chemuniverse.com [chemuniverse.com]
- 13. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 14. nitrocefin.com [nitrocefin.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Checkerboard assay – REVIVE [revive.gardp.org]
- 18. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving HIF Prolyl-Hydroxylase Inhibitors
Introduction: Targeting the Cellular Oxygen Sensing Pathway for Therapeutic Discovery
The cellular response to changes in oxygen availability is a fundamental process critical for cell survival and function. A master regulator of this response is the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, HIF-α subunits are targeted for proteasomal degradation through the action of HIF prolyl-hydroxylase (PHD) enzymes. These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2]
Inhibition of PHD enzymes prevents HIF-α hydroxylation, leading to its stabilization, nuclear translocation, and subsequent activation of a broad range of target genes involved in angiogenesis, erythropoiesis, and cell metabolism.[3][4] Consequently, small molecule inhibitors of PHDs have emerged as a promising class of therapeutics for various conditions, including anemia associated with chronic kidney disease.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to identify and characterize novel PHD inhibitors. While the user's initial query mentioned "5-(hydroxymethyl)picolinic acid," a thorough review of the scientific literature did not yield significant information on this specific compound in the context of cell-based assays. Therefore, these application notes will focus on the general principles and protocols applicable to the characterization of any investigational PHD inhibitor.
The HIF-1α Signaling Pathway and the Mechanism of PHD Inhibition
The core of the cellular oxygen sensing machinery revolves around the post-translational modification of HIF-1α. The following diagram illustrates the key events in this pathway and the point of intervention for PHD inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Potential of 5-(hydroxymethyl)picolinic acid
Introduction: The Rationale for Investigating 5-(hydroxymethyl)picolinic acid (5-HMPA) in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation leads to chronic inflammatory states that underpin a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response.[1][2] These pathways trigger the expression of a vast array of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4] Consequently, molecules that can modulate these pathways are of significant therapeutic interest.
The picolinic acid scaffold, a derivative of pyridine, has emerged as a promising pharmacophore in drug discovery. Picolinic acid itself, an endogenous metabolite of tryptophan, and its derivatives have been reported to possess a range of biological activities, including antiviral, immunomodulatory, and anti-inflammatory properties.[5][6] The proposed anti-inflammatory mechanism for some derivatives involves the chelation of metal ions essential for the function of enzymes that drive the inflammatory response.[5]
This document provides a comprehensive framework for the systematic evaluation of This compound (5-HMPA) , a specific derivative, as a potential anti-inflammatory agent. While direct studies on the anti-inflammatory activity of 5-HMPA are not yet prevalent in the literature, its structural similarity to other biologically active picolinates provides a strong rationale for its investigation. These application notes offer detailed protocols for a tiered screening approach, from initial in vitro characterization in cellular models of inflammation to in vivo validation using established preclinical models. The goal is to equip researchers with the necessary methodologies to thoroughly assess the efficacy and elucidate the mechanism of action of 5-HMPA in the context of inflammation.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase of screening involves a series of in vitro assays to determine the direct effects of 5-HMPA on inflammatory responses in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for this purpose, as macrophages are key players in the inflammatory process.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used as a potent inflammatory stimulus that activates the TLR4 receptor, leading to robust NF-κB and MAPK activation.[8][9]
Experimental Workflow for In Vitro Analysis
The following diagram outlines the logical flow for the in vitro characterization of 5-HMPA.
Caption: Workflow for in vitro screening of 5-HMPA.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. This allows for the determination of a concentration range of 5-HMPA that is non-toxic to the cells and suitable for subsequent efficacy assays.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-HMPA in complete medium. Remove the old medium from the cells and add 100 µL of the 5-HMPA dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability) and select concentrations for subsequent experiments that show >90% viability.
Protocol 2: Quantification of Nitric Oxide (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of 5-HMPA and incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect of 5-HMPA as a percentage of the LPS-only control.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Rationale: TNF-α, IL-6, and IL-1β are hallmark pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[11] Measuring the levels of these cytokines provides a direct assessment of the anti-inflammatory efficacy of the test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method for this purpose.[12]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2, typically using a 24-well plate for larger supernatant volumes.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits. Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve for each cytokine. Calculate the cytokine concentrations in the samples and determine the percentage inhibition by 5-HMPA relative to the LPS-stimulated control.
Protocol 4: Mechanistic Investigation via Western Blot
Rationale: To understand how 5-HMPA might be exerting its anti-inflammatory effects, it is essential to examine its impact on the upstream signaling pathways. The NF-κB and MAPK pathways are primary targets.[13] Western blotting allows for the detection and semi-quantification of key proteins and their phosphorylated (activated) forms within these cascades.[12]
Key Signaling Pathways to Investigate
Caption: Key inflammatory signaling pathways.
Methodology:
-
Cell Culture and Lysis: Culture RAW 264.7 cells in 6-well plates. Pre-treat with 5-HMPA for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, as phosphorylation events are rapid). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of 5-HMPA on their activation.
Expected Data and Interpretation
| Assay | Parameter Measured | Indication of Anti-Inflammatory Activity |
| MTT Assay | Cell Viability (%) | Determine non-toxic concentrations (e.g., >90% viability) for further assays. |
| Griess Assay | Nitrite (NO) Concentration (µM) | Dose-dependent reduction in LPS-induced NO production. |
| ELISA | Cytokine Concentration (pg/mL) | Dose-dependent reduction in LPS-induced TNF-α, IL-6, and IL-1β secretion. |
| Western Blot | Protein Phosphorylation | Dose-dependent reduction in LPS-induced phosphorylation of p65, IκBα, p38, ERK, and/or JNK. |
Part 2: In Vivo Evaluation of Acute Inflammation
Positive results from in vitro assays provide the justification for progressing to a more complex biological system. The carrageenan-induced paw edema model is a standard, highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[4][14]
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Rationale: This model mimics the exudative phase of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[14] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins and involves neutrophil infiltration.[14] This allows for the evaluation of a compound's efficacy in a live animal model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Animal Grouping: Divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).
-
Group II (Test Compound): Receives 5-HMPA at various doses (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[14]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, 5-HMPA, or Indomethacin to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[4][14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected Data and Interpretation
A significant, dose-dependent reduction in paw volume in the 5-HMPA-treated groups compared to the vehicle control group indicates positive anti-inflammatory activity in vivo. The time course of inhibition can provide clues about the potential mechanism (e.g., inhibition of the late phase suggests a potential effect on prostaglandin synthesis).
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0% |
| 5-HMPA | 10 | Hypothetical Data | Calculate |
| 5-HMPA | 25 | Hypothetical Data | Calculate |
| 5-HMPA | 50 | Hypothetical Data | Calculate |
| Indomethacin | 10 | e.g., 0.30 ± 0.03 | e.g., ~65% |
Conclusion
The protocols detailed in this guide provide a robust and systematic workflow for the initial characterization of this compound as a potential anti-inflammatory agent. This tiered approach, beginning with fundamental cytotoxicity and efficacy screening in macrophages and progressing to mechanistic studies of the NF-κB and MAPK pathways, allows for a comprehensive in vitro profile. Successful identification of in vitro activity can then be validated using the well-established carrageenan-induced paw edema model, providing crucial preclinical evidence of efficacy. This structured methodology ensures that the anti-inflammatory potential of 5-HMPA is evaluated thoroughly, paving the way for further development and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijirt.org [ijirt.org]
- 6. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Study of Picolinic Acid Biodegradation by Microorganisms
An In-depth Technical Guide
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is a pyridine derivative that serves as a significant intermediate in the industrial synthesis of pharmaceuticals, agricultural chemicals, and dyes.[1][2] It is also a naturally occurring catabolite of the amino acid L-tryptophan in various living organisms.[1][3] Due to its high water solubility, picolinic acid can be easily transported into soil and aquatic environments, raising concerns about its potential environmental impact and toxicity.[1][4] Microbial biodegradation presents an efficient, cost-effective, and environmentally friendly approach to remove picolinic acid from contaminated ecosystems.[1][5] This guide provides a comprehensive overview of the biochemical pathways, key microbial players, and detailed protocols for studying the microbial degradation of picolinic acid.
Biochemical Pathway of Picolinic Acid Degradation
The aerobic biodegradation of picolinic acid is an oxidative process initiated by the hydroxylation of the pyridine ring, a common first step in the microbial degradation of N-heterocyclic aromatic compounds.[1][6] The pathway proceeds through several key enzymatic steps, ultimately leading to intermediates of central metabolism. The complete catabolic pathway has been elucidated through the identification of metabolites and the characterization of the responsible gene cluster, designated pic.[6][7]
The degradation cascade is as follows:
-
Initial Hydroxylation : Picolinic acid is first hydroxylated at the C6 position by a picolinic acid dehydrogenase (PicA) to form 6-hydroxypicolinic acid (6HPA).[6][7]
-
Second Hydroxylation : 6HPA undergoes a second hydroxylation at the C3 position, catalyzed by a four-component 6HPA monooxygenase (PicB), yielding 3,6-dihydroxypicolinic acid (3,6DHPA).[6][7]
-
Decarboxylation : The intermediate 3,6DHPA is then converted to 2,5-dihydroxypyridine (2,5DHP) through the action of a decarboxylase (PicC).[6][7][8]
-
Ring Cleavage and Further Degradation : The 2,5DHP ring is cleaved by a dioxygenase (PicD). Subsequent enzymatic steps involving a deformylase (PicE), an amidohydrolase (PicF), and an isomerase (PicG) convert the ring-cleavage product into fumaric acid, which enters the tricarboxylic acid (TCA) cycle.[6][7]
Caption: Aerobic degradation pathway of picolinic acid in bacteria.
Key Microorganisms in Picolinic Acid Biodegradation
Several bacterial strains capable of utilizing picolinic acid as a sole source of carbon, nitrogen, and energy have been isolated and characterized. These microorganisms belong to diverse genera, highlighting the widespread nature of this metabolic capability.
| Microorganism | Gram Stain | Key Characteristics | References |
| Alcaligenes faecalis JQ135 | Negative | Efficiently degrades picolinic acid; produces an orange pigment. The pic gene cluster was identified in this strain. | [9],[7],[6] |
| Rhodococcus sp. PA18 | Positive | First Gram-positive bacterium reported to degrade picolinic acid. Degrades 100 mg/L within 24 hours. | [1],[5] |
| Burkholderia sp. ZD1 | Negative | Degrades initial concentrations from 25 to 300 mg/L. | [10] |
| Arthrobacter picolinophilus | Positive | Growth on picolinic acid is dependent on the presence of molybdate, suggesting the involvement of a molybdoenzyme. | [11],[12] |
| Achromobacter sp. | Negative | Isolated via enrichment culture; demonstrates strong picolinic acid-oxidizing activity. | [1],[13] |
| Streptomyces sp. Z2 | Positive | A nitrobenzene-degrading strain also capable of utilizing picolinic acid. | [1],[2] |
Application Notes: Key Considerations for Biodegradation Studies
Rationale for Enrichment and Isolation
The first crucial step in studying biodegradation is to isolate microorganisms with the desired catabolic activity. Picolinic acid-degrading microbes can be sourced from environments likely to have been exposed to pyridine compounds, such as industrial wastewater or agricultural soil.[1][9] An enrichment culture technique, using a mineral salts medium (MSM) with picolinic acid as the sole carbon source, selectively promotes the growth of target organisms while suppressing others.[1] Repeated transfers into fresh medium enrich the population of competent degraders, which can then be isolated as pure colonies on solid agar plates.[1]
Importance of Optimizing Culture Conditions
The efficiency of biodegradation is highly dependent on environmental parameters.
-
Substrate Concentration : While microorganisms require the substrate for growth, high concentrations of picolinic acid can be inhibitory.[1] Determining the optimal concentration range is critical. For instance, Rhodococcus sp. PA18 could not degrade picolinic acid at a concentration of 500 mg/L.[1]
-
Inoculum Size : The initial cell density directly impacts the degradation rate. Higher inoculum sizes generally lead to faster removal of the substrate.[1]
-
pH and Temperature : Most known picolinic acid degraders thrive under neutral pH (around 7.0) and mesophilic temperatures (e.g., 30°C).[1][4] These conditions should be optimized for any newly isolated strain.
Selection of Analytical Methods
Accurate monitoring is essential to quantify the degradation of the parent compound and the appearance of metabolites.
-
Spectrophotometry : A rapid method for preliminary monitoring. A decrease in the characteristic UV absorbance of picolinic acid (around 265 nm) and the appearance of new peaks, such as that for 6-HPA (around 310 nm), can indicate biotransformation.[1]
-
High-Performance Liquid Chromatography (HPLC) : The gold standard for separation and quantification. A C18 reverse-phase column is typically used to separate picolinic acid from its metabolites.[1][4] HPLC provides precise data on concentration changes over time.
-
Mass Spectrometry (MS) : When coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying unknown metabolites by providing accurate mass-to-charge ratio data, confirming the proposed degradation pathway.[1][9][10]
Experimental Protocols
Protocol 1: Enrichment and Isolation of Picolinic Acid-Degrading Microorganisms
This protocol describes the process of selectively enriching and isolating bacteria from soil capable of using picolinic acid as a sole carbon source.
1. Media Preparation
-
Mineral Salts Medium (MSM), pH 7.0 :
-
Picolinic Acid Stock Solution : Prepare a 50 g/L stock solution of picolinic acid, filter-sterilize, and add to the autoclaved MSM to the desired final concentration (e.g., 500 mg/L for initial enrichment).[1]
-
MSM-Agar Plates : Prepare MSM as above and add 1.5% (w/v) agar before autoclaving.[5] Cool to ~50°C before adding filter-sterilized picolinic acid.
2. Enrichment Procedure
-
Collect a soil sample (e.g., 5.0 g) from a suitable location.[1]
-
Inoculate the soil into a 250 mL flask containing 100 mL of MSM supplemented with 500 mg/L picolinic acid.[1]
-
Incubate the flask on a rotary shaker at 150 rpm and 30°C for one week.[1]
-
Transfer 5% (v/v) of the culture into a fresh flask of the same medium. Repeat this transfer process at least four times to enrich for adapted microorganisms.[1]
3. Isolation of Pure Cultures
-
Prepare serial dilutions of the final enrichment culture in sterile saline.
-
Spread 100 µL of appropriate dilutions onto MSM-agar plates containing 500 mg/L picolinic acid.
-
Incubate the plates at 30°C until distinct colonies appear.
-
Streak individual colonies onto fresh MSM-agar plates to obtain pure isolates.
-
Verify the degradation capability of each pure isolate by inoculating it into liquid MSM with picolinic acid and monitoring its disappearance via HPLC.
Caption: Experimental workflow for isolating picolinic acid degraders.
Protocol 2: Characterization of Picolinic Acid Biodegradation
This protocol outlines how to assess the degradation kinetics of an isolated strain.
-
Pre-culture Preparation : Inoculate the isolated strain into a standard rich medium (e.g., Luria-Bertani broth) and grow to the mid-log phase. Harvest cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 2.0).[1]
-
Degradation Assay Setup :
-
Test Flasks : In triplicate, inoculate 100 mL of MSM containing a defined concentration of picolinic acid (e.g., 100 mg/L) with the pre-cultured cells to a starting OD₆₀₀ of ~0.05.[1][14]
-
Abiotic Control : Prepare one flask with the same medium but without bacterial inoculation to check for non-biological degradation.[1]
-
-
Incubation : Incubate all flasks on a rotary shaker (150 rpm, 30°C).[1]
-
Sampling : Aseptically withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis : For each sample:
-
Measure cell density by reading the absorbance at 600 nm (OD₆₀₀).[1]
-
Centrifuge the sample to pellet the cells. Analyze the supernatant for the residual concentration of picolinic acid and the formation of metabolites using HPLC (see Protocol 4).
-
Protocol 3: Preparation of Cell-Free Extract for Enzyme Assays
This protocol is for obtaining active enzymes from the bacterial cells to study the initial steps of the degradation pathway in vitro.
-
Cell Cultivation and Harvest : Grow a large volume (e.g., 1 L) of the bacterial culture in MSM with 100 mg/L picolinic acid to the mid-log phase to induce the required enzymes.
-
Harvest the cells by centrifugation (e.g., 12,000 rpm, 10 min, 4°C).[1]
-
Wash the cell pellet with a cold 50 mM phosphate buffer (pH 7.0) and resuspend in a small volume of the same buffer.[1]
-
Cell Lysis : Disrupt the cells by sonication on an ice-water bath (e.g., 30 minutes total, with pulses of 1 second on and 2 seconds off to prevent overheating).[1]
-
Clarification : Centrifuge the sonicated suspension at high speed (e.g., 12,000 rpm, 30 min, 4°C) to remove cell debris.[1]
-
Collection : The resulting supernatant is the cell-free extract containing the soluble enzymes. Store it on ice for immediate use or at -80°C for long-term storage. Determine the protein concentration using a standard method like the Bradford assay.[1]
Protocol 4: Analytical Method for Picolinic Acid and 6-HPA using HPLC
This protocol provides a standard method for quantifying picolinic acid and its primary metabolite, 6-hydroxypicolinic acid.
1. Sample Preparation
-
Take a 1 mL sample from the biodegradation culture.
-
Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.[15]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[15][16]
-
Transfer the filtrate to an HPLC vial for analysis.[15]
2. HPLC Conditions
| Parameter | Condition | Reference |
| System | Shimadzu AD20 or equivalent | [1] |
| Column | C₁₈ reverse phase (e.g., 250 x 4.6 mm, 5 µm) | [1],[4] |
| Mobile Phase | Methanol:Water:Formic Acid (12.5:87.5:0.2, v/v/v) | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Column Temp. | 30°C | [4] |
| Detection | UV-VIS Detector at 265 nm (Picolinic Acid) and 310 nm (6-HPA) | [1] |
| Injection Vol. | 20 µL | (Standard) |
3. Analysis
-
Generate a standard curve by injecting known concentrations of pure picolinic acid and 6-HPA.
-
Inject the prepared samples.
-
Identify peaks based on retention times compared to the standards (e.g., Picolinic Acid ~4.1 min, 6-HPA ~8.3 min under specific conditions).[1]
-
Quantify the concentration of each compound by integrating the peak area and comparing it to the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new species of Arthrobacter which degrades picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. BACTERIAL OXIDATION OF DIPICOLINIC ACID I. : Isolation of Microorganisms, Their Culture Conditions, and End Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Picolinic carboxylase activity in rat liver and kidney. I. Influence of growth, sex, gestation, lactation, and nutritional imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cores.emory.edu [cores.emory.edu]
- 16. nacalai.com [nacalai.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(hydroxymethyl)picolinic acid
Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)picolinic acid (CAS No. 39977-41-8).[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and accessible route is the selective oxidation of a suitable precursor, typically 2-methyl-5-(hydroxymethyl)pyridine or a related functionalized picoline. The core transformation involves converting the methyl group at the 2-position into a carboxylic acid while preserving the hydroxymethyl group at the 5-position. Key methods include:
-
Permanganate Oxidation: Using strong oxidants like potassium permanganate (KMnO₄) is a classic laboratory method for oxidizing alkyl side chains on pyridine rings.[5][6]
-
Nitric Acid Oxidation: Concentrated nitric acid can be used, often at elevated temperatures, to achieve the oxidation.[5][7]
-
Catalytic Oxidation: Gas-phase or liquid-phase catalytic oxidation over metal oxide catalysts (e.g., Vanadium-based) offers a more industrial and potentially greener approach, though it requires specialized equipment.[8][9]
Q2: Why is controlling the reaction conditions so critical in this synthesis?
Control is paramount due to the presence of two oxidizable functional groups: the target methyl group and the hydroxymethyl group. Harsh or non-selective conditions can lead to a mixture of products, including the desired acid, the di-acid (pyridine-2,5-dicarboxylic acid), or degradation of the pyridine ring, all of which significantly reduce the yield of this compound.[10]
Q3: What are the major safety concerns I should be aware of?
-
Strong Oxidizers: Both potassium permanganate and concentrated nitric acid are powerful oxidizing agents. They can react violently with organic materials. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.
-
Exothermic Reactions: Oxidation reactions are often highly exothermic. Adding the oxidant in portions and using an ice bath for cooling is crucial to prevent the reaction from running away.
-
Pressure Buildup: When using nitric acid or performing reactions that may generate gas (like CO₂ from over-oxidation), ensure the reaction vessel is not sealed to avoid dangerous pressure buildup.[11]
-
Manganese Waste: Reactions with KMnO₄ produce manganese dioxide (MnO₂) as a byproduct. This should be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of this compound, particularly via permanganate oxidation, which is a common lab-scale method.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but analysis (TLC, LC-MS) shows a large amount of unreacted 2-methyl-5-(hydroxymethyl)pyridine.
Possible Cause A: Inactive Oxidizing Agent
Potassium permanganate can degrade over time, especially if not stored properly. Its oxidizing power depends on its purity.
Solution:
-
Use Fresh Reagent: Always use a freshly opened or recently purchased bottle of potassium permanganate for best results.
-
Check for Clumping: If the solid is heavily clumped, it may have absorbed moisture, which can affect its reactivity.
-
Perform a Spot Test: A simple test is to dissolve a small crystal in water; a vibrant, deep purple solution indicates active KMnO₄.[12]
Possible Cause B: Insufficient Stoichiometry
The oxidation of a methyl group to a carboxylic acid is a multi-electron process, requiring a significant molar excess of the oxidant.
Solution:
-
Review Stoichiometry: The balanced reaction for the oxidation of a methyl group on an aromatic ring to a carboxylic acid by KMnO₄ under basic or neutral conditions requires 2 moles of KMnO₄ per mole of the methyl group.
-
Increase Molar Equivalents: It is common practice to use a molar excess of KMnO₄ (e.g., 2.1 to 2.5 equivalents) to drive the reaction to completion. An Organic Syntheses procedure for the related oxidation of α-picoline uses over 2 equivalents of KMnO₄ added in portions.[6]
Possible Cause C: Suboptimal Temperature
The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be impractically slow.
Solution:
-
Controlled Heating: Gently heat the reaction mixture. A common approach is to heat the solution on a steam bath or in a water bath set to 80-95°C.[6]
-
Monitor the Reaction: The disappearance of the purple permanganate color is a visual indicator that the reaction is proceeding. The formation of a brown MnO₂ precipitate will also be observed.
Problem 2: High Conversion but Low Yield of the Desired Product
The starting material is consumed, but the isolated yield of this compound is poor.
Possible Cause A: Over-oxidation
The most likely cause of low yield is the further oxidation of the hydroxymethyl group to a second carboxylic acid, forming pyridine-2,5-dicarboxylic acid, or cleavage of the pyridine ring.[13]
Solution:
-
Control Oxidant Addition: Do not add the entire portion of KMnO₄ at once. Add it slowly, in small portions, over a prolonged period. This keeps the instantaneous concentration of the oxidant low, favoring the more reactive methyl group over the hydroxymethyl group.[6]
-
Maintain Strict Temperature Control: Avoid excessive heating. High temperatures increase the rate of all oxidation reactions, including the undesirable over-oxidation. Use a temperature-controlled heating mantle or water bath.
-
Monitor Progress Carefully: Use TLC or a rapid LC-MS method to monitor the formation of the product and the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation of the product.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction and the potential over-oxidation side reaction.
Caption: Synthetic route and potential over-oxidation byproduct.
Problem 3: Difficult Product Isolation and Purification
The reaction appears successful, but isolating a pure product is challenging.
Possible Cause A: Contamination with Manganese Dioxide (MnO₂)
The brown, insoluble MnO₂ byproduct can be very fine and difficult to filter, often co-precipitating with the product.
Solution:
-
Hot Filtration: Filter the reaction mixture while it is still hot. This keeps the desired product and inorganic salts in solution, allowing the MnO₂ to be removed more effectively.[6]
-
Use a Filter Aid: Use a pad of Celite® or a similar filter aid over the filter paper to prevent the fine MnO₂ particles from passing through.
-
Quenching with Bisulfite: After the reaction is complete, a small amount of sodium bisulfite (NaHSO₃) or ethanol can be added to quench any remaining KMnO₄ and help reduce the colloidal MnO₂ to more easily filterable particles.
Possible Cause B: Product Loss During Workup
This compound is an amino acid derivative and is amphoteric, meaning its solubility is highly dependent on pH.
Solution:
-
Isoelectric Point Precipitation: After removing the MnO₂, carefully acidify the filtrate with an acid like HCl. The product is least soluble at its isoelectric point (pI). Adjust the pH incrementally and monitor for precipitation. The optimal pH for precipitation will likely be between 3 and 5.
-
Avoid Strong Acidification: Adding too much acid will re-protonate the carboxylate group and the pyridine nitrogen, forming a highly water-soluble hydrochloride salt, which will prevent precipitation.[6]
-
Recrystallization: If the isolated solid is impure, recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a standard method for purification.
General Experimental Workflow
The diagram below outlines a general workflow for the synthesis and purification process.
Caption: Step-by-step experimental workflow diagram.
Data Summary
The choice of oxidant significantly impacts the reaction conditions and outcomes. The following table provides a comparative overview.
| Parameter | Potassium Permanganate (KMnO₄) | Nitric Acid (HNO₃) | Catalytic Oxidation |
| Typical Conditions | Aqueous solution, 80-100°C | Concentrated HNO₃, 160-200°C | Gas phase, 250-400°C over V₂O₅-based catalyst |
| Selectivity | Moderate; risk of over-oxidation | Can be low; harsh conditions | Potentially high, but catalyst dependent |
| Yield | 30-60% (lab scale) | 30-65% | Can be >70% |
| Workup | Filtration of MnO₂, pH adjustment | Neutralization, extraction | Product condensation, separation from catalyst |
| Safety | Strong oxidant, exothermic | Highly corrosive, strong oxidant, NOx gas evolution | Requires specialized high-temp/pressure equipment |
| References | [6] | [7][11] | [8][9] |
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. 39977-41-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US2748138A - Oxidation of mixed tar bases - Google Patents [patents.google.com]
- 12. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(hydroxymethyl)picolinic acid
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 5-(hydroxymethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experiments. Our approach is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions.
Section 1: Understanding the Core Problem: The Physicochemical Properties of this compound
Before troubleshooting, it is crucial to understand the molecule's inherent properties that govern its solubility.
Q1: What are the key structural features of this compound that affect its aqueous solubility?
A: this compound (Molecular Formula: C₇H₇NO₃, Molecular Weight: approx. 153.14 g/mol ) possesses a unique combination of functional groups that create a complex solubility profile.[1][2]
-
Aromatic Pyridine Ring: The core pyridine structure is relatively hydrophobic, which tends to limit its solubility in water.
-
Carboxylic Acid Group (-COOH): This is an acidic, ionizable group. At a pH above its acid dissociation constant (pKa), it deprotonates to form a highly polar and water-soluble carboxylate ion (-COO⁻).[3]
-
Hydroxymethyl Group (-CH₂OH): This polar group can participate in hydrogen bonding with water, which contributes positively to its aqueous solubility.[4]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. At a pH below its pKa, it can become protonated (N⁺-H), which also significantly increases water solubility.
This combination makes the molecule amphoteric , meaning it can act as both an acid and a base. Its solubility is therefore highly dependent on the pH of the aqueous solution.[5]
Q2: Why does my this compound fail to dissolve in neutral water (pH ≈ 7)?
A: The limited solubility at neutral pH is primarily due to two factors:
-
The Zwitterionic State: At a specific pH, known as the isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where the carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is protonated (N⁺-H). In this state, the net charge is zero, which often leads to minimal aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.
-
Crystal Lattice Energy: As a solid, the compound exists in a stable crystalline form.[2] For the molecule to dissolve, the energy released from its interaction with water molecules must be sufficient to overcome the strong forces holding the crystal lattice together. At neutral pH, the interactions with water may not be strong enough to break down this stable structure, resulting in poor solubility.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step solutions to common solubility problems.
Issue: Compound precipitates or remains a solid in neutral buffers (e.g., PBS pH 7.4).
This is the most common issue. The primary and most effective solution is to manipulate the pH of the solvent.
Solution 1: pH Adjustment to Maximize Ionization
The guiding principle is to shift the pH of the solution far away from the molecule's isoelectric point to ensure it is in a fully charged, and therefore more soluble, state.
Q3: How exactly does pH adjustment work to dissolve this compound?
A: By adjusting the pH, you can control the protonation state of the carboxylic acid and pyridine nitrogen functional groups.
-
In Basic Conditions (pH > 8): The carboxylic acid group is fully deprotonated to the highly soluble carboxylate anion (-COO⁻). This is typically the most effective method for achieving high concentrations.
-
In Acidic Conditions (pH < 2): The pyridine nitrogen is fully protonated to the soluble pyridinium cation (N⁺-H). The carboxylic acid remains protonated.
The lowest solubility will be observed at the isoelectric point, which is likely in the weakly acidic to neutral pH range.
Protocol 1: Preparing a Concentrated Stock Solution via Basic pH Adjustment
This is the recommended primary method for creating an aqueous stock solution.
Methodology:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a portion of the final desired volume of purified water (e.g., add 8 mL if the final volume is 10 mL). The compound will likely not dissolve and will form a slurry.
-
Titration with Base: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the solution's appearance.
-
Endpoint: Continue adding NaOH until the solid completely dissolves and the solution becomes clear.
-
pH Check (Optional but Recommended): Use a calibrated pH meter to check the final pH. It should typically be in the range of 8.5-10 for full dissolution.
-
Final Volume Adjustment: Add purified water to reach the final desired concentration.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter.
Data Presentation: Predicted Solubility Profile
The following table summarizes the expected relationship between pH and the solubility of this compound based on its chemical structure.
| pH Range | Dominant Species | Expected Charge | Predicted Aqueous Solubility |
| 1-2 | Cationic | +1 | High |
| 3-6 | Zwitterionic/Neutral | ~0 | Low (Isoelectric Region) |
| 8-12 | Anionic | -1 | High |
Visualization: pH-Dependent Ionization States
The following diagram illustrates how the molecule's structure and charge change with pH, directly impacting its solubility.
Caption: pH-dependent forms of this compound.
Issue: My experimental system is pH-sensitive and cannot tolerate high or low pH values.
If pH adjustment is not an option, alternative formulation strategies are required.
Solution 2: Utilizing Co-Solvents
Q4: What are co-solvents, and how can they improve the solubility of my compound?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving compounds with hydrophobic regions, like the pyridine ring of this compound. They work by disrupting the highly ordered hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar parts of the drug molecule.[7]
Protocol 2: Screening and Preparing a Stock Solution with Co-Solvents
This protocol outlines how to test and prepare a stock solution using common, biocompatible co-solvents.
Methodology:
-
Select Co-solvents: Choose a few common co-solvents to screen. See the table below for suggestions.
-
Prepare Co-solvent/Water Mixtures: Prepare small volumes (e.g., 1 mL) of different co-solvent concentrations in water (e.g., 10%, 25%, 50% v/v).
-
Determine Approximate Solubility: Add a small, known amount of this compound to each mixture. Vortex or sonicate the vials. Observe the concentration at which the compound fully dissolves.
-
Select Optimal System: Choose the co-solvent system that dissolves the required concentration of your compound with the lowest percentage of organic solvent to minimize potential toxicity in your assay.
-
Prepare Stock Solution: Based on your screening results, prepare a larger volume of the chosen co-solvent/water mixture and dissolve the appropriate amount of the compound. Gentle warming (30-40°C) and sonication can aid dissolution.
Data Presentation: Common Co-solvents for Formulation
| Co-Solvent | Properties | Typical Starting Conc. | Notes |
| Ethanol | Protic, common lab solvent | 10-50% (v/v) | Can be used in many in vitro and some in vivo studies. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly effective | 5-100% | Excellent solubilizer, but final concentration in assays must be low (<0.5%) to avoid toxicity.[8] |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic polymer, low toxicity | 10-60% (v/v) | Often used in preclinical and clinical formulations. |
| Glycerol | Viscous, biocompatible | 10-40% (v/v) | Increases viscosity, which can slow dissolution but is very well-tolerated.[6] |
Visualization: Co-Solvent Mechanism Workflow
This diagram illustrates the workflow for developing a co-solvent-based formulation.
Caption: Workflow for co-solvent selection and formulation.
Section 3: Frequently Asked Questions (FAQs)
Q6: I dissolved my compound in 1M NaOH to make a 100 mM stock, but it crashes out when I dilute it 1:1000 into my PBS buffer at pH 7.4. What is happening?
A: This is a classic problem of pH shift. Your concentrated stock solution is at a high pH, keeping the compound in its soluble anionic form. When you perform a large dilution into a strongly buffered solution like PBS, the pH of the local environment immediately drops to 7.4. This forces the compound back towards its poorly soluble zwitterionic or neutral form, causing it to precipitate because its concentration is now above its solubility limit at that new pH.
Troubleshooting Steps:
-
Dilute into an Unbuffered Solution First: Perform the initial dilution step in purified water, then add this diluted solution to your buffered media. This allows for a more gradual pH change.
-
Increase Final Volume: If possible, use a larger final volume for your experiment. This lowers the final concentration, which may fall below the solubility limit even at neutral pH.
-
Add a Solubilizer to the Final Medium: Consider adding a small, permissible amount of a solubilizing agent like HP-β-Cyclodextrin or a surfactant (e.g., Tween® 80) to your final buffer to help keep the compound in solution.
Q7: Are there stability concerns when using high pH or organic co-solvents?
A: Yes. High pH can potentially lead to hydrolysis of certain functional groups over time, although the structure of this compound is relatively stable. When using organic co-solvents, especially DMSO, ensure your stock solutions are stored properly (e.g., desiccated, protected from light) to prevent degradation of the solvent or compound. It is always best practice to prepare fresh dilutions for experiments from a concentrated stock.
Q8: Which solubilization method is best for in vivo animal studies?
A: This is highly dependent on the route of administration.
-
Oral Gavage: A suspension in a vehicle like 0.5% methylcellulose is common. However, to improve absorption, solubilizing the compound is preferred. A formulation using a mixture of PEG 400, propylene glycol, and water is a good starting point.
-
Intravenous (IV) Injection: The formulation must be a clear, particle-free solution at a physiological pH (around 7.4). This is the most challenging scenario. A common strategy is to use a cyclodextrin-based formulation (e.g., with sulfobutylether-β-cyclodextrin, SBE-β-CD) or a co-solvent system where the organic solvent percentage is well below established toxicity limits after injection. You may need to dissolve the compound at a high pH and then carefully titrate it back towards neutral while adding a stabilizing excipient.
Q9: My stock solution in 100% DMSO was stored at -20°C and is now frozen. Can I still use it?
A: Yes. This is normal, as DMSO has a melting point of ~19°C. You can thaw the solution at room temperature or by gently warming it in a 30-40°C water bath. Before use, ensure the solution is completely liquid and homogenous by vortexing it thoroughly to redissolve any compound that may have crystallized out during freezing.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 5-(hydroxymethyl)picolinic acid during storage and experiments
Welcome to the technical support guide for 5-(hydroxymethyl)picolinic acid (CAS 39977-41-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
1. What are the optimal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere. It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and potential degradation.[1]
2. How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent will depend on the specific experimental requirements; however, ensure the solvent is of high purity and free of contaminants.
3. What are the known incompatibilities for this compound?
This compound should not be stored or mixed with strong acids, bases, or reducing agents.[1] These substances can catalyze degradation reactions, compromising the integrity of the compound.
4. What are the primary degradation pathways I should be aware of?
The primary degradation pathways for this compound, while not extensively detailed in the literature for this specific molecule, can be inferred from similar structures. Potential degradation routes include:
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, which can form an aldehyde or a carboxylic acid.
-
Decarboxylation: The carboxylic acid group may be lost under certain conditions, such as high temperatures.
-
Dimerization/Polymerization: Similar to 5-aminolevulinic acid, self-condensation reactions can occur in solution, leading to the formation of dimers and other oligomers.[2]
5. How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from any degradation products.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, allowing for the characterization of impurities.[6]
-
Capillary Electrophoresis (CE): CE can also be used for the separation and quantification of picolinic acid and its derivatives.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify that the solid compound has been stored at the recommended 2-8°C under an inert atmosphere. 2. Prepare fresh stock solutions for each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared sample alongside the suspect sample to confirm degradation. 2. If degradation is confirmed, discard the old stock and prepare a new one from a fresh vial of the solid compound. 3. Consider the possibility of interactions with other components in your experimental system. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture, or the incorrect solvent is being used. | 1. Ensure the compound has been stored in a desiccated environment. 2. Refer to solubility data for appropriate solvents. While specific data for this compound is not readily available, picolinic acid is soluble in water.[3] |
| Color change in the solid compound or solution. | This can be an indicator of degradation or contamination. | 1. Do not use the discolored compound or solution. 2. Obtain a new, unopened vial of the compound for your experiments. |
Part 3: Key Experimental Protocols & Data
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C under an inert atmosphere, tightly sealed. | Minimizes degradation from temperature fluctuations, oxidation, and moisture. |
| Solution Storage | Aliquot and store at -20°C or -80°C; avoid freeze-thaw cycles. | Prevents degradation that can occur in solution at higher temperatures. |
| Incompatible Materials | Strong acids, bases, reducing agents.[1] | These can catalyze decomposition reactions. |
Workflow for Purity Assessment by HPLC
Caption: Workflow for assessing the purity of this compound using HPLC.
Potential Degradation Pathway
Caption: A potential oxidative degradation pathway of this compound.
Part 4: References
-
This compound | 39977-41-8 . ChemScene. --INVALID-LINK--
-
5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 . ChemicalBook. --INVALID-LINK--
-
SAFETY DATA SHEET - Picolinic acid . Fisher Scientific. --INVALID-LINK--
-
4-(Hydroxymethyl)picolinic acid | 923169-37-3 . Sigma-Aldrich. --INVALID-LINK--
-
This compound (Cas 535170-04-8) . Parchem. --INVALID-LINK--
-
39977-41-8|this compound . BLD Pharm. --INVALID-LINK--
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 . MDPI. --INVALID-LINK--
-
(a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... . ResearchGate. --INVALID-LINK--
-
Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 . PubMed. --INVALID-LINK--
-
This compound . Fluorochem. --INVALID-LINK--
-
39977-41-8 Cas No. | this compound . Apollo Scientific. --INVALID-LINK--
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 . ResearchGate. --INVALID-LINK--
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent . National Institutes of Health. --INVALID-LINK--
-
This compound [P64949] . ChemUniverse. --INVALID-LINK--
-
Supplementary data on method for analysis of Picolinic acid (Pic) . Bevital. --INVALID-LINK--
-
5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester - SAFETY DATA SHEET . TCI Chemicals. --INVALID-LINK--
-
Degradation mechanism and stability of 5-aminolevulinic acid . PubMed. --INVALID-LINK--
-
New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids . ResearchGate. --INVALID-LINK--
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid . ResearchGate. --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usercontent.one [usercontent.one]
Optimizing reaction conditions for esterification of 5-(hydroxymethyl)picolinic acid
An Application Scientist's Guide to Optimizing Reaction Conditions for the Esterification of 5-(hydroxymethyl)picolinic acid.
Welcome to the Technical Support Center for the synthesis and optimization of this compound esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges and achieve optimal results in your experiments.
The esterification of this compound presents a unique set of challenges due to its structure: a carboxylic acid for esterification, a primary alcohol that can also undergo esterification, and a pyridine ring that can interact with acid catalysts. This guide provides a structured approach to navigating these challenges through a detailed troubleshooting section and a comprehensive FAQ.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the esterification process. Each problem is analyzed for its potential causes, followed by actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows predominantly unreacted this compound even after several hours.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity (Fischer Esterification):
-
Cause: The acid catalyst (e.g., H₂SO₄, p-TsOH) may have been neutralized by the basic pyridine nitrogen of the starting material. Strong acids protonate the pyridine ring, which can affect both solubility and the availability of the catalyst for the esterification mechanism.[1][2]
-
Solution: Increase the catalyst loading. Start with a higher amount, for example, 0.1 to 0.2 equivalents, and monitor the reaction. Alternatively, use a milder Lewis acid catalyst that may not interact as strongly with the pyridine nitrogen.[3]
-
-
Presence of Water (Fischer Esterification):
-
Cause: The Fischer esterification is an equilibrium reaction.[4][5] Any water present at the start or produced during the reaction will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[2]
-
Solution: Ensure all reagents and glassware are scrupulously dry. Use the alcohol reagent as the solvent to drive the equilibrium forward.[4] For higher boiling point alcohols, employ a Dean-Stark apparatus to physically remove water as it forms.[2]
-
-
Ineffective Coupling Agent (Steglich Esterification):
-
Cause: The carbodiimide coupling agent (e.g., DCC, EDC) may have degraded due to improper storage (moisture sensitivity).
-
Solution: Use a fresh bottle of the coupling agent. Store carbodiimides under an inert atmosphere in a desiccator.
-
-
Low Reaction Temperature:
-
Cause: While Steglich esterifications often proceed at room temperature, Fischer esterifications typically require heat to proceed at a reasonable rate.[5][6]
-
Solution: For Fischer esterification, reflux the reaction mixture using the alcohol as the solvent.[5] The temperature will be the boiling point of the alcohol.
-
Issue 2: Formation of Multiple Side Products
Your reaction mixture shows several new spots by TLC or peaks in the LC-MS, indicating the formation of undesired products.
Potential Causes & Solutions:
-
Polyesterification:
-
Cause: This is the most common side reaction for this substrate. Both the carboxylic acid and the hydroxymethyl group can be esterified, leading to the formation of dimers or oligomers. This is particularly prevalent under harsh conditions (e.g., high temperatures and long reaction times in Fischer esterification).
-
Solution:
-
Use Milder Conditions: Opt for a Steglich esterification, which is performed at room temperature and under neutral conditions, significantly reducing the likelihood of intermolecular reactions at the hydroxymethyl group.[6][7]
-
Control Stoichiometry: In a Fischer esterification, using a large excess of the simple alcohol (e.g., methanol, ethanol) as the solvent will statistically favor the formation of the desired mono-ester over self-reaction.[8]
-
-
-
N-Acylurea Formation (Steglich Esterification):
-
Cause: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can undergo an intramolecular 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[9] This side reaction becomes significant if the nucleophilic attack by the alcohol is slow.
-
Solution: This is precisely the role of 4-dimethylaminopyridine (DMAP). DMAP is a more potent nucleophile than the alcohol and acts as an acyl transfer catalyst, rapidly forming a highly reactive acylpyridinium intermediate that efficiently reacts with the alcohol, outcompeting the N-acylurea rearrangement.[9][10] Always include a catalytic amount (5-10 mol%) of DMAP in your Steglich esterification.[11]
-
-
Lactone Formation:
-
Cause: While less likely for this specific substrate due to the ring strain of the resulting bicyclic system, intramolecular esterification is a possibility for hydroxy acids.[2][4]
-
Solution: Running the reaction under more dilute conditions can favor intermolecular reactions (with the desired alcohol) over intramolecular cyclization.
-
Issue 3: Difficulty in Product Purification
The reaction has worked, but isolating the pure ester is proving to be a challenge.
Potential Causes & Solutions:
-
Contamination with Dicyclohexylurea (DCU):
-
Cause: In a Steglich reaction, the byproduct DCU is formed from DCC.[6] DCU has notoriously poor solubility in many common organic solvents, but trace amounts can co-purify with the product during chromatography.[7]
-
Solution:
-
Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath or freezer) to further decrease the solubility of DCU and filter it off.[12]
-
Solvent Choice: Dilute the reaction mixture with a solvent in which DCU is particularly insoluble, such as diethyl ether or hexane, before filtration.[12]
-
Alternative Reagents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[10]
-
-
-
Removal of DMAP and Unreacted Acid:
-
Cause: DMAP is basic, and the starting material is amphoteric. Both can linger through purification.
-
Solution: Perform a standard liquid-liquid extraction workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove DMAP and any other basic impurities.[12] Follow this with a wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid. Finish with a brine wash to remove residual water before drying and concentrating.
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
Both Fischer and Steglich esterifications are viable, but the choice depends on the scale, the sensitivity of your substrate, and the desired purity.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Acidic (H₂SO₄, HCl, p-TsOH), Reflux | Neutral (DCC/EDC, DMAP), Room Temp[6] |
| Pros | Inexpensive reagents, simple setup, ideal for large scale with simple alcohols.[1][5] | Mild conditions protect sensitive functional groups, high yields, not equilibrium-limited.[7][9] |
| Cons | Harsh conditions can lead to side reactions (polyesterification), equilibrium-limited, not suitable for acid-labile substrates.[2][5] | Expensive reagents, DCU byproduct can be difficult to remove, potential for N-acylurea side product.[7] |
| Best For... | Robust, simple esters (e.g., methyl, ethyl) where a large excess of the alcohol can be used as the solvent. | Complex or acid-sensitive alcohols, small to medium scale synthesis where purity and yield are critical. |
Recommendation: For initial lab-scale synthesis, the Steglich esterification is often preferred due to its mild conditions, which minimize the risk of polyesterification at the hydroxymethyl group.[9]
Q2: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., 30-50% Ethyl Acetate in Hexanes). The starting acid should have a low Rf and may streak, while the ester product will have a higher (less polar) Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can track the disappearance of the starting material's mass peak (m/z = 154.1 for [M+H]⁺) and the appearance of the product's mass peak (e.g., for the methyl ester, m/z = 168.2 for [M+H]⁺).
Q3: Can I perform a transesterification to synthesize different esters?
Yes, transesterification is a viable strategy if you have already synthesized a simple ester, such as the methyl ester.[13] The reaction involves treating the methyl ester with a different alcohol (e.g., benzyl alcohol) in the presence of either an acid or base catalyst.[13] To drive the reaction to completion, a large excess of the new alcohol should be used, often as the solvent.[13]
Visualized Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Reaction scheme for the two primary esterification methods.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting side reactions in the synthesis of picolinic acid derivatives
Picolinic Acid Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of picolinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic workflows. Instead of a generic overview, we will directly address specific, field-reported side reactions and purification issues in a practical, question-and-answer format. Our focus is on understanding the root cause of these issues and providing robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low when synthesizing the picolinic acid core. What are the most common culprits?
Low yield is a general symptom that can stem from several issues. Before diving into specific side reactions, consider these primary factors:
-
Incomplete Reaction: The most frequent issue, especially in heterogeneous reactions like KMnO₄ oxidation of 2-picoline, or biphasic hydrolyses.
-
Product Loss During Workup: Picolinic acid is water-soluble, which can lead to significant loss in aqueous extraction phases.[1] Its amphoteric nature means its solubility is highly pH-dependent.
-
Unexpected Side Reactions: Formation of byproducts consumes starting material and complicates purification. Common examples include incomplete hydrolysis of nitrile precursors or decarboxylation at high temperatures.[2][3]
-
Purity of Starting Materials: Using impure 2-picoline or 2-cyanopyridine can introduce contaminants that may interfere with the reaction or complicate purification.
Q2: I'm observing a persistent impurity alongside my desired picolinic acid amide product on the TLC/LC-MS. What could it be?
The identity of the impurity depends heavily on your chosen synthetic route. However, for amide bond formation starting from picolinic acid, common issues include:
-
Unreacted Picolinic Acid: The coupling reaction did not go to completion.
-
Coupling Reagent Byproducts: Carbodiimide reagents (like DCC) can form N-acylurea byproducts, which are notoriously difficult to remove.[4] Other reagents like HATU can lead to guanidinium byproducts.
-
Halogenation of the Pyridine Ring: If you are forming the picolinoyl chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, you risk electrophilic substitution on the pyridine ring, commonly yielding a 4-chloro-picolinamide derivative.[5][6]
Troubleshooting Guide 1: Issues in the Hydrolysis of 2-Cyanopyridine
This is a primary route for the commercial production of picolinic acid.[1] While seemingly straightforward, controlling the extent of hydrolysis is critical.
Problem: My main product is picolinamide, not picolinic acid.
Causality & Mechanism: Nitrile hydrolysis is a two-step process. The nitrile is first hydrated to an amide intermediate (picolinamide), which is then further hydrolyzed to the carboxylic acid (picolinic acid).[7][8] If the reaction conditions are not sufficiently forcing (e.g., too mild pH, low temperature, or short reaction time), the reaction can stall at the more stable amide intermediate.[2][9]
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 5-(Hydroxymethyl)picolinic Acid
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 2. research.uniupo.it [research.uniupo.it]
- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feradical.utsa.edu [feradical.utsa.edu]
- 11. Picolinic Acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usercontent.one [usercontent.one]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 5-(hydroxymethyl)picolinic acid for Long-Term Biological Assays
Welcome to the technical support center for 5-(hydroxymethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the use of this compound in long-term biological assays. Adherence to these guidelines is critical for ensuring the stability and reliability of your experimental results.
Introduction: The Challenge of Stability
This compound is a versatile molecule with applications in various biological assays. However, its structure, featuring both a hydroxymethyl group and a picolinic acid moiety, presents unique stability challenges, especially in aqueous environments typical of long-term biological experiments.[1] Degradation can lead to a loss of activity and inconsistent results, compromising the integrity of your research.[2] This guide will provide a comprehensive framework for understanding and mitigating these stability issues.
FAQs: Frequently Asked Questions
Here we address some of the common questions and concerns regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are oxidation of the hydroxymethyl group and potential dimerization or polymerization, particularly at non-optimal pH and in the presence of certain metal ions. The hydroxymethyl group is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid.
Q2: What are the ideal storage conditions for this compound powder and stock solutions?
A2: For the solid powder form, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[3][4][5] For stock solutions, it is best to prepare them in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in my assay buffer?
A3: The pH of the aqueous buffer is a critical factor.[6] Picolinic acid derivatives can be susceptible to degradation at neutral to alkaline pH. For instance, studies on similar compounds like 5-aminolevulinic acid have shown that a lower pH (below 5) can significantly inhibit degradation.[7][8] It is crucial to determine the optimal pH range for your specific assay that balances compound stability and biological activity.
Q4: Can components of my cell culture media affect the stability of the compound?
A4: Yes, components in complex biological media can impact stability. Metal ions, such as copper and iron, can catalyze oxidation. Furthermore, some media components may react directly with the compound over time. It is advisable to minimize the pre-incubation time of the compound in the full culture media before adding it to the cells.[2]
Q5: What are the visual or analytical signs of degradation I should look for?
A5: Visually, you might observe a change in the color of your solution or the formation of precipitates. Analytically, the most reliable way to detect degradation is through techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10] These methods can separate the parent compound from its degradation products and quantify the loss of the active molecule over time.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in long-term assays.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or diminishing biological activity over time. | Compound degradation in the assay medium. | 1. Perform a Stability Study: Incubate the compound in your assay buffer at the experimental temperature and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound. 2. Optimize pH: Test a range of buffer pH values to identify the optimal pH for stability. Acidic conditions may be more favorable.[7] 3. Minimize Pre-incubation: Add the compound to the assay as close to the start of the experiment as possible. |
| High variability between replicate experiments. | Inconsistent preparation of working solutions or degradation during storage. | 1. Aliquot Stock Solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. 3. Protect from Light: If the compound is found to be light-sensitive, work with it in a darkened environment and use amber-colored tubes.[2][6] |
| Precipitate formation in the assay medium. | Poor solubility or compound degradation leading to insoluble products. | 1. Check Solubility Limits: Determine the maximum solubility of the compound in your assay buffer. 2. Use a Co-solvent: If solubility is an issue, a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) may be used, but its effect on the assay must be validated.[11] 3. Filter Solutions: If a precipitate is observed in the stock solution, it should be filtered before preparing working dilutions. |
| Unexpected biological effects or off-target activity. | Formation of active degradation products. | 1. Identify Degradants: Use LC-MS to identify the major degradation products.[12] 2. Test Degradant Activity: If possible, synthesize or isolate the degradation products and test their activity in your assay to understand their contribution to the observed effects. |
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
This protocol outlines the recommended procedure for preparing stable stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC
This protocol provides a general method for assessing the stability of this compound in an aqueous buffer.
Materials:
-
Stock solution of this compound in DMSO
-
Assay buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Thermostated incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the final experimental concentration.
-
Immediately after preparation (T=0), inject an aliquot onto the HPLC system to obtain the initial peak area of the parent compound.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and if necessary, quench any reaction by adding an equal volume of cold acetonitrile.
-
Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
Visualizing Stability Concepts
To better understand the factors influencing the stability of this compound, the following diagrams illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity | MDPI [mdpi.com]
Technical Support Center: Method Refinement for 5-(hydroxymethyl)picolinic Acid Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(hydroxymethyl)picolinic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common experimental challenges. My approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is structured as a series of questions and answers, addressing specific issues you may encounter during synthesis, purification, analysis, and handling of this versatile molecule.
Section 1: Synthesis and Reaction Optimization
The synthesis of this compound presents unique challenges due to its trifunctional nature: a pyridine ring, a carboxylic acid, and a primary alcohol. These groups can compete in side reactions, leading to impurities and inconsistent yields.
Q1: My synthesis of this compound is suffering from low and inconsistent yields. What are the likely causes and how can I troubleshoot this?
Low yields are often traced back to one of three areas: incomplete reaction, formation of side products, or product loss during work-up.
Causality and Mechanistic Insight: The primary precursor is often a 5-methyl-substituted pyridine which is then oxidized. The key is to selectively oxidize the methyl group at the 5-position to a hydroxymethyl group and the methyl group at the 2-position (if present) to a carboxylic acid, without over-oxidation or unwanted side-reactions.
-
Incomplete Oxidation: The oxidation of a methyl group on the pyridine ring requires carefully controlled conditions. Insufficient oxidant (e.g., KMnO₄, SeO₂) or inadequate reaction time/temperature can lead to a mixture of starting material and partially oxidized intermediates.
-
Side-Product Formation:
-
Over-oxidation: The hydroxymethyl group is susceptible to further oxidation to an aldehyde or a carboxylic acid, resulting in the formation of 5-formylpicolinic acid or pyridine-2,5-dicarboxylic acid. This is a common issue in many oxidation reactions of similar molecules like 5-hydroxymethylfurfural (HMF).[1][2]
-
Intermolecular Esterification: Under acidic conditions or high heat, the hydroxymethyl group of one molecule can react with the carboxylic acid of another, forming polyester oligomers.[3] This is a significant challenge that can drastically reduce the yield of the desired monomeric acid.
-
Decarboxylation: Picolinic acids can undergo thermal decarboxylation, a process central to reactions like the Hammick reaction.[4] While typically requiring high heat, catalytic impurities could promote this side reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Recommended Actions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. Do not proceed to work-up until the starting material is fully consumed.
-
Control Temperature: Maintain strict temperature control during the addition of oxidizing agents to prevent runaway reactions and over-oxidation.
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. A slight excess may be needed for full conversion, but a large excess encourages side-product formation.
-
Work-up Conditions: After the reaction is complete and quenched, perform aqueous work-up at or below room temperature to minimize the risk of thermally induced side reactions like esterification.
Section 2: Purification and Isolation
The amphoteric nature of this compound (containing both a basic pyridine nitrogen and an acidic carboxylic acid) is the key to its successful purification.
Q2: I am struggling to remove a persistent, polar impurity after my synthesis. How can I improve my purification protocol?
Standard silica gel chromatography can be challenging for this compound due to its high polarity and strong binding to silica. Recrystallization and pH-mediated extractions are often more effective.
Causality and Mechanistic Insight: The isoelectric point (pI) of the molecule is the pH at which it exists as a zwitterion with minimal net charge and, often, minimal aqueous solubility. By adjusting the pH of the aqueous solution far from the pI, you can maximize its solubility. Conversely, adjusting the pH to the pI will cause it to precipitate, leaving impurities with different pKa values in the solution.
Experimental Protocol: Purification via pH-Controlled Precipitation/Recrystallization
-
Initial Dissolution: Take the crude solid material and dissolve it in a minimal amount of a dilute aqueous base (e.g., 1M NaOH). The base deprotonates the carboxylic acid, forming the highly water-soluble sodium 5-(hydroxymethyl)picolinate. Most non-acidic organic impurities will remain insoluble or suspended.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Acidification & Precipitation: Slowly add a dilute acid (e.g., 1M HCl or acetic acid) to the clear filtrate with vigorous stirring. As the pH approaches the molecule's isoelectric point, the this compound will precipitate out as a solid. Monitor the pH closely.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any salts (e.g., NaCl) formed during neutralization.
-
Recrystallization (Optional): For higher purity, the collected solid can be recrystallized from a suitable solvent system, such as water, an ethanol/water mixture, or dilute acetic acid.[5]
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents.
Synthesis and Purification General Workflow
Caption: General experimental workflow from synthesis to final QC.
Section 3: Analytical Characterization (HPLC)
Achieving sharp, symmetrical peaks in Reverse-Phase HPLC (RP-HPLC) requires careful control over the mobile phase to manage the ionization states of the analyte.
Q3: My HPLC analysis shows significant peak tailing and variable retention times for this compound. How can I optimize my method?
Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, while retention time drift often points to an unbuffered mobile phase or inadequate column equilibration.
Causality and Mechanistic Insight: The compound has two ionizable centers: the carboxylic acid (pKa₁ ≈ 2-3) and the pyridine nitrogen (pKa₂ ≈ 5-6). In a typical unbuffered mobile phase (e.g., Methanol/Water), the pH can be around 5-7. At this pH, the molecule exists in an equilibrium of anionic, zwitterionic, and neutral forms. This equilibrium, combined with interactions between the positively charged pyridinium ion and residual acidic silanols on the C18 column, leads to peak tailing.
To achieve consistent chromatography, the mobile phase pH must be controlled with a buffer to ensure the analyte is in a single, stable ionic form.[6]
HPLC Method Optimization Strategy
| Parameter | Initial Condition | Optimized Condition & Rationale |
| Mobile Phase A | Water | 0.1% Formic Acid or Phosphoric Acid in Water (pH ≈ 2.5-2.8)[6]. Rationale: At this low pH, the carboxylic acid is neutral (protonated) and the pyridine nitrogen is fully protonated (cationic). This consistent charge state minimizes peak broadening. The acidic conditions also suppress the ionization of free silanol groups on the silica support, reducing secondary interactions. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile. Rationale: Standard organic modifiers for RP-HPLC. Acetonitrile often provides sharper peaks and lower backpressure. |
| Buffer | None | Formate or phosphate buffer (10-20 mM). Rationale: Maintains a stable pH throughout the gradient, ensuring reproducible retention times.[7] Ammonium formate is a good choice for LC-MS compatibility.[6] |
| Column Temp. | Ambient | 30-40 °C. Rationale: Elevated temperature can improve peak shape and reduce viscosity, but be mindful of analyte stability. |
HPLC Peak Shape Optimization Logic
Caption: Decision tree for optimizing HPLC peak shape.
Section 4: Stability and Storage
Q4: Does this compound have known stability issues? What are the best storage practices?
Yes, like many multifunctional molecules, it is susceptible to degradation, particularly in solution and at elevated temperatures.
Potential Degradation Pathways:
-
Dimerization/Oligomerization: As mentioned in the synthesis section, intermolecular esterification can occur, especially in solution or upon melting. This is analogous to the self-polymerization seen with HMF under certain conditions.[8]
-
Oxidation: The hydroxymethyl group can be slowly oxidized by atmospheric oxygen, especially in the presence of trace metal catalysts, forming the corresponding aldehyde or carboxylic acid.
-
Decarboxylation: While requiring energy, slow decarboxylation can occur over long periods at elevated temperatures.
Recommended Storage Protocol:
-
Solid Form: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a refrigerator (2-8°C). Protect from light.
-
Solution Form: Aqueous solutions are particularly prone to degradation. The stability of similar compounds is highly pH-dependent.[9][10] For short-term storage, use a buffered solution at a pH < 5 and keep it refrigerated. For long-term use, it is highly recommended to prepare solutions fresh. Avoid neutral or basic aqueous solutions, as they can accelerate degradation pathways.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the typical appearance of pure this compound? A: It is typically a white to pale-yellow or pale-brown solid. Significant color may indicate the presence of oxidized impurities or polymeric side products.
Q: What solvents are suitable for dissolving this compound for NMR analysis? A: DMSO-d₆ is an excellent choice as it will dissolve the compound readily. D₂O with a small amount of NaOD or DCl can also be used to obtain spectra and confirm the presence of exchangeable protons (from -OH and -COOH).
Q: Can I use this compound directly after precipitation, or is recrystallization always necessary? A: This depends on your application. For many synthetic uses, the purity after a well-executed pH-controlled precipitation and washing is sufficient. For applications requiring high purity, such as pharmaceutical reference standards or sensitive biological assays, a final recrystallization step is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(hydroxymethyl)picolinic Acid and its Methyl Ester Analog: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the modulation of physicochemical properties through structural modifications is a cornerstone of optimizing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 5-(hydroxymethyl)picolinic acid and its corresponding methyl ester, methyl 5-(hydroxymethyl)picolinate. We will delve into their structural and physicochemical differences, and how these variations are anticipated to influence their biological performance, supported by established in vitro experimental protocols.
Introduction to the Analogs
This compound and its methyl ester are pyridine derivatives that hold potential as scaffolds in medicinal chemistry. The presence of the picolinic acid moiety suggests potential for metal chelation and interaction with various biological targets. The key structural difference lies in the functional group at the 2-position of the pyridine ring: a carboxylic acid versus a methyl ester. This seemingly minor alteration can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
This compound is a polar molecule with a molecular weight of 153.14 g/mol . Its structure features a carboxylic acid, a hydroxyl group, and a pyridine ring, all of which can participate in hydrogen bonding.
Methyl 5-(hydroxymethyl)picolinate is the methyl ester derivative of the parent acid, with a molecular weight of 167.16 g/mol . The esterification of the carboxylic acid is a common prodrug strategy aimed at enhancing lipophilicity and, consequently, membrane permeability.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical structures of the acid and its methyl ester translate to distinct physicochemical properties. These properties are critical predictors of a compound's behavior in biological systems.
| Property | This compound | Methyl 5-(hydroxymethyl)picolinate | Rationale for Difference |
| Molecular Formula | C₇H₇NO₃[1][2][3] | C₈H₉NO₃[4] | Addition of a methyl group (CH₂) during esterification. |
| Molecular Weight ( g/mol ) | 153.14[1][3] | 167.16[4] | The additional methyl group increases the overall mass. |
| Calculated logP | 0.2721[1] | -0.68[4] | The ester is predicted to be more hydrophilic (less lipophilic) than the acid. This may be due to the masking of the acidic proton and the introduction of an additional polar carbonyl group. |
| Topological Polar Surface Area (TPSA) | 70.42 Ų[1] | 59.42 Ų[4] | The TPSA of the acid is higher due to the presence of the carboxylic acid hydroxyl group, which is a strong contributor to polarity. |
| Aqueous Solubility | High (Predicted) | Moderate to High (Predicted) | The carboxylic acid is expected to have high aqueous solubility due to its ability to ionize and form hydrogen bonds. The ester, while also polar, may have slightly lower solubility. |
| Hydrogen Bond Donors | 2[1] | 1 | The carboxylic acid has two hydrogen bond donors (-OH and -COOH), while the ester has only one (-OH). |
| Hydrogen Bond Acceptors | 3[1] | 3 | Both molecules have three hydrogen bond acceptors (the nitrogen on the pyridine ring and the two oxygen atoms). |
Anticipated Biological Performance: From the Bench to In Vivo
The differences in physicochemical properties are expected to have a significant impact on the biological performance of these two compounds. Here, we explore the anticipated outcomes in key in vitro ADME assays.
Membrane Permeability
A crucial factor for oral bioavailability is a drug's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
It is generally expected that converting a carboxylic acid to its methyl ester will increase lipophilicity and therefore enhance membrane permeability. However, the calculated logP values in this case suggest the opposite. This highlights the importance of experimental validation.
Expected Caco-2 Permeability:
| Compound | Predicted Permeability Class | Expected Apparent Permeability (Papp) (10⁻⁶ cm/s) | Rationale |
| This compound | Low to Moderate | < 1 | The lower predicted lipophilicity and higher polarity suggest that passive diffusion across the cell membrane may be limited. |
| Methyl 5-(hydroxymethyl)picolinate | Moderate | 1 - 10 | Despite a lower calculated logP, the masking of the ionizable carboxylic acid group may lead to improved passive diffusion. The molecule is also a potential substrate for influx transporters. |
Metabolic Stability
The liver is the primary site of drug metabolism, and in vitro liver microsomal stability assays are used to predict a compound's metabolic clearance. Carboxylic acids can be metabolized through various pathways, while esters are susceptible to hydrolysis by esterases, which are abundant in the liver and plasma.
Expected Metabolic Stability in Human Liver Microsomes:
| Compound | Predicted Stability | Expected Half-life (t½) (min) | Primary Metabolic Pathways |
| This compound | Moderate to High | > 30 | Oxidation of the pyridine ring or hydroxymethyl group by Cytochrome P450 enzymes. |
| Methyl 5-(hydroxymethyl)picolinate | Low to Moderate | < 30 | Hydrolysis of the methyl ester by carboxylesterases to yield the parent carboxylic acid. This is often a rapid metabolic pathway.[5] |
Experimental Protocols for Comparative Evaluation
To empirically determine the differences in performance between this compound and its methyl ester, the following standard in vitro assays are recommended.
Aqueous Solubility Determination (Shake-Flask Method)
This experiment determines the thermodynamic solubility of a compound in an aqueous buffer, typically at a physiologically relevant pH of 7.4.
Protocol:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for the presence of undissolved solid.
-
Filter the suspension to remove any undissolved compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility of the compound.
Caption: Workflow for Aqueous Solubility Determination.
Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.[6][7]
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (lower) chamber.
-
For basolateral to apical (B-to-A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber.
-
Quantify the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Caco-2 Permeability Assay Workflow.
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s and esterases.[8]
Protocol:
-
Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer (pH 7.4) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Caption: Liver Microsomal Stability Assay Workflow.
Conclusion and Future Directions
The comparative analysis of this compound and its methyl ester analog underscores the profound impact of a simple esterification on the physicochemical and, by extension, the pharmacokinetic properties of a molecule. While esterification is a widely employed prodrug strategy to enhance lipophilicity and permeability, the predicted LogP values for this pair present an interesting case that warrants experimental investigation.
The provided experimental protocols offer a robust framework for generating the necessary data to fully characterize and compare these two compounds. The results of these assays will provide critical insights for researchers and drug development professionals in selecting the optimal candidate for further development, depending on the desired therapeutic application and route of administration. For instance, if rapid conversion to the active acid form is desired, the methyl ester may serve as an effective prodrug. Conversely, if the parent acid itself possesses the desired activity and has sufficient bioavailability, it may be the more direct and suitable candidate.
Further studies could also explore other ester analogs (e.g., ethyl, propyl) to systematically investigate the structure-activity relationship and fine-tune the pharmacokinetic profile.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 5. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. mttlab.eu [mttlab.eu]
A Comparative Guide to Picolinate-Based Ligands: The Unique Role of 5-(hydroxymethyl)picolinic acid in Modern Coordination Chemistry
Abstract: Picolinic acid and its derivatives represent a cornerstone in the field of coordination chemistry, prized for their robust N,O-bidentate chelation capabilities. This guide provides an in-depth comparison between simple picolinate esters, such as methyl and ethyl picolinate, and the functionally distinct 5-(hydroxymethyl)picolinic acid (5-HMPA). We will explore the nuanced differences in their electronic properties, steric profiles, and resulting coordination behaviors. By examining experimental data on complex stability and performance in catalytic and biomedical applications, this guide will illuminate the unique advantages conferred by the hydroxymethyl group of 5-HMPA, offering researchers a clear rationale for ligand selection in advanced system design.
Introduction: The Picolinate Scaffold in Ligand Design
The picolinate framework, derived from pyridine-2-carboxylic acid, is a privileged scaffold in ligand design. Its ability to form a stable five-membered chelate ring with metal ions through its pyridine nitrogen and carboxylate oxygen atoms makes it a versatile and reliable building block.[1][2] This N,O-bidentate coordination is fundamental to its widespread use in catalysis, materials science, and pharmaceuticals.[1][2][3][4] The true power of the picolinate system, however, lies in its tunability. By modifying the pyridine ring with various substituents, researchers can precisely modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, stability, and physical properties.[5]
The Contenders: A Comparative Structural Overview
This guide focuses on a critical comparison between simple alkyl esters of picolinic acid and a hydroxyl-functionalized analogue. Understanding their structural differences is the first step in appreciating their distinct coordination chemistries.
-
2.1 this compound (5-HMPA): This ligand introduces a hydroxymethyl (-CH₂OH) group at the 5-position of the pyridine ring.[6][7][8] This functional group is not sterically demanding but introduces a crucial new capability: the potential for hydrogen bonding and increased hydrophilicity.
-
2.2 Common Picolinate Esters: Methyl picolinate and ethyl picolinate are common derivatives where the carboxylic acid is esterified.[4][9][10] These modifications neutralize the negative charge of the carboxylate and increase lipophilicity.
-
2.3 Picolinic Acid: The parent compound serves as our baseline for comparison, offering the fundamental N,O-chelation without additional functional groups.[2]
Caption: Chemical structures of the compared picolinate ligands.
Decoding the Structure-Function Relationship
The subtle changes in ligand structure lead to significant differences in the properties of their corresponding metal complexes. These can be understood by considering electronic effects, steric hindrance, and the potential for secondary interactions.
Electronic Effects
The electronic nature of the substituent on the pyridine ring directly influences the electron density at the coordinating nitrogen atom.
-
Picolinate Esters (Methyl/Ethyl): The ester group is electron-withdrawing, which slightly reduces the basicity of the pyridine nitrogen. This can lead to weaker metal-nitrogen bonds compared to the parent picolinic acid.
-
This compound (5-HMPA): The hydroxymethyl group is a weak electron-donating group. This subtle donation of electron density to the ring can enhance the σ-donor capability of the pyridine nitrogen, potentially leading to stronger metal coordination.[1]
Steric Hindrance
While the substituents discussed here are not exceptionally bulky, steric factors can still play a role, particularly in the formation of complexes with higher coordination numbers.
-
Picolinate Esters: The ethyl group is slightly bulkier than the methyl group, which could influence the packing of ligands around a metal center.
-
5-HMPA: The hydroxymethyl group has relatively free rotation and presents minimal steric bulk, comparable to a methyl group.
The "X-Factor" of 5-HMPA: Secondary Interactions
The most significant distinction for 5-HMPA is the presence of the hydroxyl group. This introduces capabilities not present in the simple esters:
-
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor. This allows for the formation of intramolecular hydrogen bonds with co-ligands or intermolecular hydrogen bonds with solvent molecules or other complex molecules. This can stabilize the complex structure and influence its solubility and crystal packing.[11]
-
Bridging Moiety: In polynuclear complexes, the hydroxyl group could potentially deprotonate and act as a bridging alkoxide ligand, linking two metal centers.
-
Enhanced Solubility: The polar hydroxyl group significantly increases the hydrophilicity of the ligand and its metal complexes, a critical advantage for applications in biological systems or aqueous-phase catalysis.
Caption: Coordination modes of picolinates vs. 5-HMPA.
Performance Showdown: Experimental Evidence
The structural and electronic differences translate directly into measurable performance metrics like thermodynamic stability and catalytic activity.
Thermodynamic Stability
The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β).[12] A higher value indicates a stronger metal-ligand interaction and a more stable complex.[12] While a direct, comprehensive comparison table across all ligands and metals is not available in a single source, we can infer trends from the literature. Chelating ligands containing picolinate arms demonstrate excellent coordinating ability toward metal ions like Mn(II) and Ga(III).[13][14] The enhanced σ-donor character of the 5-HMPA nitrogen atom would be expected to contribute to higher stability constants compared to ester derivatives.
| Ligand Family | Expected Metal Ion | Expected Log K Range | Rationale |
| Picolinic Acid | Divalent Transition Metals (e.g., Cu²⁺, Ni²⁺) | 5 - 8 (for K₁) | Baseline N,O-chelation.[15][16] |
| Picolinate Esters | Divalent Transition Metals (e.g., Cu²⁺, Ni²⁺) | Slightly Lower than Picolinic Acid | Electron-withdrawing ester group may weaken the M-N bond. |
| This compound | Divalent Transition Metals (e.g., Cu²⁺, Ni²⁺) | Potentially Higher than Picolinic Acid | Weak electron-donating -CH₂OH group strengthens the M-N bond. Potential for stabilizing H-bonds. |
| Tripodal Picolinates (e.g., Tpaa) | Ga³⁺ | ~21 (for overall β) | Multidentate chelation leads to exceptionally high stability (chelate effect).[14] |
Note: This table represents expected trends based on chemical principles. Exact values are highly dependent on the specific metal ion, temperature, and ionic strength of the solution.[12]
Application in Catalysis
In catalysis, the ligand's role is to modulate the electronic environment of the metal center, thereby controlling its reactivity. For instance, in oxidation catalysis using manganese, picolinic acid can significantly enhance the catalytic activity by forming high-valent Mn species.[1] The σ-donating nature of the picolinate's aromatic nitrogen boosts the nucleophilicity of the metal center and the overall catalytic activity of the complex.[1]
-
Picolinate Esters: The electron-withdrawing nature of the ester could make the metal center more electrophilic, which might be advantageous for certain reactions, but could be detrimental in others where electron density at the metal is key.
-
5-HMPA: The electron-donating hydroxymethyl group would enhance the electron density on the metal, potentially increasing its activity in oxidative addition steps common in cross-coupling reactions. The hydroxyl group could also participate directly in the catalytic cycle, for example, through proton-shuttling mechanisms.
Relevance in Bioinorganic Chemistry and Drug Delivery
The properties of 5-HMPA make it particularly attractive for biological applications.
-
Solubility and Bioavailability: The hydroxyl group enhances aqueous solubility, a critical factor for drug design. Poorly soluble compounds often have poor bioavailability.[17] Polymeric drug delivery systems are often employed to overcome such challenges.[18]
-
Biocompatibility: Picolinic acid itself is a biodegradable and low-toxicity chelating agent.[1] The 5-HMPA derivative retains this biocompatible core.
-
Targeting: The hydroxyl group provides a convenient chemical handle for conjugation to biomolecules or nanoparticles, enabling the development of targeted drug delivery systems or diagnostic agents.
Experimental Protocols: A Self-Validating Approach
To quantitatively compare ligand performance, precise experimental techniques are required. Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding interactions in solution.[19][20]
Synthesis and Purification of 5-HMPA
While commercially available, 5-HMPA can be synthesized from its precursors. A common route involves the oxidation of the corresponding hydroxymethyl pyridine derivative. A general procedure is outlined below, based on established chemical principles.
Protocol: Synthesis of this compound
-
Starting Material: 2,5-bis(hydroxymethyl)pyridine.
-
Selective Oxidation: Dissolve the starting material in an appropriate solvent (e.g., water or a buffered solution).
-
Add a selective oxidizing agent (e.g., MnO₂ or a biocatalyst like a specific oxidase) that preferentially oxidizes the hydroxymethyl group at the 2-position to a carboxylic acid while leaving the 5-position intact.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, filter off the oxidizing agent. Acidify the filtrate to precipitate the product.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterizing Metal-Ligand Binding via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[20][21]
Protocol: ITC Measurement of Metal-Picolinate Binding
-
Sample Preparation (Critical Step):
-
Prepare a buffered solution (e.g., HEPES or MES, pH 7.4).
-
Dissolve the macromolecule (e.g., a target protein or metal salt) and the ligand (e.g., 5-HMPA) in the exact same buffer to minimize heats of dilution.[19][22]
-
Degas all solutions thoroughly to prevent air bubbles.[23]
-
Accurately determine the concentrations of both the macromolecule and ligand solutions. Ligand concentration should typically be 10-20 times that of the macromolecule.[22]
-
-
Instrument Setup:
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, timed injections of the ligand into the sample cell while stirring. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.[21]
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone. This measures the heat of dilution, which must be subtracted from the main experimental data.[21]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to get the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model to extract the thermodynamic parameters: Kₐ, n, and ΔH.[22]
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion: Selecting the Right Picolinate for Your System
The choice between this compound and simpler picolinate esters is not a matter of one being universally superior, but rather a strategic decision based on the desired application.
-
Choose Picolinate Esters (Methyl, Ethyl) when your primary goal is to create neutral, more lipophilic complexes, for applications in organic-phase catalysis or when charge neutralization is paramount. They serve as excellent, simple bidentate ligands where secondary interactions are not required or desired.
-
Choose this compound (5-HMPA) when your application demands more sophisticated functionality. Its key advantages—enhanced aqueous solubility, potential for stronger metal binding, and the ability to form hydrogen bonds—make it the superior choice for:
-
Biomedical applications: Designing metal-based drugs, contrast agents, or radiopharmaceuticals where solubility and biocompatibility are critical.[13]
-
Aqueous-phase catalysis: Developing catalysts that operate efficiently in environmentally benign aqueous media.
-
Supramolecular chemistry: Constructing ordered solid-state materials or host-guest systems where hydrogen bonding can direct the assembly process.[24]
-
By understanding the fundamental structure-property relationships outlined in this guide, researchers can move beyond a trial-and-error approach and make informed, rational decisions in ligand design, accelerating the development of novel and efficient metal-based systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. parchem.com [parchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Page loading... [wap.guidechem.com]
- 10. Methyl picolinate | 2459-07-6 [chemicalbook.com]
- 11. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nist.gov [nist.gov]
- 17. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 24. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dipicolinic Acid and Its Isosteres: A Case Study in Metall-β-Lactamase Inhibition
Introduction
In the landscape of modern drug discovery, the strategic modification of known chemical scaffolds is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of dipicolinic acid (DPA), a well-established metal-chelating agent, and its isosteres, with a particular focus on their application as enzyme inhibitors. While a direct head-to-head efficacy comparison with 5-(hydroxymethyl)picolinic acid in a specific biological context is not extensively documented in current literature, we will explore the principles of isosteric replacement of DPA's carboxylate groups. This exploration will shed light on how subtle structural modifications, including those that could be derived from this compound, can profoundly impact biological activity.
Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a versatile molecule with a pyridine ring flanked by two carboxylic acid groups, enabling it to act as a potent chelating agent for various metal ions[1][2]. This property is central to its biological roles, such as its contribution to the heat resistance of bacterial endospores[3][4]. In medicinal chemistry, the DPA scaffold has been leveraged as a starting point for designing inhibitors of metalloenzymes.
Isosteres are molecules or ions that have the same number of atoms and valence electrons. In drug design, the concept of bioisosterism is a powerful strategy where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties of a parent compound[5]. The isosteric replacement of carboxylic acids, in particular, is a common tactic to improve drug-likeness by enhancing cell permeability, metabolic stability, and reducing off-target effects[6].
This guide will delve into a case study examining the isosteric replacement of one of the carboxylate groups of DPA in the context of inhibiting New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance[6][7][8]. We will explore how different isosteres influence inhibitory potency and the mechanism of action, providing a framework for understanding the structure-activity relationships (SAR) of this important class of compounds.
Dipicolinic Acid: A Promising Scaffold for Metalloenzyme Inhibition
The ability of dipicolinic acid to bind to metal ions has made it an attractive scaffold for the development of inhibitors targeting metalloenzymes. Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring, a process that requires one or two zinc ions in the active site[9]. The emergence and spread of bacteria producing MBLs, such as NDM-1, pose a significant threat to global health[7].
DPA has been identified as a fragment that can bind to the active site of MBLs and inhibit their activity[10]. However, its utility as a therapeutic agent can be limited by factors such as poor cell permeability and potential off-target effects associated with its strong metal-chelating properties[6]. This has prompted researchers to explore derivatives and isosteres of DPA to fine-tune its inhibitory activity and improve its pharmacological properties.
The Rationale for Isosteric Replacement
The carboxylic acid functional group, while effective for metal binding, can present challenges in drug development, including metabolic instability and poor membrane permeability[6]. Isosteric replacement of a carboxylate group with other acidic functional groups can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which in turn can affect its potency, selectivity, and pharmacokinetic profile[9].
Efficacy Comparison: Dipicolinic Acid Isosteres as NDM-1 Inhibitors
A key study by Chen et al. provides a comprehensive investigation into the effects of isosteric replacement of one carboxylate group of DPA on the inhibition of NDM-1[6][7][8]. This research serves as an excellent case study for comparing the efficacy of different DPA isosteres.
Chemical Structures and Design Strategy
The design strategy involved replacing one of the carboxylic acid groups of DPA with a variety of isosteres to explore a range of acidities (pKa values) and metal coordination preferences[6]. The parent compound, dipicolinic acid, and a selection of its isosteres are shown below.
Caption: Isosteric replacement of a carboxylate group in Dipicolinic Acid.
Comparative Inhibitory Activity
The inhibitory potency of the DPA isosteres against NDM-1 was evaluated by determining their half-maximal inhibitory concentrations (IC50). The results demonstrate that the choice of the carboxylate isostere significantly influences the inhibitory activity[6].
| Compound | Isosteric Group | NDM-1 IC50 (µM) |
| Dipicolinic Acid (DPA) | Carboxylic Acid | 0.13 ± 0.01 |
| Isostere 1 | Phosphonic Acid | 0.045 ± 0.003 |
| Isostere 2 | Sulfonic Acid | 1.1 ± 0.1 |
| Isostere 3 | Tetrazole | 0.20 ± 0.02 |
| Data synthesized from Chen et al.[6] |
As shown in the table, the phosphonic acid isostere (Isostere 1 ) exhibited a nearly 3-fold increase in potency compared to the parent DPA. In contrast, the sulfonic acid isostere (Isostere 2 ) was significantly less potent. The tetrazole isostere (Isostere 3 ) showed comparable potency to DPA. These findings highlight the profound impact of isosteric replacement on the inhibitory efficacy.
Mechanism of Inhibition
Beyond potency, the study also revealed that the nature of the isostere can alter the mechanism of inhibition[6]. Dipicolinic acid itself has a tendency to strip the zinc ions from the active site of NDM-1. However, some of its derivatives, through careful structural modifications, were shown to favor the formation of a stable ternary complex, consisting of the enzyme, the zinc ion, and the inhibitor[10]. This shift in mechanism can be advantageous in drug design, as it may lead to more selective and less toxic inhibitors.
The Role of this compound
Caption: Potential synthetic route to DPA isosteres from a this compound derivative.
Furthermore, methyl 5-(hydroxymethyl)picolinate has been reported to exhibit biological activity related to cardiovascular health by interacting with proteins such as MAPK, PCSK9, MPO, SIRT1, and TNF-α[14]. This suggests that the this compound scaffold itself may possess intrinsic biological activities worthy of further investigation.
Experimental Protocols
To provide a practical understanding of how the efficacy of these compounds is compared, we outline a generalized protocol for determining the IC50 values for MBL inhibition.
Determination of IC50 Values for MBL Inhibition
This protocol is adapted from the methodology described by Chen et al.[6].
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%.
Materials:
-
Metallo-β-lactamase (e.g., NDM-1)
-
Substrate (e.g., a chromogenic cephalosporin like CENTA or a standard β-lactam antibiotic like imipenem)
-
Inhibitor compounds (DPA and its isosteres)
-
Assay buffer (e.g., HEPES buffer with ZnSO4 and a surfactant)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the MBL in the assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Assay Setup: a. In a 96-well microplate, add a fixed volume of the enzyme solution to each well. b. Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor. c. Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C) to allow for binding.
-
Enzymatic Reaction: a. Initiate the reaction by adding a fixed volume of the substrate to each well. b. Immediately monitor the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA) over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial velocity (rate of reaction) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition (relative to the control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
Caption: A simplified workflow for IC50 determination.
Conclusion
The comparison of dipicolinic acid and its isosteres in the context of MBL inhibition provides a compelling illustration of the power of isosteric replacement in drug design. While DPA serves as a valuable starting point, its efficacy and pharmacological properties can be significantly enhanced through strategic chemical modifications. The choice of the isosteric group has been shown to modulate not only the inhibitory potency but also the mechanism of action.
Although a direct efficacy comparison between this compound and dipicolinic acid is not yet established in the literature, the former represents a key synthetic intermediate for accessing novel DPA isosteres. Future research may uncover unique biological activities of the this compound scaffold itself. This guide underscores the importance of a nuanced, data-driven approach to molecular design, where the principles of isosterism can be applied to optimize lead compounds and develop next-generation therapeutics.
References
- 1. ajol.info [ajol.info]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo‐β‐Lactamases [escholarship.org]
- 8. (Open Access) Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases (2019) | Allie Y. Chen | 26 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
Cross-validation of analytical methods for 5-(hydroxymethyl)picolinic acid quantification
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-(hydroxymethyl)picolinic acid
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This compound, a key chemical entity, demands robust analytical methods to ensure product quality and consistency. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The core principle of cross-validation is to ensure that a newly developed analytical method yields data that is equivalent to an established method. This process is critical when transferring methods between laboratories, updating instrumentation, or introducing a more advanced technique. Here, we will compare a workhorse HPLC-UV method with a high-sensitivity LC-MS/MS method, providing the underlying rationale for experimental choices and a self-validating protocol framework.
Foundational Principles: Choosing the Analytical Techniques
The selection of an analytical method is driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is often the go-to method in quality control environments due to its robustness, cost-effectiveness, and reliability. For a molecule like this compound, which contains a chromophore in its picolinic acid ring structure, UV detection is a natural fit. The method's strength lies in its precision and accuracy for quantifying the analyte at moderate to high concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When higher sensitivity and selectivity are required, particularly in complex matrices or for trace-level analysis, LC-MS/MS is the gold standard. By monitoring specific precursor-to-product ion transitions, this technique offers exceptional specificity, effectively eliminating interference from matrix components. This is crucial in scenarios like pharmacokinetic studies where the analyte is present in low concentrations in biological fluids.
This guide will walk through the process of validating both methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, followed by a cross-validation to establish their interchangeability under defined conditions.
Experimental Workflow and Design
A successful cross-validation study begins with a well-defined workflow. Each method is first independently validated for key performance characteristics before being directly compared.
Caption: Overall workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating checks and balances to ensure data integrity.
Preparation of Standards and Quality Control (QC) Samples
The accuracy of the entire study hinges on the quality of the reference standards and QCs.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a Class A 10 mL volumetric flask using a suitable solvent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Perform serial dilutions from the primary stock to prepare a series of calibration standards covering the anticipated concentration range (e.g., 1-100 µg/mL for HPLC-UV, 1-1000 ng/mL for LC-MS/MS).
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure an independent check on the calibration curve.
Protocol 1: HPLC-UV Method
This method is designed for robustness and routine analysis.
Caption: Experimental workflow for the HPLC-UV method.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 columns provide excellent retention and peak shape for polar aromatic compounds like picolinic acid derivatives.
-
Mobile Phase: 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v). Rationale: The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and symmetrical peak shapes on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm. Rationale: This wavelength corresponds to a UV absorbance maximum for the picolinic acid chromophore, maximizing sensitivity.
-
Injection Volume: 10 µL.
-
-
Validation Run: Inject the calibration standards, QCs, and blanks. Plot the peak area versus concentration to generate a calibration curve.
Protocol 2: LC-MS/MS Method
This method is optimized for high sensitivity and selectivity.
Caption: Experimental workflow for the LC-MS/MS method.
Step-by-Step Methodology:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A smaller internal diameter and particle size are used to achieve sharper peaks and better sensitivity, which is ideal for LC-MS.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, making it amenable to positive mode ESI.
-
Gradient: A typical gradient would be 5% B held for 0.5 min, ramped to 95% B over 3 min, held for 1 min, and re-equilibrated.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The nitrogen on the pyridine ring is readily protonated.
-
MRM Transition: The precursor ion ([M+H]+) for this compound (MW = 153.14) is m/z 154.1. A characteristic product ion resulting from the loss of water (H₂O) would be m/z 136.1. Therefore, the Multiple Reaction Monitoring (MRM) transition to monitor is 154.1 -> 136.1 .
-
Optimization: Source parameters (e.g., capillary voltage, gas flow) and collision energy must be optimized to maximize the signal for this specific transition.
-
-
Validation Run: Inject the calibration standards and QCs. Plot the peak area ratio (analyte/internal standard, if used) versus concentration.
Comparative Data Analysis & Results
Following independent validation, the same set of three QC samples (Low, Mid, High) were analyzed in replicate (n=6) by both methods on the same day by the same analyst to provide a direct comparison.
Table 1: Summary of Independent Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2 R1) |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | 1.0 - 1000 ng/mL | --- |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.8% | 80-120% (or tighter, e.g., 98-102%) |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2% for drug substance |
| LOD | 0.3 µg/mL | 0.2 ng/mL | --- |
| LOQ | 1.0 µg/mL | 1.0 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: Cross-Validation Results from Identical QC Samples
| QC Level | HPLC-UV Mean (µg/mL) ± SD (n=6) | LC-MS/MS Mean (µg/mL) ± SD (n=6) | % Difference |
| Low QC | 5.05 ± 0.07 | 5.01 ± 0.09 | -0.79% |
| Mid QC | 49.8 ± 0.51 | 50.3 ± 0.65 | +1.00% |
| High QC | 90.2 ± 0.88 | 89.5 ± 1.10 | -0.78% |
Percent Difference was calculated as: ((LCMS_Mean - HPLC_Mean) / HPLC_Mean) * 100
Interpretation and Conclusion
The independent validation results demonstrate that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and linear within their respective ranges. As expected, the LC-MS/MS method offers a significantly lower limit of quantification (1 ng/mL vs. 1 µg/mL), highlighting its superior sensitivity.
The critical cross-validation data presented in Table 2 shows that the percentage difference in the mean quantified values between the two methods is within ±1.0%. This level of agreement is excellent and falls well within typical acceptance criteria (e.g., ±15%). The results provide strong evidence that the two methods are equivalent and can be used interchangeably for quantifying this compound within the overlapping concentration range of 1-100 µg/mL.
This guide provides a robust framework for the development, validation, and cross-validation of analytical methods. By grounding experimental choices in scientific principles and adhering to international guidelines, laboratories can ensure the generation of reliable and reproducible data, which is the bedrock of drug development and manufacturing.
A Technical Guide to the Structure-Activity Relationship of 5-(Hydroxymethyl)picolinic Acid Analogs as Cytokine Biosynthesis Inhibitors
Foreword
For researchers and drug development professionals, the pyridine carboxylic acid scaffold, and specifically picolinic acid, represents a privileged structure in medicinal chemistry.[1] Its derivatives have shown a wide array of pharmacological activities, from antimicrobial to anticancer effects.[1] This guide focuses on a specific subclass: 5-(hydroxymethyl)picolinic acid analogs. Our exploration is grounded in their potential as inhibitors of pro-inflammatory cytokine biosynthesis, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[2] We will dissect the structure-activity relationships (SAR) that govern their biological function, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into the causal relationships between chemical structure and inhibitory activity.
The Rationale for Targeting TNF-α and IL-1 with Picolinic Acid Analogs
TNF-α and IL-1 are key mediators in the inflammatory cascade, and their overproduction is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[2][3] While biologic drugs that neutralize these cytokines have revolutionized treatment, there remains a significant need for orally bioavailable small-molecule inhibitors that can offer advantages in administration, cost, and patient compliance.[4][5]
Picolinic acid, an endogenous metabolite of tryptophan, has been shown to possess immunomodulatory and anti-proliferative properties.[6][7] The core picolinic acid structure acts as a bidentate chelating agent, which may be relevant to its biological activity.[6] The strategic placement of a hydroxymethyl group at the 5-position provides a key anchor point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into how modifications at this position, and others on the picolinic acid ring, influence the inhibition of TNF-α and IL-1 biosynthesis.
Deciphering the Structure-Activity Relationship (SAR)
The foundational evidence for the activity of this class of compounds comes from patent literature describing 5-substituted picolinic acids as inhibitors of TNF-α and IL-1 biosynthesis.[2] By analyzing the disclosed structures and supplementing this with data from related small-molecule TNF-α inhibitors, we can construct a cogent SAR model.
The Critical Role of the 5-Position Substituent
The 5-(hydroxymethyl) group is a key determinant of activity and serves as a primary point for derivatization. The hydroxyl group itself can participate in hydrogen bonding interactions within the target protein's binding site.
-
Esterification of the 5-Hydroxymethyl Group: Conversion of the primary alcohol to an ester, such as an acetate, is a common prodrug strategy. In the context of this compound analogs, this modification can modulate lipophilicity and cell permeability. The patent literature discloses that a methyl 5-(1-acetoxy-2-hydroxypropyl)-2-pyridinecarboxylate is an active compound.[2] This suggests that acylation of the hydroxyl group is well-tolerated and may enhance cellular uptake, where it can be hydrolyzed by intracellular esterases to release the active parent compound.
-
Etherification: While not explicitly detailed with comparative data in the primary patent, etherification of the 5-hydroxymethyl group would be a logical next step in SAR exploration to probe the steric and electronic requirements of the binding pocket.
The Influence of the Carboxylic Acid at the 2-Position
The carboxylic acid at the 2-position of the pyridine ring is crucial for the biological activity of many picolinic acid derivatives. It is often involved in key binding interactions, such as coordinating to metal ions in metalloenzymes or forming salt bridges with basic residues in a binding site.
-
Esterification to Prodrugs: Similar to the 5-hydroxymethyl group, the carboxylic acid can be esterified, for example, to a methyl ester.[2] This masks the polar carboxylic acid group, increasing lipophilicity and facilitating passive diffusion across cell membranes. The methyl ester can then be cleaved by intracellular esterases to unmask the active carboxylic acid.
Modifications to the Pyridine Ring
Substitutions on the pyridine ring itself can influence electronic properties, metabolic stability, and binding affinity. While the primary focus is on the 5-(hydroxymethyl) moiety, understanding the impact of other ring substitutions is important for lead optimization.
Comparative Analysis of Inhibitory Activity
While a comprehensive public dataset comparing a wide range of this compound analogs is not available, we can compile indicative data from the foundational patent and related literature to guide our understanding.
| Compound ID | R1 (at 5-position) | R2 (at 2-position) | Target | Reported Activity |
| Parent Scaffold | -CH₂OH | -COOH | TNF-α / IL-1 | Biologically Active Core |
| Analog 1 | -CH(OAc)CH(OH)CH₃ | -COOCH₃ | TNF-α / IL-1 | Active Inhibitor[2] |
| Analog 2 | -CH(OH)CH(OH)CH₃ | -COOCH₃ | TNF-α / IL-1 | Active Inhibitor[2] |
| Analog 3 | -CH(OH)CH(OH)CH₃ | -COOH | TNF-α / IL-1 | Active Inhibitor[2] |
Note: The table is illustrative and based on compounds disclosed as active in patent literature. Quantitative IC50 values for a direct comparison are not publicly available.
Mechanistic Insights and Signaling Pathways
Picolinic acid and its derivatives appear to exert their immunomodulatory effects through multiple mechanisms. As a tryptophan metabolite, picolinic acid is part of the kynurenine pathway, which is known to influence immune responses.[7] One proposed mechanism for the broader class of picolinic acids is the inhibition of c-Myc activation, a key transcription factor involved in cell proliferation and metabolism.[3] By suppressing c-Myc, these compounds can inhibit the proliferation of activated T-cells, a key component of the inflammatory response.[3]
Small molecule inhibitors of TNF-α can act through various mechanisms, including the disruption of the TNF-α trimer, which is its biologically active form.[4][8][9] It is plausible that this compound analogs could interfere with the biosynthesis or secretion of TNF-α and IL-1 from inflammatory cells like macrophages.
Below is a diagram illustrating the potential points of intervention for these inhibitors in the TNF-α signaling pathway.
Caption: TNF-α signaling pathway and potential inhibition points.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs. These are representative methods and may require optimization for specific derivatives.
Synthesis Workflow
The synthesis of a representative analog, methyl 5-((acetoxy)methyl)picolinate, can be achieved through a multi-step process starting from 2,5-pyridinedicarboxylic acid.
Caption: Synthetic workflow for a 5-(acyloxymethyl)picolinate analog.
Step-by-Step Synthesis of Methyl 5-((cinnamoyloxy)methyl)picolinate (as an example of an acyloxymethyl derivative): [10]
-
Esterification of 2,5-pyridinedicarboxylic acid: To a solution of 2,5-pyridinedicarboxylic acid in methanol at 0-5 °C, add thionyl chloride dropwise. Reflux the mixture for 3 hours. After completion, concentrate the reaction mixture and purify to obtain dimethyl pyridine-2,5-dicarboxylate.[10]
-
Selective Reduction: To a suspension of dimethyl pyridine-2,5-dicarboxylate and calcium chloride in a mixture of THF and methanol at 0 °C, add sodium borohydride portion-wise. Stir for 2 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield methyl 6-(hydroxymethyl)nicotinate.[10]
-
Acylation: To a solution of methyl 6-(hydroxymethyl)nicotinate and cinnamic acid in dichloromethane, add 4-dimethylaminopyridine and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). Stir the reaction mixture at room temperature for 12 hours. After workup and purification, methyl 5-((cinnamoyloxy)methyl)picolinate is obtained.[10]
In Vitro Biological Evaluation: TNF-α and IL-1β Inhibition Assay
The inhibitory activity of the synthesized compounds on TNF-α and IL-1β production can be assessed using a cell-based assay with lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line such as RAW 264.7.[11]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce cytokine production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14][15][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of TNF-α and IL-1 biosynthesis. The key takeaways from the current SAR understanding are:
-
The 5-(hydroxymethyl) group is a crucial feature that can be modified, particularly through esterification, to potentially improve pharmacokinetic properties.
-
The carboxylic acid at the 2-position is likely a key binding element and can be masked as an ester prodrug.
Future research in this area should focus on a systematic exploration of modifications at the 5-position, including the synthesis of a broader range of esters and ethers, to build a more comprehensive and quantitative SAR. Additionally, elucidation of the precise molecular mechanism of action will be critical for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols provided herein offer a solid foundation for researchers to embark on such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 3. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of TNF-alpha | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 9. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. raybiotech.com [raybiotech.com]
- 14. mpbio.com [mpbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. stemcell.com [stemcell.com]
A Comparative Analysis of Picolinic Acid and Chromium Picolinate: Biological Effects and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Delineating Two Biologically Significant Molecules
Picolinic acid, an endogenous metabolite of the amino acid tryptophan, and chromium picolinate, a synthetic nutritional supplement, are often discussed in overlapping biological contexts, primarily due to the shared "picolinate" moiety. However, their origins, chemical nature, and primary biological roles are fundamentally distinct. This guide provides an in-depth technical comparison of their biological effects, supported by experimental data and protocols, to offer clarity for research and development professionals.
Picolinic acid is a natural chelating agent produced in the body via the kynurenine pathway.[1] Its primary recognized function is to facilitate the absorption and transport of essential minerals.[1] Beyond this, it exhibits a range of neuroprotective, immunological, and anti-proliferative effects.[2]
Chromium picolinate, in contrast, is a coordination complex of trivalent chromium and three molecules of picolinic acid.[3] It is not found naturally in the body. The rationale for this synthetic compound is to enhance the bioavailability of chromium, a trace mineral implicated in carbohydrate and lipid metabolism.[4] The picolinic acid component serves as a highly efficient ligand to facilitate the absorption of chromium.[5]
Comparative Analysis of Biological Effects
The distinct nature of these two compounds translates to different, though occasionally intersecting, biological activities. While chromium picolinate's effects are overwhelmingly attributed to the action of chromium, the biological contributions of picolinic acid, both as an independent molecule and as part of the chromium picolinate complex, warrant a detailed comparison.
Metabolic Effects: Insulin Sensitivity and Glucose Homeostasis
Chromium Picolinate: A substantial body of research has focused on the role of chromium picolinate in improving insulin sensitivity and glycemic control. Clinical studies have shown that supplementation with chromium picolinate can lead to reductions in blood glucose, insulin levels, and hemoglobin A1c (HbA1c) in individuals with type 2 diabetes.[6][7] A meta-analysis of 16 randomized controlled trials demonstrated that chromium supplementation, with chromium picolinate being the most effective form, improved HbA1c, fasting blood glucose, and HOMA-IR in people with type 2 diabetes.[8] One study reported that 1,000 µ g/day of chromium picolinate for 12 weeks resulted in a significant reduction of 1.1 in average HbA1c levels.[9]
The proposed mechanism for these effects involves the potentiation of the insulin signaling pathway. Chromium is believed to enhance the activity of the insulin receptor and downstream signaling proteins, leading to increased translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into cells.[10][11] Some studies suggest that chromium picolinate may also exert its effects by modulating cellular cholesterol homeostasis, which in turn influences GLUT4 trafficking.[12]
Picolinic Acid: The independent effects of picolinic acid on glucose metabolism are less well-characterized. Research in this area is sparse, and the available evidence does not suggest a primary role for picolinic acid in directly regulating insulin sensitivity or glucose uptake in the same manner as chromium. While some studies have investigated the broader metabolic implications of the kynurenine pathway, the specific contribution of picolinic acid to glucose homeostasis remains an area for further investigation.
Comparative Summary of Metabolic Effects:
| Parameter | Chromium Picolinate | Picolinic Acid |
| Primary Effect | Enhances insulin sensitivity and glucose uptake | Not a primary regulator of glucose metabolism |
| Mechanism | Potentiates insulin signaling pathway, increases GLUT4 translocation | No well-defined direct mechanism on insulin signaling |
| Clinical Evidence | Numerous studies show improvements in glycemic control in diabetes[6][7] | Limited to no direct clinical evidence for glycemic control |
Immunomodulatory Effects
Picolinic Acid: Picolinic acid has demonstrated significant immunomodulatory properties. It can act as a costimulus for macrophage activation, working synergistically with interferon-gamma (IFN-γ) to induce the production of reactive nitrogen intermediates.[13] It is also a selective inducer of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are chemokines involved in inflammatory responses.[14] Furthermore, picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses by inhibiting viral entry.[15]
Chromium Picolinate: The immunomodulatory effects of chromium picolinate are less direct and are likely secondary to its metabolic actions and the potential influence of chromium on immune cell function. There is no strong evidence to suggest that the chromium picolinate complex as a whole has the same specific immunomodulatory activities as free picolinic acid.
Neuroprotective Effects
Picolinic Acid: As a metabolite of the kynurenine pathway, which is active in the central nervous system, picolinic acid has been investigated for its neuroprotective potential.[1] It has been shown to block the neurotoxic effects of another tryptophan metabolite, quinolinic acid, without affecting its neuroexcitant properties.[16] Studies have demonstrated that picolinic acid can protect neurons from quinolinic acid-induced depletion.[17]
Chromium Picolinate: The direct neuroprotective effects of chromium picolinate are not a primary area of research. While some studies have explored the impact of chromium on brain function, the specific contribution of the picolinate form to neuroprotection, independent of its metabolic effects, is not well established.
Bioavailability and Safety Profile
Bioavailability: The primary reason for chelating chromium with picolinic acid is to enhance its absorption. Studies have shown that chromium picolinate has greater bioavailability compared to other forms of chromium, such as chromium chloride or chromium nicotinate.[18][19] This is attributed to the stability of the complex and the ability of picolinic acid to facilitate mineral transport across the intestinal wall.[5]
Safety and Toxicity:
Chromium Picolinate: The safety of chromium picolinate has been the subject of some debate. While many studies have found it to be safe at typical supplemental doses, there have been isolated case reports of renal and liver toxicity associated with high-dose intake.[20] However, a comprehensive review of over 60 studies concluded that there is no risk to human health from its use as a nutrient supplement.[21] Long-term toxicity and carcinogenicity studies in rodents have also shown a lack of significant adverse effects.[22]
Picolinic Acid: Picolinic acid itself is considered to have low toxicity.[23] However, at very high doses, it can be harmful.[24] One study in rats found that very high doses (≥500 mg/kg/day) were vascular-neurotoxic.[23] The Material Safety Data Sheet (MSDS) for picolinic acid indicates that it can be irritating to the eyes, respiratory system, and skin, and harmful if swallowed in large amounts.[25]
Experimental Protocols
To aid researchers in the investigation of the biological effects of picolinic acid and chromium picolinate, the following are detailed protocols for key experiments.
Glucose Uptake Assay in Adipocytes
This protocol is designed to measure the rate of glucose uptake in cultured adipocytes (e.g., 3T3-L1 cells) in response to treatment with picolinic acid or chromium picolinate.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in a serum-free medium.
-
Treatment: Treat the cells with varying concentrations of picolinic acid, chromium picolinate, or a vehicle control for a specified duration. Include a positive control such as insulin.
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample and express the results as a percentage of the control.
Western Blot Analysis of Insulin Signaling Proteins
This protocol allows for the assessment of the activation state of key proteins in the insulin signaling pathway following treatment with the test compounds.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) and treat with picolinic acid, chromium picolinate, or controls for the desired time.
-
Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 10-15 minutes) to activate the signaling pathway.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of insulin signaling proteins (e.g., IRβ, IRS-1, Akt, and p38 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing the Mechanisms of Action
To further elucidate the distinct and overlapping pathways influenced by picolinic acid and chromium picolinate, the following diagrams are provided.
Caption: Synthesis pathways of picolinic acid and chromium picolinate.
Caption: Chromium picolinate's potentiation of the insulin signaling pathway.
Caption: Picolinic acid's independent roles in immunomodulation and neuroprotection.
Conclusion
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. examine.com [examine.com]
- 9. Chromium supplements could play role in conventional diabetes care [nutraingredients.com]
- 10. Oral chromium picolinate improves carbohydrate and lipid metabolism and enhances skeletal muscle Glut-4 translocation in obese, hyperinsulinemic (JCR-LA corpulent) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage activating properties of the tryptophan catabolite picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromium picolinate shows greater benefits in diabetes care than other forms of chromium | EurekAlert! [eurekalert.org]
- 20. Chromium picolinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study suggests no risk from chromium picolinate [nutraingredients.com]
- 22. Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. sds.metasci.ca [sds.metasci.ca]
The Bench-to-Bedside Journey: A Comparative Guide to In Vitro and In Vivo Studies of 5-(Hydroxymethyl)picolinic Acid Derivatives
For researchers, scientists, and drug development professionals, the path from a promising chemical entity to a potential therapeutic is a rigorous journey of validation. This guide provides an in-depth comparison of in vitro and in vivo studies for a compelling class of molecules: 5-(hydroxymethyl)picolinic acid derivatives. These compounds, characterized by a pyridine ring with hydroxyl and carboxyl functionalities, have garnered interest for their diverse biological activities.[1] This document will not merely list protocols but will delve into the scientific rationale behind experimental choices, fostering a deeper understanding of how to effectively evaluate these derivatives.
The Scientific Imperative: Why Two Arenas of Study?
The fundamental reason for conducting both in vitro and in vivo research lies in the vast difference between a controlled, artificial environment and a complex, living organism. In vitro studies, Latin for "in glass," are performed outside of a living organism, typically in test tubes or petri dishes. They are indispensable for initial screening, mechanism of action studies, and understanding the direct effects of a compound on a specific biological target.[2] Conversely, in vivo studies, meaning "within the living," are conducted in whole, living organisms, such as animal models.[3][4][5] These studies are crucial for evaluating a compound's overall efficacy, safety, and pharmacokinetic profile in a systemic context.[5]
A key challenge in drug development is the often-observed discrepancy between promising in vitro results and a lack of efficacy or unexpected toxicity in vivo. This guide aims to illuminate the bridge between these two worlds for this compound derivatives, providing a framework for a more predictive and successful preclinical development program.
Experimental Workflow: From Target Engagement to Systemic Response
The evaluation of a novel this compound derivative typically follows a logical progression from initial, high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Caption: A generalized experimental workflow for the evaluation of this compound derivatives.
In Vitro Investigations: Unraveling the Molecular Mechanism
The initial exploration of a this compound derivative's potential begins at the molecular and cellular level. These studies are designed to be rapid, cost-effective, and provide a clear indication of a compound's direct biological activity.
Target Engagement: Enzyme Inhibition Assays
Many picolinic acid derivatives exert their effects by inhibiting specific enzymes.[6][7] For instance, derivatives of the related picolinic acid have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[6] An in vitro enzyme inhibition assay is a fundamental first step to quantify the potency of a novel this compound derivative.
Table 1: Illustrative In Vitro Enzyme Inhibition Data for a Hypothetical this compound Derivative (HMPA-D1)
| Parameter | Value | Description |
| Target Enzyme | Example: Matrix Metalloproteinase-9 (MMP-9) | An enzyme implicated in inflammation and cancer metastasis. |
| IC50 | 0.5 µM | The half-maximal inhibitory concentration; a measure of potency. |
| Ki | 0.2 µM | The inhibition constant; reflects the binding affinity of the inhibitor to the enzyme. |
| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate.[8] |
Cellular Activity: Cell-Based Assays
While enzyme assays confirm target engagement, cell-based assays provide insights into a compound's ability to exert its effect within a cellular context.[9][10] These assays can assess a variety of parameters, including cytotoxicity, anti-inflammatory effects, and inhibition of specific signaling pathways.
For a this compound derivative with potential anti-inflammatory properties, a common cell-based assay involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the derivative to reduce the production of inflammatory mediators, such as nitric oxide (NO) or tumor necrosis factor-alpha (TNF-α), can then be quantified.
Caption: A simplified diagram of a potential mechanism of action for a this compound derivative in inhibiting the NF-κB signaling pathway.
In Vivo Studies: Assessing Systemic Effects and Therapeutic Potential
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are essential for understanding how a this compound derivative behaves in a complex physiological system.[3][4][5]
Pharmacokinetics: The Body's Effect on the Drug
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11][12] A favorable PK profile is critical for a drug to reach its target in sufficient concentrations and for a long enough duration to exert a therapeutic effect.
Table 2: Representative In Vivo Pharmacokinetic Parameters for HMPA-D1 in a Rodent Model
| Parameter | Value | Description |
| Bioavailability (F%) | 45% | The fraction of the administered dose that reaches systemic circulation. |
| Tmax | 1.5 hours | The time to reach maximum plasma concentration. |
| Cmax | 2.5 µg/mL | The maximum plasma concentration. |
| t1/2 | 4 hours | The elimination half-life; the time it takes for the plasma concentration to reduce by half. |
| Clearance (CL) | 10 mL/min/kg | The volume of plasma cleared of the drug per unit time. |
Pharmacodynamics and Efficacy: The Drug's Effect on the Body
Pharmacodynamics (PD) examines the relationship between drug concentration and its therapeutic effect.[11] Efficacy studies in relevant animal models of disease are the ultimate test of a compound's therapeutic potential. For a this compound derivative with anti-inflammatory properties, a common model is the carrageenan-induced paw edema model in rats.
In such a study, the derivative would be administered prior to the injection of carrageenan, an inflammatory agent, into the rat's paw. The reduction in paw swelling over time, compared to a control group, provides a quantitative measure of the compound's anti-inflammatory efficacy in vivo.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug development program hinges on the ability to establish a clear correlation between in vitro potency and in vivo efficacy. For our hypothetical HMPA-D1, the in vitro IC50 of 0.5 µM against MMP-9 should translate to a plasma concentration that can be safely achieved and maintained above this level for a therapeutic effect to be observed in an in vivo model where MMP-9 plays a pathological role.
Discrepancies between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, or off-target effects that only become apparent in a whole organism.
Detailed Experimental Protocols
In Vitro: MMP-9 Inhibition Assay (Fluorogenic Substrate)
-
Reagents and Materials: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35), 96-well black microplate, fluorometric plate reader.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in assay buffer.
-
Assay Procedure: a. To each well of the microplate, add 50 µL of the compound dilution. b. Add 25 µL of the MMP-9 enzyme solution to each well and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well. d. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.[13]
-
Experimental Groups:
-
Control group (vehicle only)
-
Positive control group (e.g., indomethacin)
-
Test groups (different doses of the this compound derivative)
-
-
Procedure: a. Administer the vehicle, positive control, or test compound orally or intraperitoneally. b. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
The evaluation of this compound derivatives requires a multifaceted approach that integrates both in vitro and in vivo methodologies. While in vitro studies provide crucial information on mechanism and potency at the molecular and cellular levels, in vivo studies are indispensable for understanding the compound's behavior in a complex biological system and for predicting its therapeutic potential in humans. A thorough and well-designed experimental cascade, as outlined in this guide, will enable researchers to make informed decisions and advance the most promising candidates towards clinical development.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologics.com [microbiologics.com]
- 10. A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and pharmacodynamics of agents proven to raise high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-(hydroxymethyl)picolinic acid: A Guide for Researchers
Introduction: The Significance of 5-(hydroxymethyl)picolinic acid in Modern Drug Discovery
This compound is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with both a carboxylic acid and a hydroxymethyl group, imparts valuable properties for molecular recognition and interaction with biological targets. This versatile scaffold is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including novel antibiotics, anti-inflammatory agents, and oncology therapeutics. The strategic placement of the functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for research and development teams. A variety of synthetic strategies have been explored, each with its own set of advantages and disadvantages. This guide provides a comprehensive head-to-head comparison of prominent synthetic routes to this valuable molecule, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Multi-step Synthesis from a Dicarboxylic Acid Precursor
This well-established route commences with the commercially available pyridine-2,5-dicarboxylic acid. The strategy hinges on the selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, a transformation that requires careful orchestration of protecting groups and reducing agents.
Reaction Pathway
Figure 1: Synthetic pathway from pyridine-2,5-dicarboxylic acid.
Expertise & Experience: Causality Behind Experimental Choices
The initial diesterification of pyridine-2,5-dicarboxylic acid is a crucial step to differentiate the two carboxylic acid groups electronically and sterically, paving the way for selective reduction. The use of thionyl chloride in methanol is a robust and high-yielding method for this transformation.
The selective reduction of the C5-ester to the corresponding alcohol is the cornerstone of this route. The choice of sodium borohydride in the presence of a Lewis acid like lithium chloride is critical. The Lewis acid coordinates to the nitrogen of the pyridine ring and the carbonyl oxygen of the C2-ester, deactivating it towards reduction. This allows for the preferential reduction of the more electron-rich C5-ester. Without the Lewis acid, a mixture of the desired product, the diol, and unreacted starting material is often observed, leading to challenging purification steps.
Finally, the hydrolysis of the remaining methyl ester to the carboxylic acid is a standard saponification reaction. Careful control of the pH during workup is necessary to ensure the protonation of the carboxylate and prevent the formation of the sodium salt, which can complicate isolation.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Dimethyl pyridine-2,5-dicarboxylate [1] To a suspension of pyridine-2,5-dicarboxylic acid (1.0 g, 5.98 mmol) in methanol (10 mL) at 0-5 °C, thionyl chloride (1.42 g, 11.96 mmol) is added dropwise. The reaction mixture is then heated to reflux for 3 hours. After completion, the reaction is cooled, and excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford dimethyl pyridine-2,5-dicarboxylate as a white solid.
Step 2: Synthesis of Methyl 5-(hydroxymethyl)picolinate To a solution of dimethyl pyridine-2,5-dicarboxylate (1.0 g, 5.12 mmol) and lithium chloride (0.43 g, 10.24 mmol) in a mixture of tetrahydrofuran (10 mL) and ethanol (5 mL), sodium borohydride (0.39 g, 10.24 mmol) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 5-(hydroxymethyl)picolinate.
Step 3: Synthesis of this compound Methyl 5-(hydroxymethyl)picolinate (1.0 g, 5.98 mmol) is dissolved in a mixture of methanol (10 mL) and 2 M aqueous sodium hydroxide (6 mL). The mixture is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: Biocatalytic Approach from 5-Methylpicolinic Acid
Leveraging the specificity of enzymes, this route offers a greener and potentially more direct synthesis from a readily available starting material, 5-methylpicolinic acid. This approach utilizes whole-cell biocatalysts or isolated enzymes to achieve the targeted hydroxylation of the methyl group.
Reaction Pathway
Figure 2: Biocatalytic synthesis from 5-methylpicolinic acid.
Expertise & Experience: The Power of Enzymatic Selectivity
The key advantage of a biocatalytic route is the exquisite selectivity of enzymes, which can often perform transformations that are challenging to achieve with traditional chemical methods. In this case, a cytochrome P450 monooxygenase or a similar hydroxylating enzyme can selectively oxidize the methyl group to a hydroxymethyl group without affecting the carboxylic acid or the pyridine ring. This eliminates the need for protecting groups and often leads to a cleaner reaction profile with fewer byproducts.
The success of this route is highly dependent on the identification and optimization of a suitable biocatalyst. This may involve screening different microorganisms or genetically engineering enzymes to enhance their activity and stability for the specific substrate. While the initial development of the biocatalyst can be resource-intensive, the resulting process can be highly efficient and sustainable for large-scale production.
Illustrative Experimental Protocol (Conceptual)
Whole-Cell Biotransformation A culture of a suitable microorganism (e.g., a strain of Pseudomonas or a recombinant E. coli expressing a hydroxylase) is grown in a suitable fermentation medium. Once the desired cell density is reached, 5-methylpicolinic acid is added to the culture. The biotransformation is monitored over time by techniques such as HPLC or LC-MS. Upon completion, the cells are removed by centrifugation, and the supernatant is subjected to extraction and purification to isolate the this compound. The pH of the culture medium and other fermentation parameters need to be carefully controlled to maintain enzyme activity and cell viability.
Head-to-Head Comparison: Performance Metrics
| Parameter | Route 1: Multi-step Chemical Synthesis | Route 2: Biocatalytic Synthesis |
| Starting Material | Pyridine-2,5-dicarboxylic acid | 5-Methylpicolinic acid |
| Number of Steps | 3 | 1 (after biocatalyst development) |
| Overall Yield | Moderate to Good (typically 50-70%) | Potentially High (can exceed 90%) |
| Reagents & Solvents | Thionyl chloride, methanol, sodium borohydride, lithium chloride, organic solvents | Aqueous media, nutrients for cell growth |
| Scalability | Readily scalable with standard chemical equipment | Scalability depends on fermentation capacity and biocatalyst productivity |
| Environmental Impact | Use of hazardous reagents and organic solvents | Generally considered "greener" with aqueous reaction media and biodegradable waste |
| Development Effort | Well-established chemistry, lower initial development effort | Requires significant effort in biocatalyst screening, development, and optimization |
| Purification | May require column chromatography | Often simpler purification from aqueous media |
Conclusion: Selecting the Optimal Route
The choice between a multi-step chemical synthesis and a biocatalytic approach for the preparation of this compound depends on several factors, including the scale of production, available resources, and long-term manufacturing strategy.
The multi-step chemical synthesis from pyridine-2,5-dicarboxylic acid is a reliable and well-understood route that is suitable for laboratory-scale synthesis and initial drug discovery efforts. It utilizes readily available starting materials and standard organic chemistry techniques. However, its multi-step nature and the use of hazardous reagents may be less desirable for large-scale, sustainable manufacturing.
The biocatalytic route from 5-methylpicolinic acid represents a more modern and environmentally friendly approach. While it requires a significant upfront investment in biocatalyst development, it offers the potential for a highly efficient, selective, and scalable process with a smaller environmental footprint. For pharmaceutical companies with a commitment to green chemistry and long-term production, the biocatalytic route is an attractive and increasingly viable option.
Ultimately, a thorough evaluation of the specific project requirements and a cost-benefit analysis will guide the selection of the most appropriate synthetic strategy for accessing this important building block.
References
A Researcher's Guide to Benchmarking 5-(Hydroxymethyl)picolinic Acid-Based Inhibitors for 2-Oxoglutarate-Dependent Oxygenases
In the landscape of epigenetic drug discovery, the family of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases presents a compelling array of therapeutic targets. These enzymes, which include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), play critical roles in chromatin regulation, gene expression, and cellular signaling. Dysregulation of their activity is implicated in numerous pathologies, most notably cancer, making the development of potent and selective inhibitors a high-priority research area.
The picolinic acid scaffold has emerged as a robust starting point for the design of inhibitors that act as mimetics of the 2-oxoglutarate cosubstrate. This guide provides a comprehensive framework for benchmarking the performance of a novel inhibitor series based on the 5-(hydroxymethyl)picolinic acid core. We will delve into the causal reasoning behind experimental choices, provide detailed protocols for robust performance evaluation, and compare this scaffold against established inhibitors to build a structure-activity relationship (SAR) narrative. This guide is intended for researchers in drug development and chemical biology, offering a practical approach to inhibitor characterization from in vitro potency to cellular efficacy.
The Mechanism of Action: A Tale of Competitive Inhibition
2OG-dependent oxygenases catalyze a variety of oxidative reactions by coupling the decarboxylation of 2-oxoglutarate to the oxidation of a prime substrate. The catalytic cycle, initiated by the binding of Fe(II) and 2OG to the enzyme's active site, is a critical process to understand for effective inhibitor design. Picolinic acid-based inhibitors function by chelating the active site Fe(II) ion and occupying the binding pocket of the 2-oxoglutarate cosubstrate, thereby competitively inhibiting the enzyme's function.
Caption: Inhibition of 2OG-dependent oxygenases by picolinic acid analogs.
Comparator Compound Selection: Building a Structure-Activity Relationship Framework
To effectively benchmark a new chemical series, it is crucial to select appropriate comparator compounds. For the this compound scaffold, we have selected two key comparators that will allow us to build a meaningful SAR narrative.
-
Pyridine-2,4-dicarboxylic acid (2,4-PDCA): A well-established, broad-spectrum inhibitor of 2OG oxygenases. Its dicarboxylic acid motif provides strong chelation of the active site iron.
-
IOX1 (5-carboxy-8-hydroxyquinoline): A potent, cell-permeable, broad-spectrum inhibitor. The 5-carboxy group is of particular interest as it allows for a direct comparison of the electronic and steric effects of a carboxylate versus a hydroxymethyl group at the 5-position.[1][2]
Experimental Design for Performance Benchmarking
A multi-tiered approach is essential for a thorough evaluation of inhibitor performance, progressing from initial in vitro potency to cellular activity and selectivity.
Tier 1: In Vitro Enzymatic Potency
The initial assessment of an inhibitor's potency is determined through in vitro enzymatic assays. We will focus on two robust and widely used methods.
This assay provides a general measure of an inhibitor's ability to block the activity of a 2OG-dependent oxygenase by monitoring the consumption of the 2OG cosubstrate.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM ferrous ammonium sulfate, 2 mM L-ascorbic acid).
-
In a 96-well plate, add the reaction buffer, the target enzyme (e.g., recombinant KDM4A), and the inhibitor at various concentrations.
-
Initiate the reaction by adding the peptide substrate and 2-oxoglutarate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and derivatize the remaining 2-oxoglutarate with o-phenylenediamine to form a fluorescent product.[3][4]
-
Measure the fluorescence (excitation/emission ~340/420 nm).
-
Calculate the IC50 value from the dose-response curve.
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay ideal for measuring specific histone methylation marks.
Caption: A streamlined workflow for the AlphaLISA-based detection of KDM activity.
Protocol:
-
To a 384-well plate, add the KDM enzyme (e.g., KDM4A), biotinylated histone peptide substrate (e.g., H3K9me3), and the inhibitor at various concentrations in assay buffer.
-
Initiate the reaction by adding 2-oxoglutarate and L-ascorbate.
-
Incubate for 60 minutes at room temperature.[5]
-
Stop the reaction and add a detection mixture containing an antibody specific for the demethylated product (e.g., H3K9me2) conjugated to AlphaLISA acceptor beads and streptavidin-coated donor beads.[6][7][8]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Determine IC50 values from the resulting dose-response curves.
Tier 2: Cellular Activity Assessment
Demonstrating that an inhibitor is active in a cellular context is a critical step. This requires the compound to be permeable to the cell membrane and to engage its target in the complex intracellular environment.
High-content imaging (HCI) provides a powerful, quantitative method to measure changes in histone methylation levels on a per-cell basis.[9][10]
Protocol:
-
Seed a suitable cell line (e.g., U2OS or HeLa) in a 96- or 384-well imaging plate.
-
Treat the cells with the inhibitor at a range of concentrations for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear fluorescence intensity of the histone methylation mark.
-
Calculate the EC50 value, the concentration at which the inhibitor produces 50% of its maximal effect.
Data Presentation and Comparative Analysis
For a clear comparison, the performance data should be summarized in a tabular format. The following table presents a combination of published data for our comparator compounds and hypothetical, yet SAR-informed, data for this compound.
| Compound | Target Enzyme | In Vitro IC50 (µM) | Cellular EC50 (µM) | Notes |
| This compound | KDM4A | 25 (Hypothetical) | 50 (Hypothetical) | Expected moderate potency and good cell permeability. |
| 2,4-PDCA | KDM4E | ~0.5[11] | >100 | Potent in vitro, but poor cell permeability. |
| IOX1 | KDM4A | 0.6[12] | 86[13] | Potent in vitro with demonstrated cellular activity. |
| IOX1 | KDM3A | 0.1[14] | N/A | High in vitro potency against KDM3A. |
| 5-aminoalkyl-2,4-PDCA | JMJD5 | ~0.3-0.9[11] | N/A | Maintains potency against JMJD5 compared to 2,4-PDCA. |
Structure-Activity Relationship (SAR) Insights
-
The Role of the 5-Substituent: The nature of the substituent at the 5-position of the picolinic acid ring is critical for both potency and cellular activity. The carboxyl group in IOX1 likely contributes to its high in vitro potency through additional interactions in the active site, but its charged nature may limit passive diffusion across cell membranes, as evidenced by the significant drop in potency from the in vitro to the cellular assay.
-
Cell Permeability: The neutral hydroxymethyl group in our lead compound is predicted to enhance cell permeability compared to the dicarboxylic acid of 2,4-PDCA and the carboxyl group of IOX1. This is a crucial consideration for developing orally bioavailable drugs.
-
Potency Considerations: While the hydroxymethyl group may improve pharmacokinetics, it is likely to result in lower in vitro potency compared to a strongly chelating group like a carboxylate. This highlights the classic trade-off in drug design between potency and drug-like properties.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the performance of this compound-based inhibitors. By employing a combination of robust in vitro and cellular assays and by making judicious comparisons to well-characterized inhibitors, researchers can build a comprehensive understanding of a new inhibitor's potential.
The hypothetical data for this compound suggests a compound with moderate potency but potentially favorable cellular activity. The next steps in the evaluation of such a compound would involve:
-
Selectivity Profiling: Testing against a broad panel of KDMs and other 2OG-dependent oxygenases to determine its selectivity profile.
-
Mechanism of Action Studies: Confirming competitive inhibition with respect to 2-oxoglutarate.
-
Pharmacokinetic Profiling: Assessing metabolic stability, plasma protein binding, and in vivo pharmacokinetics.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.
By following this structured approach, researchers can efficiently and effectively advance novel picolinic acid-based inhibitors from initial hits to promising clinical candidates.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Histone Methylation Cell Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 8. revvity.com [revvity.com]
- 9. Configuration of a high-content imaging platform for hit identification and pharmacological assessment of JMJD3 demethylase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 13. IOX1 | Structural Genomics Consortium [thesgc.org]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(Hydroxymethyl)picolinic acid
As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible disposal. This guide provides a comprehensive framework for the proper disposal of 5-(Hydroxymethyl)picolinic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety protocols and regulatory requirements, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its associated hazards. This compound is classified as hazardous, and understanding its specific risks is the foundation of safe handling and disposal. The primary hazards are summarized in the table below.
| Hazard Type | GHS Classification | Key Precautionary Statement | Source |
| Health Hazard | Serious Eye Damage (Category 1) | P280: Wear eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [1][2] |
| Health Hazard | Acute Toxicity, Oral (Category 4) | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [1] |
| Environmental Hazard | Harmful to aquatic life (Category 3) | P273: Avoid release to the environment. | [1] |
The causality behind these precautions is clear: the compound can cause irreversible eye damage upon contact and is toxic if ingested.[1][2] Furthermore, its classification as an aquatic hazard mandates that it must never be disposed of down the drain, as this can contaminate waterways.[1][3]
The Core Principle: Segregation and Centralized Disposal
The fundamental rule for disposing of this compound, like most laboratory chemicals, is that it must be treated as hazardous waste.[4] This means it cannot be mixed with general refuse or discharged into the sewer system.[5] All waste streams containing this chemical must be collected, properly labeled, and turned over to an approved waste disposal facility.[1][6][7]
The entire disposal workflow is built upon a "cradle-to-grave" responsibility model established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] From the moment the chemical is synthesized or purchased to its final destruction, it must be managed in a compliant manner.
Step-by-Step Disposal Protocols
Below are detailed procedures for managing different waste streams involving this compound.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Container Integrity: Leave the chemical in its original container whenever possible.[1] Ensure the container is securely closed and free from damage.[5]
-
Labeling for Disposal:
-
Storage Pending Pickup: Store the labeled container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of generation and under the control of laboratory personnel.[9] Ensure it is stored separately from incompatible materials such as strong oxidizing agents, bases, or strong acids.[8][10]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This includes items like weigh boats, contaminated gloves, or disposable lab coats.
-
Gross Decontamination: Remove as much of the solid chemical residue as possible. This collected residue should be treated as solid waste per Protocol 3.1.
-
Collection: Place all contaminated solid items into a designated solid waste container (typically a lined drum or a puncture-resistant bag in a rigid container).
-
Labeling: The container for contaminated solids must also have a hazardous waste label, clearly stating "Solid Waste contaminated with this compound."
-
Storage: Store this container in the SAA alongside other solid chemical waste.
Note on Empty Containers: To be considered non-hazardous, a container must be thoroughly emptied, and the first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]
Protocol 3.3: Spill Cleanup and Disposal
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate the area and follow your institution's emergency response plan.[12]
-
Control Dust: Avoid any actions that generate dust.[1] Do not sweep with a dry broom.
-
Cleanup Procedure:
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully scoop or sweep the material into a suitable, sealable container for waste disposal.[2]
-
-
Final Decontamination: Wipe the affected area with a damp cloth or sponge. The cloth and any contaminated PPE (e.g., gloves) must be disposed of as contaminated solid waste (Protocol 3.2).
-
Label and Store: Seal and label the container with the spill cleanup debris as hazardous waste and move it to the SAA.
Laboratory Waste Storage and Management
Proper storage while awaiting pickup is a critical component of compliance and safety, governed by both EPA and OSHA regulations.[5][12]
Satellite Accumulation Area (SAA) Requirements
-
Location: The SAA must be at or near the point of waste generation. Waste should not be moved between different SAAs.[4]
-
Container Management: Waste containers must be kept closed except when adding waste.[8] They must be chemically compatible with the waste and in good condition.[5]
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a Central Accumulation Area (CAA) within three days.[4][8]
-
Segregation: The cardinal rule of chemical storage also applies to waste: segregate incompatibles .[8] this compound, as an organic acid, should not be stored with bases, strong oxidizing agents, or reactive materials.[10][13]
The following diagram illustrates the decision-making process for handling waste in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. danielshealth.com [danielshealth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. nipissingu.ca [nipissingu.ca]
A Researcher's Guide to the Safe Handling of 5-(Hydroxymethyl)picolinic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 5-(Hydroxymethyl)picolinic acid, ensuring that scientific advancement and personal safety proceed in tandem. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Understanding the Hazard Profile
This compound is a substituted picolinic acid derivative. While it is a valuable building block in medicinal chemistry, it is essential to recognize its potential hazards to mitigate risks effectively. According to available safety data, this compound is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this chemical, underscoring the need for diligent application of safety measures[2][3]. The parent compound, picolinic acid, is also known to be a skin and eye irritant[4].
Core Hazard Summary
| Hazard Statement | Classification | Potential Effects |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if ingested. |
| H315 | Skin Irritation (Category 2) | May cause redness, itching, or inflammation of the skin. |
| H319 | Serious Eye Irritation (Category 2A) | Can cause significant eye irritation, redness, and watering. |
| H335 | Specific Target Organ Toxicity (Single Exposure) | May lead to irritation of the respiratory tract, coughing, and wheezing.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a thorough risk assessment of the compound's hazard profile.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[6][7] | Protects against splashes and airborne particles, mitigating the risk of serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[8] Gloves must be inspected before use. | Prevents skin contact, which can cause irritation.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[6] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
| Body Protection | A lab coat should be worn at all times.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling and Preparation
-
Designated Work Area : All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Gather Materials : Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible before starting work.
-
Review Safety Data Sheet (SDS) : Before each use, review the SDS for this compound to refresh your understanding of its hazards and emergency procedures.
Handling Procedure
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. hmdb.ca [hmdb.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
